molecular formula C6H6ClNO3 B3021262 Ethyl 2-chlorooxazole-5-carboxylate CAS No. 862599-47-1

Ethyl 2-chlorooxazole-5-carboxylate

Cat. No.: B3021262
CAS No.: 862599-47-1
M. Wt: 175.57 g/mol
InChI Key: ZFLDTEIDAGWEEI-UHFFFAOYSA-N
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Description

Ethyl 2-chlorooxazole-5-carboxylate is a useful research compound. Its molecular formula is C6H6ClNO3 and its molecular weight is 175.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLDTEIDAGWEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649994
Record name Ethyl 2-chloro-1,3-oxazole-5-carboxylate
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Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862599-47-1
Record name Ethyl 2-chloro-1,3-oxazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloro-1,3-oxazole-5-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of Ethyl 2-chlorooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-chlorooxazole-5-carboxylate

Introduction

This compound is a substituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a functionalized oxazole, it serves as a versatile building block for the synthesis of more complex molecules, including pharmacologically active agents and novel materials.[1][2] The precise characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the unambiguous identification of final products. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, grounded in established principles of spectroscopic interpretation. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. The key attributes are summarized below.

  • Molecular Formula: C₆H₆ClNO₃[3]

  • Molecular Weight: 175.57 g/mol [3]

  • CAS Number: 862599-47-1[3]

  • Canonical SMILES: CCOC(=O)C1=CN=C(O1)Cl[3]

molecular_structure Figure 1. Chemical Structure of this compound cluster_oxazole cluster_ester C1 C O1 O C1->O1 C4 C C1->C4 C2 C O1->C2 N1 N C2->N1 Cl1 Cl C2->Cl1 C3 C N1->C3 C3->C1 H1 H C3->H1 O2 O C4->O2 O3 O C4->O3 C5 CH2 O3->C5 C6 CH3 C5->C6

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each nucleus. For heterocyclic systems, predicting chemical shifts requires considering the effects of ring currents and heteroatom electronegativity.[4]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 220 ppm and a relaxation delay of 5 seconds are recommended to ensure proper relaxation of quaternary carbons.

¹H NMR Spectral Interpretation

The proton NMR spectrum is predicted to show three distinct signals corresponding to the oxazole ring proton and the two chemically different protons of the ethyl ester group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~7.8 - 8.2Singlet (s)1HH-4The proton on the oxazole ring is deshielded due to the aromatic character of the ring and the electron-withdrawing effects of the adjacent nitrogen and ester group. Its chemical shift is expected to be similar to that of the proton in the analogous ethyl 2-chlorooxazole-4-carboxylate (δ 8.28 ppm).[5]
~4.45Quartet (q)2H-O-CH₂-CH₃The methylene protons are adjacent to an electronegative oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule).
~1.42Triplet (t)3H-O-CH₂-CH₃The terminal methyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~160C=O (Ester)The carbonyl carbon of the ester group is highly deshielded and typically appears in this region.
~155C-2This carbon is bonded to both a halogen (Cl) and a heteroatom within the aromatic ring, leading to a significant downfield shift.
~145C-5This carbon is part of the oxazole double bond and is directly attached to the electron-withdrawing carboxylate group.
~130C-4The C-H carbon of the oxazole ring. Its chemical shift is influenced by the ring's aromaticity and the adjacent nitrogen atom.
~62-O-CH₂-The methylene carbon is attached to an electronegative oxygen atom, causing a downfield shift compared to a standard alkane.
~14-CH₃The terminal methyl carbon is in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Place a single drop of the neat liquid sample (the compound is reported as a liquid) between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000 to 600 cm⁻¹. Acquire at least 16 scans and average them to improve the signal-to-noise ratio.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the ester functional group and vibrations from the heterocyclic ring. Esters are known for a characteristic pattern of three strong peaks.[6]

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
~3120MediumC-H StretchAromatic C-H stretch from the oxazole ring.
~2980MediumC-H StretchAliphatic C-H stretch from the ethyl group.
~1745Strong, SharpC=O StretchCarbonyl stretch of the ester group. This is a highly characteristic and intense absorption.[7][8]
~1600MediumC=N StretchImine stretch within the oxazole ring.
~1550MediumC=C StretchAromatic ring stretch of the oxazole moiety.
~1250StrongC-O StretchAsymmetric C-O-C stretch of the ester group.[6]
~1100StrongC-O StretchSymmetric C-O-C stretch of the ester group.[6]
~850MediumC-Cl StretchStretch corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable structural clues.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic pattern.

  • Instrumentation: Introduce the sample into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

  • Data Acquisition: Scan a mass-to-charge (m/z) range from 40 to 250 amu.

MS Spectral Interpretation

The analysis focuses on the molecular ion peak and the logical bond cleavages that lead to the observed fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

Predicted Molecular Ion: The exact mass is 175.0036 Da.[3] The nominal mass spectrum will show a molecular ion peak [M]⁺• at m/z 175 and an isotope peak [M+2]⁺• at m/z 177 due to the ³⁷Cl isotope.

Predicted Fragmentation Pattern: The primary fragmentation pathways for esters involve cleavage alpha to the carbonyl group (α-cleavage) and loss of the alkoxy group.[9][10]

fragmentation_pathway Figure 2. Predicted EI-MS Fragmentation of this compound M [C₆H₆ClNO₃]⁺• m/z = 175/177 F1 [C₅H₂ClNO₂]⁺ m/z = 147/149 M->F1 - •OCH₂CH₃ (Loss of ethoxy radical) F2 [C₄H₂ClNO]⁺• m/z = 115/117 M->F2 - CO₂Et (Loss of carbethoxy radical) F3 [C₄H₂NO]⁺• m/z = 80 F1->F3 - CO (Loss of carbon monoxide)

Caption: Key fragmentation steps originating from the molecular ion.

Predicted m/z Proposed Fragment Loss from Parent/Intermediate
175/177[C₆H₆ClNO₃]⁺•Molecular Ion (M⁺•)
147/149[C₅H₂ClNO₂]⁺Loss of ethoxy radical (•OC₂H₅) via α-cleavage.[11]
130/132[C₄H₂ClNO₂]⁺•Loss of ethylene (C₂H₄) via McLafferty rearrangement (less likely without a gamma-hydrogen on the alkyl chain, but loss of the ethyl group is possible).
115/117[C₄H₂ClNO]⁺•Loss of the entire carbethoxy group (•COOC₂H₅).
80[C₄H₂NO]⁺•Loss of CO from the m/z 147/149 fragment, followed by loss of Cl.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum is defined by three distinct signals: a singlet for the oxazole proton and a characteristic quartet-triplet pattern for the ethyl group. The IR spectrum is dominated by a strong ester carbonyl absorption near 1745 cm⁻¹ and two prominent C-O stretches. Finally, mass spectrometry confirms the molecular weight with a distinctive isotopic pattern for chlorine and reveals predictable fragmentation pathways initiated by cleavage adjacent to the ester functionality. Together, these spectroscopic signatures provide a robust and self-validating fingerprint for the positive identification and quality assessment of this important synthetic intermediate.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]

  • Ahmed, B., Kateb, E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 145-151.
  • CHEMISTRY-All-in-ONE. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

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  • ResearchGate. (2018). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Asian Journal of Biochemical and Pharmaceutical Research. (2024).
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  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.).
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  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectroscopy Peak Analysis Guide. Retrieved from [Link]

  • AIP Publishing. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. [Link]

  • Portland Press. (1973). NMR Spectra of Simple Heterocycles.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-chloro-1,3-oxazole-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18.
  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.
  • PubMed. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters. [Link]

  • American Chemical Society. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters. [Link]

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Sources

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-chlorooxazole-5-carboxylate: Properties, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the oxazole ring system is a privileged structure, appearing in numerous biologically active natural products and synthetic compounds. This compound has emerged as a strategically important synthetic intermediate. Its value lies not in its own biological activity, but in its chemical architecture: a stable oxazole core functionalized with an activatable chlorine atom at the 2-position and a versatile ester group at the 5-position. This arrangement allows for sequential, regiocontrolled introduction of diverse substituents, making it a powerful platform for generating libraries of complex oxazole derivatives in the pursuit of new drug candidates. This guide provides a comprehensive overview of its physical and chemical properties, explores its reactivity, and offers detailed protocols for its synthesis and application in cornerstone synthetic methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis. While some experimental physical constants for this compound are not extensively reported in public literature, a combination of data from commercial suppliers and computational models provides a robust profile.

Identification and General Properties

The identity of this compound is established by several key identifiers.

Molecular Structure Diagram

cluster_0 This compound mol

Caption: 2D structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name ethyl 2-chloro-1,3-oxazole-5-carboxylate[1]
CAS Number 862599-47-1[1][2]
Molecular Formula C₆H₆ClNO₃[1][2]
Molecular Weight 175.57 g/mol [1][2]
Physical Form Liquid
Purity (Typical) ≥95% - 98%[2]
Storage Conditions Store in freezer (-20°C), under inert atmosphere
Boiling Point Data not available[3]
Density Data not available[3]
Solubility Data not available; expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and THF.
Computed XLogP3 1.9[1]
Spectroscopic Characteristics
  • ¹H NMR (Proton NMR): The spectrum would be expected to show three distinct signals:

    • A singlet for the proton on the oxazole ring (C4-H), likely in the downfield region (δ 7.5-8.5 ppm). For comparison, the C5-H in the 4-carboxylate isomer appears at δ 8.28 ppm.[4]

    • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group (δ 4.0-4.5 ppm).

    • A triplet for the methyl protons (-CH₃) of the ethyl group (δ 1.2-1.5 ppm).

  • ¹³C NMR (Carbon NMR): Key expected signals would include the carbonyl carbon of the ester (δ ~160-170 ppm), the two oxazole ring carbons attached to heteroatoms (C2 and C5, likely δ >140 ppm), the unsubstituted oxazole carbon (C4), and the two carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected m/z for the primary molecular ion would be ~175.

  • Infrared (IR) Spectroscopy: The IR spectrum should display prominent absorption bands corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of the chlorine atom at the C2 position of the electron-deficient oxazole ring. This position is highly susceptible to nucleophilic substitution and, most importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[5]

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling

The C2-Cl bond is the primary site of chemical manipulation, enabling the construction of C-C, C-N, and C-S bonds. This versatility allows for the synthesis of a wide range of 2,5-disubstituted oxazoles. The ester at the C5 position can be further modified (e.g., via hydrolysis, reduction, or amidation) to introduce additional diversity.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions A This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) A->Suzuki C-C (Aryl) Stille Stille Coupling (R-SnBu₃) A->Stille C-C (Alkyl/Aryl) Heck Heck Coupling (Alkenes) A->Heck C-C (Vinyl) Buchwald Buchwald-Hartwig (Amines) A->Buchwald C-N B 2,5-Disubstituted Oxazoles C Further Functionalization (e.g., at C5-ester) B->C Suzuki->B Stille->B Heck->B Buchwald->B

Caption: Synthetic utility of this compound as a central precursor.

The Stille and Suzuki-Miyaura reactions are particularly effective for this class of substrate.[6][7] The general mechanism for these transformations relies on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle of Stille Cross-Coupling The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the oxazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the organotin reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][10]

Stille_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation (R²-SnBu₃) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and derivatization of this compound. As with any chemical procedure, appropriate personal protective equipment (PPE) should be worn, and all steps should be performed in a well-ventilated fume hood.

Synthesis of this compound

This procedure is adapted from the reliable synthesis of the 4-carboxylate isomer and employs a Sandmeyer-type reaction on a 2-aminooxazole precursor.[4] The precursor, ethyl 2-aminooxazole-5-carboxylate, can be synthesized from ethyl glyoxylate and cyanamide.

Workflow for Synthesis

workflow start Precursor: Ethyl 2-aminooxazole -5-carboxylate step1 Suspend in Acetonitrile start->step1 step2 Add CuCl and tert-Butyl Nitrite step1->step2 step3 Heat to 65-75°C step2->step3 step4 Aqueous Workup & Extraction step3->step4 step5 Column Chromatography step4->step5 end Final Product: Ethyl 2-chlorooxazole -5-carboxylate step5->end

Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cuprous(I) chloride (1.2 equivalents) in acetonitrile (approx. 5 mL per gram of starting material).

  • Addition of Diazotizing Agent: Under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl nitrite (1.4 equivalents) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 65-75 °C.

  • Substrate Addition: In a separate flask, dissolve ethyl 2-aminooxazole-5-carboxylate (1.0 equivalent) in a minimal amount of acetonitrile. Add this solution portion-wise to the heated reaction mixture over 20-30 minutes. Vigorous gas evolution (N₂) will be observed.

  • Reaction Monitoring: Stir the mixture at 75 °C for an additional 30-60 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an arylboronic acid to the C2 position of the oxazole.[7][11][12]

Step-by-Step Protocol:

  • Reaction Setup: To a dry reaction vial or flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles.

  • Heating and Monitoring: Heat the reaction to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by flash chromatography to yield the 2-aryl-oxazole-5-carboxylate product.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It may also be harmful if swallowed (H302).

  • Precautionary Measures:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing vapors or dust.

    • Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an inert atmosphere.

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis. Its well-defined points of reactivity at the C2 and C5 positions enable the systematic and predictable construction of complex substituted oxazoles. The reliability of palladium-catalyzed cross-coupling reactions with this substrate provides researchers in drug discovery and materials science with a powerful tool for generating molecular diversity. Proper understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

  • PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate. National Center for Biotechnology Information. [Link]

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  • Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic letters, 4(17), 2905–2907. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. PubMed. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate. [Link]

  • Wang, G., et al. (2013). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

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An In-depth Technical Guide to CAS 862599-47-1: Ethyl 2-chloro-1,3-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-1,3-oxazole-5-carboxylate, identified by the CAS number 862599-47-1, is a heterocyclic compound belonging to the oxazole class of molecules. While the oxazole scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, specific research into the biological functions and mechanisms of action of this particular compound is not extensively documented in publicly available literature.[1][2][3] This guide provides a comprehensive overview of the known chemical and physical properties of Ethyl 2-chloro-1,3-oxazole-5-carboxylate, its synthesis, and its potential applications as a chemical intermediate. The absence of detailed biological data underscores the opportunity for further investigation into the pharmacological potential of this molecule.

Chemical and Physical Properties

Ethyl 2-chloro-1,3-oxazole-5-carboxylate is a molecule with the chemical formula C₆H₆ClNO₃.[4] Its structure features a central five-membered oxazole ring, substituted with a chlorine atom at the 2-position and an ethyl carboxylate group at the 5-position.

Table 1: Physicochemical Properties of Ethyl 2-chloro-1,3-oxazole-5-carboxylate
PropertyValueSource(s)
CAS Number 862599-47-1[4]
Molecular Formula C₆H₆ClNO₃[4]
Molecular Weight 175.57 g/mol [4]
IUPAC Name ethyl 2-chloro-1,3-oxazole-5-carboxylate[4]
Synonyms Ethyl 2-chlorooxazole-5-carboxylate, 2-Chloro-oxazole-5-carboxylic acid ethyl ester[4][5]
Appearance Colorless oil or liquid[6][7]
Boiling Point (Predicted) 254.1 ± 32.0 °C[1][5]
Density (Predicted) 1.332 ± 0.06 g/cm³[1][5]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[6]

Synthesis

A general method for the synthesis of Ethyl 2-chloro-1,3-oxazole-5-carboxylate involves the chlorination of an ethyl oxazole-5-carboxylate precursor.[7]

Synthetic Scheme:

G Ethyl oxazole-5-carboxylate Ethyl oxazole-5-carboxylate Ethyl 2-chloro-1,3-oxazole-5-carboxylate Ethyl 2-chloro-1,3-oxazole-5-carboxylate Ethyl oxazole-5-carboxylate->Ethyl 2-chloro-1,3-oxazole-5-carboxylate 1. LiHMDS, THF, -60°C to -50°C 2. Hexachloroethane

Caption: General synthesis route for Ethyl 2-chloro-1,3-oxazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-chloro-1,3-oxazole-5-carboxylate

This protocol is based on a general procedure and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl oxazole-5-carboxylate in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -60°C in a dry ice/acetone bath. Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) in THF dropwise, maintaining the temperature below -50°C. Stir the reaction mixture at this temperature for 1 hour.

  • Chlorination: Add hexachloroethane to the reaction mixture.

  • Warming and Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to yield Ethyl 2-chloro-1,3-oxazole-5-carboxylate as a colorless oil.[7]

Potential Uses and Research Directions

Currently, the primary documented application of Ethyl 2-chloro-1,3-oxazole-5-carboxylate is as a chemical intermediate in organic synthesis.[1][5] Its reactive chloro and ester functionalities on the oxazole core make it a versatile building block for the synthesis of more complex molecules. These more complex molecules may have applications in pharmaceuticals and agrochemicals.[1]

The broader class of oxazole derivatives has been extensively explored in drug discovery.[2][3] Therefore, it is plausible that Ethyl 2-chloro-1,3-oxazole-5-carboxylate could serve as a precursor for the synthesis of novel compounds with potential biological activities.

Future research efforts could focus on:

  • Synthesis of Novel Derivatives: Utilizing the chloro and ester groups for further chemical modifications to generate a library of novel oxazole compounds.

  • Biological Screening: Screening Ethyl 2-chloro-1,3-oxazole-5-carboxylate and its derivatives against a wide range of biological targets, including enzymes and receptors implicated in various diseases.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the core structure of this compound affect its (potential) biological activity.

Safety and Handling

Based on available GHS classifications, Ethyl 2-chloro-1,3-oxazole-5-carboxylate is considered a hazardous substance.

Table 2: GHS Hazard Information
Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: [4]

Precautionary Measures:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere and refrigerated at -20°C.[6]

Conclusion

Ethyl 2-chloro-1,3-oxazole-5-carboxylate (CAS 862599-47-1) is a readily synthesizable oxazole derivative with well-defined chemical and physical properties. While its direct biological activity and mechanism of action remain to be elucidated, its utility as a chemical intermediate presents a valuable opportunity for the synthesis of novel compounds with potential therapeutic applications. The rich history of the oxazole scaffold in medicinal chemistry suggests that further investigation into this and related compounds is a worthwhile endeavor for the drug discovery and development community.

References

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  • Yang, G., Liang, J., Yu, H., & Li, B. (2010). 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1673.
  • Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.
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  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. Retrieved from [Link]

  • Career Henan Chemical Co. (n.d.). 2-chloro-5-methyl-1,3-oxazole CAS NO.129053-68-5. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. Retrieved from [Link]

  • Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • PubMed Central. (2020). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. Retrieved from [Link]

  • PubMed Central. (n.d.). Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate. Retrieved from [Link]

  • PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. Retrieved from [Link]

  • Research Journal of Science and Technology. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Retrieved from [Link]

  • PubMed. (2020). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of Ethyl 2-chlorooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways for obtaining Ethyl 2-chlorooxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is predicated on a robust and logical two-stage process, commencing with the formation of a key oxazole intermediate, followed by a targeted chlorination. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of reagents and reaction conditions.

Introduction: The Significance of this compound

This compound is a versatile intermediate, with its ester and chloro functionalities at the C5 and C2 positions, respectively, of the oxazole ring, offering orthogonal handles for molecular elaboration. The 2-chloro substituent is particularly amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the ethyl ester at the C5 position can be readily hydrolyzed or converted to other functionalities. This makes the molecule a coveted precursor in the synthesis of complex, biologically active compounds.

Strategic Overview of the Synthesis

The most logical and efficient synthetic strategy for this compound involves a two-step sequence:

  • Step 1: Formation of the Oxazole Core. The synthesis of a pivotal intermediate, Ethyl 2-hydroxyoxazole-5-carboxylate. This is achieved through a Hantzsch-type condensation reaction.

  • Step 2: Chlorination of the Oxazole Ring. The conversion of the 2-hydroxyoxazole intermediate to the final product, this compound, via a deoxychlorination reaction.

This strategic approach is depicted in the workflow diagram below:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Oxazole Ring Formation (Hantzsch-type Condensation) Start->Step1 Intermediate Ethyl 2-hydroxyoxazole-5-carboxylate Step1->Intermediate Step2 Step 2: Chlorination (Deoxychlorination) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 2-hydroxyoxazole-5-carboxylate

The cornerstone of this synthesis is the construction of the oxazole ring. A reliable method analogous to the well-established Hantzsch thiazole synthesis is employed, where an α-haloketone reacts with a source of the N-C=O unit, in this case, urea.

Starting Materials and Reagent Selection

The primary starting materials for this step are ethyl acetoacetate and urea. Ethyl acetoacetate serves as the backbone for the C3, C4, and C5 atoms of the oxazole ring, along with the C5-ester functionality. Urea provides the nitrogen atom at position 3 and the carbon atom at position 2.

Reagent/Starting MaterialPurposeKey Considerations
Ethyl acetoacetateC3-C5 fragment of the oxazole ringReadily available and inexpensive.
N-Chlorosuccinimide (NCS)Chlorinating agent for α-chlorinationProvides a source of electrophilic chlorine.
UreaN3 and C2 fragment of the oxazole ringA simple and effective source of the required atoms.
EthanolSolventA polar protic solvent suitable for the condensation reaction.
Mechanistic Pathway

The formation of Ethyl 2-hydroxyoxazole-5-carboxylate proceeds through two key transformations:

  • α-Chlorination of Ethyl Acetoacetate: The first step is the chlorination of ethyl acetoacetate at the α-position to yield ethyl 2-chloro-3-oxobutanoate. This is a crucial step as it introduces the necessary leaving group for the subsequent cyclization.

  • Condensation and Cyclization: The resulting α-chloro-β-ketoester then undergoes a condensation reaction with urea. The nucleophilic nitrogen of urea attacks the carbonyl carbon of the keto group, followed by an intramolecular nucleophilic substitution where the other nitrogen of urea displaces the chloride ion, leading to the formation of the oxazole ring.

The mechanistic pathway is illustrated below:

Oxazole_Formation_Mechanism cluster_step1 α-Chlorination cluster_step2 Condensation & Cyclization Ethyl Acetoacetate Ethyl Acetoacetate Enol Form Enol Form Ethyl Acetoacetate->Enol Form Tautomerization Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Enol Form->Ethyl 2-chloro-3-oxobutanoate + NCS - Succinimide Condensation Adduct Condensation Adduct Ethyl 2-chloro-3-oxobutanoate->Condensation Adduct + Urea Cyclized Intermediate Cyclized Intermediate Condensation Adduct->Cyclized Intermediate Intramolecular SN2 Ethyl 2-hydroxyoxazole-5-carboxylate Ethyl 2-hydroxyoxazole-5-carboxylate Cyclized Intermediate->Ethyl 2-hydroxyoxazole-5-carboxylate - H2O (Dehydration)

Caption: Mechanistic pathway for the formation of Ethyl 2-hydroxyoxazole-5-carboxylate.

Detailed Experimental Protocol

Step 1a: Synthesis of Ethyl 2-chloro-3-oxobutanoate

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to afford crude ethyl 2-chloro-3-oxobutanoate, which can be used in the next step without further purification.

Step 1b: Synthesis of Ethyl 2-hydroxyoxazole-5-carboxylate

  • Dissolve the crude ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol.

  • Add urea (1.2 eq) to the solution and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 2-hydroxyoxazole-5-carboxylate as a solid.

Part 2: Chlorination of Ethyl 2-hydroxyoxazole-5-carboxylate

The final step in the synthesis is the conversion of the 2-hydroxy group of the oxazole intermediate to a chloro group. This is a deoxychlorination reaction, effectively replacing a C=O bond (from the oxazolone tautomer) with a C-Cl bond.

Reagent Selection and Rationale

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful chlorinating and dehydrating agent. The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and an acid scavenger.

ReagentPurposeKey Considerations
Phosphorus oxychloride (POCl₃)Chlorinating agentHighly reactive; handle with care in a fume hood.
N,N-DimethylanilineBase catalyst and acid scavengerFacilitates the reaction and neutralizes the HCl byproduct.
Toluene or AcetonitrileSolventAnhydrous conditions are crucial for this reaction.
Mechanistic Considerations

The chlorination reaction proceeds via the formation of a Vilsmeier-Haack-type intermediate. The lone pair of electrons on the oxygen of the carbonyl group (in the oxazolone tautomer) attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chlorophosphate species and attack by a chloride ion results in the formation of the 2-chlorooxazole derivative. The tertiary amine base facilitates the initial attack on POCl₃ and neutralizes the generated HCl.

Chlorination_Mechanism cluster_chlorination Chlorination Mechanism Oxazolone Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate (Tautomer) Activated Intermediate Activated Intermediate Oxazolone->Activated Intermediate + POCl3 + N,N-Dimethylaniline Final Product This compound Activated Intermediate->Final Product + Cl- - [PO2Cl2]-

Caption: Simplified mechanism for the chlorination of the 2-hydroxyoxazole intermediate.

Detailed Experimental Protocol
  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place Ethyl 2-hydroxyoxazole-5-carboxylate (1.0 eq).

  • Add anhydrous toluene or acetonitrile as the solvent, followed by N,N-dimethylaniline (1.2 eq).

  • Heat the mixture to reflux.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the refluxing mixture.

  • Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental principles of organic chemistry. The two-step approach, involving the initial construction of the oxazole ring followed by a robust chlorination, provides a reliable and scalable route to this important synthetic intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to access this and other valuable heterocyclic compounds for the advancement of drug discovery and development.

References

  • Sundberg, R. J. (2007). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Larock, R. C. (1999).
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

An In-depth Technical Guide to the Reaction Mechanisms for the Formation of 2-Chlorooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-chlorooxazole moiety is a cornerstone in contemporary drug discovery and development, prized for its role as a versatile synthetic intermediate and a bioisosteric replacement for amide bonds. Its unique electronic properties and reactivity make it a valuable building block for constructing complex molecular architectures with significant biological activity. This technical guide provides an in-depth analysis of the core reaction mechanisms underpinning the synthesis of 2-chlorooxazoles. We will dissect two primary, field-proven synthetic strategies: the one-pot cyclodehydration and chlorination of N-acylamino carbonyl precursors using Vilsmeier-type conditions, and the direct chlorination of pre-formed oxazol-2(3H)-one scaffolds. This paper emphasizes the causality behind reagent choice and reaction conditions, provides detailed, reproducible experimental protocols, and presents comparative data to guide researchers in selecting the optimal synthetic route.

Introduction: The Strategic Importance of 2-Chlorooxazoles

In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount. Among them, the oxazole ring system is frequently employed due to its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets. The introduction of a chlorine atom at the C2 position transforms the oxazole into a highly valuable intermediate. This "activated" position is susceptible to nucleophilic substitution, enabling facile diversification and the introduction of a wide array of functional groups via cross-coupling reactions. This strategic utility has cemented the 2-chlorooxazole as a privileged scaffold in the synthesis of compounds targeting a range of diseases, from inflammatory conditions to oncology.

The synthesis of this key intermediate, however, is not trivial and relies on a nuanced understanding of cyclization and chlorination chemistry. This guide will explore the two most prevalent and mechanistically distinct pathways for its formation.

Pathway I: Vilsmeier-Type Cyclodehydration-Chlorination

This powerful one-pot strategy builds the oxazole ring and installs the C2-chloro substituent concurrently from an acyclic N-acyl-α-amino ketone precursor. The transformation is typically mediated by phosphorus oxychloride (POCl₃), often in the presence of a tertiary amide like N,N-dimethylformamide (DMF), forming the highly reactive Vilsmeier-Haack reagent in situ.

Mechanistic Rationale & Causality

The success of this pathway hinges on the dual role of the Vilsmeier reagent, which acts as both a potent dehydrating agent to facilitate the cyclization and the source of the chlorine atom. The reaction is driven by the formation of stable phosphorus-based byproducts. N-acyl-α-amino ketones are ideal substrates as they contain all the necessary atoms for the oxazole core and possess an enolizable ketone, which is critical for the intramolecular nucleophilic attack that closes the ring.

Detailed Reaction Mechanism

The reaction proceeds through several distinct stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the electrophilic chloroiminium salt, N-(chloromethylene)-N-methylmethanaminium chloride. This is the key reactive species.

  • Oxygen Activation: The carbonyl oxygen of the N-acyl-α-amino ketone's amide group attacks the electrophilic phosphorus atom of POCl₃ (or the Vilsmeier reagent itself), converting the hydroxyl group of its enol tautomer into an excellent leaving group (a dichlorophosphate ester).

  • Enolization: The ketone moiety of the substrate tautomerizes to its enol form. This step is crucial as it positions the C=C double bond to act as the nucleophile for ring closure.

  • Intramolecular Cyclization (Oxidative Addition): The nucleophilic enol attacks the activated amide carbonyl carbon in an intramolecular 5-exo-trig cyclization, forming the oxazoline intermediate.

  • Dehydration and Aromatization: The dichlorophosphate group is eliminated, leading to the formation of a transient oxazolium cation.

  • Chlorination: A chloride ion (from POCl₃) attacks the C2 position of the oxazolium cation, which is highly electrophilic. Subsequent rearomatization yields the final 2-chlorooxazole product.

Visualization of the Vilsmeier-Type Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Substrate Activation & Cyclization cluster_2 Aromatization & Chlorination DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Substrate N-Acyl-α-amino ketone Enol Enol Tautomer Substrate->Enol Tautomerization Activated Activated Intermediate (Dichlorophosphate Ester) Enol->Activated + POCl₃ - HCl Oxazoline Oxazoline Intermediate Activated->Oxazoline Intramolecular Cyclization (5-exo-trig) Oxazolium Oxazolium Cation Oxazoline->Oxazolium Dehydration - HPO₂Cl₂ Product 2-Chlorooxazole Oxazolium->Product + Cl⁻

Caption: Vilsmeier-type formation of a 2-chlorooxazole.

Experimental Protocol: Synthesis of 2-Chloro-4,5-dimethyloxazole

This protocol is adapted from analogous Vilsmeier-Haack cyclizations and represents a robust starting point for optimization.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 5 mL). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 3-(acetylamino)-2-butanone (1.0 equivalent) in DMF (2 mL) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g) with vigorous stirring.

  • Neutralization & Extraction: Basify the aqueous mixture to pH 8-9 with a cold saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway II: Direct Chlorination of Oxazol-2(3H)-ones

This strategy involves the synthesis of a stable oxazol-2(3H)-one (an oxazolone) precursor, which is subsequently chlorinated. This two-step approach offers advantages in terms of substrate availability and purification, as the oxazolone intermediate is often a stable, crystalline solid.

Mechanistic Rationale & Causality

Oxazol-2(3H)-ones are cyclic carbamates and exist in tautomeric equilibrium with their aromatic enol form, 2-hydroxyoxazole. Although the keto form predominates, the presence of the hydroxy tautomer allows for reaction with electrophilic chlorinating agents. Reagents like POCl₃ or thionyl chloride (SOCl₂) are highly effective because they readily react with the hydroxyl group, converting it into a superior leaving group, which is then displaced by a chloride ion. The choice of a high-boiling, inert solvent like sulfolane or the use of neat POCl₃ prevents premature hydrolysis of the reactive intermediates and the final product.[1]

Detailed Reaction Mechanism
  • Tautomerization: The oxazol-2(3H)-one establishes an equilibrium with its 2-hydroxyoxazole tautomer.

  • Oxygen Activation: The hydroxyl group of the 2-hydroxyoxazole acts as a nucleophile, attacking the electrophilic chlorinating agent (e.g., POCl₃). This forms a highly reactive intermediate, such as a dichlorophosphate ester. This step is analogous to the activation of an alcohol.

  • Nucleophilic Substitution: A chloride ion (either from the reagent itself or from the reaction medium) performs a nucleophilic attack at the C2 position. This can be viewed as an SNAr-type mechanism on the electron-deficient heterocyclic ring.

  • Elimination: The dichlorophosphate group is expelled as a stable leaving group, resulting in the formation of the aromatic 2-chlorooxazole product.

Visualization of the Oxazolone Chlorination Mechanism

G Start Oxazol-2(3H)-one Tautomer 2-Hydroxyoxazole (Enol Tautomer) Start->Tautomer Tautomerization (Equilibrium) Activated Activated Intermediate (Dichlorophosphate Ester) Tautomer->Activated + POCl₃ - HCl Product 2-Chlorooxazole Activated->Product Nucleophilic Attack (Cl⁻) - HPO₂Cl₂

Caption: Direct chlorination of an oxazol-2(3H)-one precursor.

Experimental Protocol: Synthesis of 2-Chloro-4-phenyloxazole

This protocol is based on established methods for the chlorination of analogous N-heterocyclic ketones.[1][2]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-phenyloxazol-2(3H)-one (1.0 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents, acting as both reagent and solvent).

  • Catalyst (Optional): For less reactive substrates, a catalytic amount of an organic base such as N,N-diisopropylethylamine (DIPEA) or pyridine can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 106 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC (after careful quenching of a small aliquot with methanol and water).

  • Work-up (Critical Step): Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a vacuum pump protected by a base trap (e.g., NaOH pellets). This step is crucial to prevent vigorous hydrolysis during the aqueous quench.

  • Quenching & Extraction: To the cooled residue, slowly add crushed ice, followed by careful addition of a saturated sodium bicarbonate solution until the mixture is neutral or slightly basic (pH ~8). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude 2-chloro-4-phenyloxazole can be purified by flash chromatography.

Comparative Analysis & Field Insights

The choice between these two primary pathways is dictated by synthetic strategy, substrate availability, and desired substitution patterns.

FeaturePathway I: Vilsmeier-Type Pathway II: Direct Chlorination
Overall Strategy One-pot convergent synthesisTwo-step linear synthesis
Starting Materials N-acyl-α-amino ketonesOxazol-2(3H)-ones
Key Reagents POCl₃, DMFPOCl₃, SOCl₂, or PCl₅
Pros - High atom economy and step efficiency. - Direct access from acyclic precursors.- Stable, often crystalline intermediates. - Generally cleaner reactions. - Avoids handling of Vilsmeier reagent.
Cons - Vilsmeier reagent can be harsh. - Substrate synthesis can be complex. - Potential for side reactions (e.g., formylation).- Requires a separate step to synthesize the oxazolone. - Hydrolytically sensitive product requires careful work-up.
Ideal For Rapid construction of the core when the N-acylamino ketone is readily accessible.Cases where the oxazolone precursor is commercially available or easily synthesized.

Expertise & Experience Insights:

  • Trustworthiness of Protocols: The critical step in Pathway II is the work-up. Novice chemists often observe the product by TLC in the reaction mixture, only to isolate the starting material. This is due to the rapid hydrolysis of the 2-chlorooxazole back to the oxazolone in the presence of acid (formed from quenching POCl₃) and water. The pre-removal of excess POCl₃ under vacuum is a field-proven technique to ensure protocol success.[2]

  • Causality of Reagent Choice: While SOCl₂ can also be used in Pathway II, POCl₃ is often preferred. Its higher boiling point allows for higher reaction temperatures, which can be necessary for less reactive substrates. Furthermore, the phosphorus-based byproducts are often easier to remove during aqueous work-up compared to sulfur-based residues.

Conclusion

The formation of 2-chlorooxazoles is a pivotal transformation for medicinal and synthetic chemists. The two primary mechanistic routes—Vilsmeier-type cyclodehydration-chlorination and direct chlorination of oxazolones—offer robust and versatile solutions. A thorough understanding of the underlying mechanisms, particularly the roles of reagent activation, tautomerism, and the critical importance of anhydrous conditions and careful work-up, is essential for achieving high yields and purity. The choice of pathway should be a strategic decision based on the availability of starting materials, desired molecular complexity, and scalability. As the demand for novel therapeutics continues to grow, these fundamental reactions will remain indispensable tools in the drug development professional's arsenal.

References

  • ResearchGate. (n.d.). Synthesis of fully substituted oxazole. Reaction conditions: 2 w... Retrieved January 5, 2026, from [Link]

  • Bhatt, A. K., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-8. Available at: [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. Available at: [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved January 5, 2026, from [Link]

  • Dinakaran, K., & Perumal, P. T. (2000). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 39B, 135-141. Available at: [Link]

  • Okawara, T., et al. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available at: [Link]

  • Gilchrist, T. L., & Lingham, D. A. (1979). Reaction of oxazolines with phosphorus oxychloride. Journal of the Chemical Society, Perkin Transactions 1, 1253-1256. Available at: [Link]

  • Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Ragauskas, S., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7808. Available at: [Link]

  • Zhang, M., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Journal of the Iranian Chemical Society, 18, 2689–2702. Available at: [Link]

  • ResearchGate. (2013). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved January 5, 2026, from [Link]

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Stability and Storage of Ethyl 2-chlorooxazole-5-carboxylate: A Guide to Preserving Chemical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chlorooxazole-5-carboxylate is a pivotal intermediate in synthetic organic chemistry, valued for its role in the construction of complex, biologically active molecules. The inherent reactivity of its functional groups—a halogenated oxazole ring and an ethyl ester—necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines its potential degradation pathways, and establishes detailed protocols for its optimal storage and for conducting rigorous stability assessments. The insights and methodologies presented herein are designed to support researchers in maintaining compound quality, ensuring experimental reproducibility, and accelerating drug development timelines.

Introduction: The Synthetic Value and Chemical Profile of this compound

The oxazole ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceutical agents, prized for its diverse biological activities.[1] this compound (CAS No: 862599-47-1) serves as a versatile building block, enabling chemists to introduce the oxazole core and further functionalize it through various cross-coupling and substitution reactions.[2] Its utility, however, is intrinsically linked to its chemical stability. The molecule's structure features two primary sites of reactivity: the C2-position of the oxazole ring, activated by an electron-withdrawing chloro substituent, and the carbonyl carbon of the ethyl ester. Both sites are susceptible to degradation under suboptimal conditions, primarily through nucleophilic attack and hydrolysis.

This document serves as a technical resource for professionals who handle this compound. We will dissect the causality behind its stability characteristics, provide validated storage and handling protocols, and detail the experimental workflows required to perform comprehensive stability testing.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential before delving into its stability. The key properties for this compound are summarized below.

PropertyValueSource
CAS Number 862599-47-1[3]
Molecular Formula C₆H₆ClNO₃[3]
Molecular Weight 175.57 g/mol [3]
Physical Form Liquid
IUPAC Name ethyl 2-chloro-1,3-oxazole-5-carboxylate[3]
Canonical SMILES CCOC(=O)C1=CN=C(O1)Cl[3]

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by the electrophilic nature of two key positions in its structure. The presence of moisture, acidic or basic contaminants, and other nucleophiles can initiate degradation.

Susceptibility to Hydrolysis

The ethyl ester functional group is the most common site of degradation via hydrolysis. This reaction can be catalyzed by both acid and base, cleaving the ester bond to yield 2-chlorooxazole-5-carboxylic acid and ethanol.[4]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt.[4] This process is typically faster and irreversible compared to acid-catalyzed hydrolysis.

Nucleophilic Substitution at the C2 Position

The C2 position of the oxazole ring is electron-deficient and bears a good leaving group (chloride). This makes it a target for nucleophilic substitution.[5] Water or hydroxide ions can act as nucleophiles, displacing the chloride to form ethyl 2-hydroxyoxazole-5-carboxylate. This degradant may exist in equilibrium with its keto-tautomer.

The diagram below illustrates these primary degradation pathways.

G substance substance condition condition degradant degradant A This compound cond1 H₂O / H⁺ or OH⁻ (Hydrolysis) A->cond1 cond2 H₂O / OH⁻ (Nucleophilic Substitution) A->cond2 B 2-Chlorooxazole-5-carboxylic Acid + Ethanol C Ethyl 2-hydroxyoxazole-5-carboxylate cond1->B  Ester Cleavage cond2->C  C2-Cl Displacement

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks detailed above, strict adherence to validated storage and handling procedures is paramount. The following protocols are based on supplier recommendations and established best practices for reactive chemical intermediates.

Optimal Storage Conditions

The primary goal of storage is to minimize exposure to thermal energy, moisture, and oxygen.

  • Temperature: Store in a freezer at temperatures of -20°C or below . Lowering the temperature significantly reduces the rate of all potential chemical degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is a critical step to displace atmospheric moisture, thereby preventing hydrolysis. It also prevents exposure to oxygen, which can participate in other oxidative degradation pathways, although hydrolysis and nucleophilic substitution are the primary concerns.

  • Container: Use a tightly sealed, appropriate container (e.g., amber glass vial with a PTFE-lined cap) to prevent leakage and light exposure, although photostability data is not widely available, this is a prudent general precaution.

Safe Handling Procedures

Given the compound's hazard profile (irritant, harmful if swallowed), appropriate personal protective equipment (PPE) is mandatory.[3][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[6]

  • Dispensing: When aliquoting the material, do so under a stream of inert gas if possible. Use clean, dry syringes or pipettes. Warm the container to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound surface. After dispensing, re-blanket the container headspace with inert gas before sealing and returning to the freezer.

Experimental Design for Stability Assessment

For applications in drug development, a formal stability assessment is often required. This involves subjecting the compound to a range of stress conditions to identify degradation products and establish a stability-indicating analytical method.[7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to rapidly identify likely degradation products and establish degradation pathways.[9] The goal is typically to achieve 5-20% degradation of the active ingredient.[10]

Experimental Workflow for Forced Degradation

G start_end start_end process process decision decision analysis analysis start Start prep Prepare Stock Solution of Compound in Acetonitrile start->prep aliquot Aliquot into 5 Vials (Acid, Base, Oxidative, Thermal, Photo) prep->aliquot stress Apply Stress Conditions (See Table 2) aliquot->stress neutralize Neutralize Acid/Base Samples Quench Oxidative Sample stress->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS neutralize->analyze end End analyze->end

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate reaction vessels for each stress condition as detailed in the table below.

  • Sampling: Monitor the reactions over time (e.g., 0, 2, 4, 8, 24 hours) until the target degradation is achieved.

  • Quenching: For acid and base samples, neutralize them to ~pH 7 before analysis to halt the reaction. For oxidative samples, quench with a reagent like sodium bisulfite.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors.[11][12]

Table of Recommended Forced Degradation Conditions

Stress ConditionReagent / ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °CUp to 24h
Base Hydrolysis 0.1 M NaOHRoom TempUp to 8h
Oxidation 3% H₂O₂Room TempUp to 24h
Thermal 80 °C (in solution)80 °CUp to 72h
Photolytic ICH Q1B Option 2 LightAmbientAs per ICH
Long-Term Stability Study

Long-term studies evaluate the compound's stability under the recommended storage conditions over an extended period.

Step-by-Step Protocol:

  • Packaging: Place multiple, sealed aliquots of the compound in the designated storage environment.

  • Timepoints: Establish a schedule for pulling samples for analysis (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analysis: At each timepoint, analyze a sample for purity, appearance, and the presence of any degradants using a validated stability-indicating method.

  • Evaluation: Compare the results to the initial (time 0) data to determine if any significant changes have occurred.

Table of Long-Term Stability Conditions

ConditionTemperatureAtmosphereDuration
Recommended -20 °C ± 5 °CInert Gas36 Months
Accelerated 5 °C ± 3 °CInert Gas6 Months

Conclusion

The chemical integrity of this compound is contingent upon a clear understanding of its inherent reactivity and strict adherence to proper storage and handling protocols. The primary degradation risks are hydrolysis of the ethyl ester and nucleophilic substitution at the C2-position of the oxazole ring. These risks are effectively mitigated by storage at or below -20°C under an inert atmosphere. For applications requiring formal stability data, the forced degradation and long-term stability protocols outlined in this guide provide a robust framework for a comprehensive assessment. By implementing these scientifically-grounded practices, researchers can ensure the quality and reliability of this valuable synthetic intermediate, thereby safeguarding the integrity of their experimental outcomes.

References

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The Multifaceted Therapeutic Potential of Substituted Oxazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold - A Cornerstone in Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at positions 1 and 3, respectively, represents a privileged scaffold in the landscape of medicinal chemistry.[1] Its inherent structural features and electronic properties confer the ability to engage in diverse non-covalent interactions with a multitude of biological targets, such as enzymes and receptors.[2] This versatility has rendered oxazole derivatives as focal points in the quest for novel therapeutic agents, with numerous natural products and synthetic compounds featuring this core structure.[1] This technical guide provides a comprehensive exploration of the significant biological activities exhibited by substituted oxazole derivatives, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data, mechanistic insights, and detailed experimental methodologies to facilitate the rational design and evaluation of next-generation oxazole-based therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted oxazole derivatives have emerged as a prominent class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines, including those exhibiting multidrug resistance.[3] Their multifaceted mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell growth, survival, and metastasis.[3] Many of these derivatives have shown remarkable potency, with half-maximal inhibitory concentration (IC50) values reaching the nanomolar range.[3]

Mechanisms of Anticancer Action

The anticancer prowess of oxazole derivatives stems from their ability to interact with and inhibit a variety of key cellular targets. These include:

  • Tubulin Polymerization Inhibition: Certain oxazole derivatives disrupt the dynamics of microtubule assembly and disassembly by binding to tubulin. This interference with the cytoskeleton induces cell cycle arrest, leading to apoptosis.[3]

  • Enzyme Inhibition:

    • Protein Kinases: Many oxazoles act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3]

    • DNA Topoisomerases: These enzymes are essential for DNA replication and transcription. Oxazole derivatives can inhibit their activity, leading to DNA damage and cell death.[3]

  • Signaling Pathway Modulation:

    • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway that promotes cancer cell survival and proliferation. Oxazole derivatives have been shown to inhibit STAT3.[3]

    • EGFR and PI3K/Akt/mTOR Pathways: These are critical pathways that regulate cell growth, proliferation, and survival. Some oxadiazole (a related azole) derivatives have been shown to inhibit these pathways, suggesting a potential mechanism for oxazoles as well.

Below is a diagram illustrating the inhibition of the STAT3 signaling pathway by certain oxazole derivatives.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Oxazole Substituted Oxazole Derivative Oxazole->JAK Inhibits

Inhibition of the JAK-STAT3 Signaling Pathway.
Data Presentation: In Vitro Cytotoxicity of Oxazole Derivatives

The following table summarizes the IC50 values of representative substituted oxazole derivatives against various human cancer cell lines.

Compound ClassSpecific DerivativeCell LineIC50 (µM)
Benzoxazole Derivatives5-chlorobenzo[d]oxazole with 2-methoxyphenylMCF-7 (Breast Cancer)4.75 ± 0.21[4]
HepG2 (Liver Cancer)4.61 ± 0.34[4]
5-chlorobenzo[d]oxazole with 2,5-dichlorophenylMCF-7 (Breast Cancer)7.75 ± 0.24[4]
5-chlorobenzo[d]oxazole with 4-hydroxyphenylMCF-7 (Breast Cancer)7.098 ± 0.5[4]
HepG2 (Liver Cancer)6.45 ± 0.24[4]
1,3-Oxazole Sulfonamides2-chloro-5-methylphenyl derivativeLeukemia Cell Lines (average)0.0488[5]
1-naphthyl derivativeLeukemia Cell Lines (average)0.0447[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add oxazole derivatives (various concentrations) incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 1.5-4h add_mtt->incubation3 solubilize Add DMSO to dissolve formazan incubation3->solubilize measure Measure absorbance (492-570 nm) solubilize->measure calculate Calculate % cell viability measure->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Workflow of the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the substituted oxazole derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6] Incubate for an additional 1.5 to 4 hours.[6]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 492 nm and 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant microbial infections presents a formidable challenge to global health.[7] Substituted oxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8]

Mechanisms of Antimicrobial Action

The antimicrobial effects of oxazole derivatives are attributed to their ability to interfere with essential microbial processes. Proposed mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication. Oxazole derivatives have been shown to inhibit their function, leading to bacterial cell death.[1]

  • Inhibition of Aminoacyl tRNA Synthetase: This enzyme is vital for protein synthesis. Some oxazole analogues have been found to inhibit this enzyme.[1]

  • Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, compromising the structural integrity of the microbe.

  • Inhibition of FtsZ: This protein is essential for bacterial cell division (cytokinesis). Inhibition of FtsZ by oxazole derivatives can prevent bacterial proliferation.[5]

Data Presentation: In Vitro Antimicrobial Activity of Oxazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of representative substituted oxazole derivatives against various microbial strains.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)
2,5-disubstituted 1,3,4-oxadiazolesFuran derivative (F4)S. aureus4[9]
E. coli16[9]
Nitro furan derivative (I2)S. aureus4[9]
E. coli8[9]
1,3-oxazole derivativesAmine linked bis-heterocycleS. aureusZone of inhibition: 21 mm at 100mg/well[1]
K. pneumoniaeZone of inhibition: 22 mm at 100mg/well[1]
Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prepare_compounds Prepare serial dilutions of oxazole derivatives start->prepare_compounds prepare_inoculum Prepare standardized bacterial/fungal inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate with compounds and inoculum prepare_compounds->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate at 37°C for 16-24h inoculate_plate->incubation observe_growth Visually assess for microbial growth (turbidity) incubation->observe_growth determine_mic Determine MIC (lowest concentration with no visible growth) observe_growth->determine_mic

Workflow of the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare a series of two-fold dilutions of the substituted oxazole derivatives in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 1-2 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the oxazole derivative that completely inhibits visible growth of the microorganism.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Substituted oxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway.

Mechanism of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for many oxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition by oxazole derivatives.

Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Mediates Oxazole Substituted Oxazole Derivative Oxazole->COX2 Inhibits

Inhibition of the COX-2 Inflammatory Pathway.
Data Presentation: In Vivo Anti-inflammatory Activity

The following table presents the percentage inhibition of paw edema by representative oxazole derivatives in the carrageenan-induced rat paw edema model.

Compound ClassSpecific DerivativeDose (mg/kg)Time after Carrageenan% Inhibition of Paw Edema
1,3,4-Oxadiazole DerivativeCompound 10b203h57.5
Compound 13b203h62.3[10]
N-phenyl anthranilic acid-based 1,3,4-oxadiazoleCompound 4e1003h91.72[11]
Compound 4h1003h91.72[11]
Pyridazin-3(2H)-one DerivativeCompound 6aNot specified3h82.5
Compound 16aNot specified3h84[12]
Flurbiprofen-based oxadiazoleNot specifiedNot specifiedNot specifiedData available in source[13]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats or mice for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6), including a vehicle control, a positive control (e.g., indomethacin), and test groups receiving different doses of the oxazole derivatives.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the test compounds and controls orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

IV. Antiviral and Antidiabetic Activities: Expanding the Therapeutic Horizon

Beyond their well-established anticancer, antimicrobial, and anti-inflammatory effects, substituted oxazole derivatives are also being investigated for their potential in treating viral infections and diabetes.

Antiviral Activity

Oxazole-containing compounds have shown promise as antiviral agents. One of the key mechanisms of action is the inhibition of viral neuraminidase . Neuraminidase is an enzyme found on the surface of influenza viruses that is essential for the release of new virus particles from infected cells. By inhibiting this enzyme, oxazole derivatives can prevent the spread of the virus.

Virus Influenza Virus Host_Cell Infected Host Cell Virus->Host_Cell Infects Progeny_Virus Progeny Virus Host_Cell->Progeny_Virus Replicates Neuraminidase Neuraminidase Release Virus Release Neuraminidase->Release Facilitates Sialic_Acid Sialic Acid Receptor Sialic_Acid->Neuraminidase Cleaved by Progeny_Virus->Sialic_Acid Binds to Release->Progeny_Virus Oxazole Substituted Oxazole Derivative Oxazole->Neuraminidase Inhibits

Inhibition of Viral Neuraminidase.

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus.

  • Compound Treatment: After a brief incubation period for viral adsorption, remove the virus inoculum and add an overlay medium containing serial dilutions of the oxazole derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Stain the cells to visualize and count the plaques in each well.

  • IC50 Determination: Calculate the percentage of plaque inhibition for each compound concentration and determine the IC50 value.

Antidiabetic Activity

Oxazole derivatives are also being explored as potential treatments for type 2 diabetes. Their mechanisms of action in this context include:

  • α-Glucosidase Inhibition: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. Inhibition of α-glucosidase by oxazole derivatives can delay glucose absorption and reduce postprandial hyperglycemia.[14]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, oxazole derivatives can enhance insulin release and improve glycemic control.[15]

Carbohydrates Dietary Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Digests to Absorption Glucose Absorption Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Leads to Oxazole Substituted Oxazole Derivative Oxazole->Alpha_Glucosidase Inhibits

Inhibition of α-Glucosidase for Antidiabetic Effect.

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme with various concentrations of the oxazole derivative and incubate briefly.

  • Initiate Reaction: Add the pNPG substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Stop Reaction: Terminate the reaction by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • IC50 Determination: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[16]

V. Conclusion and Future Perspectives

Substituted oxazole derivatives represent a remarkably versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents underscores their significance in drug discovery and development. The ability to readily modify the oxazole scaffold allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships.

The future of oxazole-based drug discovery lies in the continued rational design of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further elucidation of their mechanisms of action and the identification of novel biological targets will undoubtedly pave the way for the development of innovative therapeutics to address a range of unmet medical needs. This technical guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.

References

  • A Comparative Analysis of the Cytotoxicity of Substituted Oxazole Derivatives in Cancer Cell Lines. (2025). Benchchem.
  • Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. (2021). PubMed Central.
  • Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. (n.d.). NIH.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed.
  • a brief review on antimicrobial activity of oxazole deriv
  • In vitro α-glucosidase inhibitory assay. (2018). Protocols.io.
  • This histogram shows the inhibition of carrageenan-induced paw edema in... (n.d.).
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).
  • Percentage change and inhibition in rat paw edema after carrageenin subplantar injection. (n.d.).
  • Showing the percent inhibition of edema induced by the carrageenan by test compounds. (n.d.).
  • MTT (Assay protocol). (2023). Protocols.io.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • % inhibition (%I) of inflammation by carrageenan induced rat paw edema. (n.d.).
  • Application Notes and Protocols: Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity. (2025). Benchchem.
  • (PDF) Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. (2022).
  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole deriv
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
  • Study on the interaction of triaryl-dihydro-1,2,4-oxadiazoles with α-glucosidase. (n.d.). PMC.
  • MIC (mg/ml) of compounds against tested bacteria. (n.d.).
  • a brief review on antimicrobial activity of oxazole deriv
  • Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. (2022). PubMed.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • MIC results of synthesized compounds against bacteria and fungi. (n.d.).
  • Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. (n.d.). PMC - NIH.
  • Synthesis and Biological Evaluation of Non-Hydrolizable 1,2,3-Triazole Linked Sialic Acid Derivatives as Neuraminidase Inhibitors. (n.d.). NIH.
  • A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action. (n.d.).
  • Synthesis of new oxadiazole derivatives as α-glucosidase inhibitors. (2015). PubMed.
  • A Comprehensive Review on the Antidiabetic Activity of Oxadiazole Deriv
  • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. (n.d.). PMC - NIH.
  • Mechanism-Based Covalent Neuraminidase Inhibitors with Broad-Spectrum Influenza Antiviral Activity. (n.d.). OUCI.
  • Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. (2025). PubMed Central.
  • Can anyone share with me a detailed protocol for performing a Plaque Reduction Assay to test anti-viral activity? (2020).
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip

Sources

The Versatility of Ethyl 2-chlorooxazole-5-carboxylate: A Heterocyclic Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxazole Core

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a privileged scaffold. The oxazole ring system, through a variety of non-covalent interactions such as hydrogen bonding, and dipole-dipole interactions, can effectively engage with the active sites of enzymes and receptors, leading to a broad spectrum of pharmacological activities.[3][4] Among the diverse array of oxazole-containing building blocks, Ethyl 2-chlorooxazole-5-carboxylate has emerged as a particularly valuable and versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this key heterocyclic building block for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 862599-47-1[5]
Molecular Formula C₆H₆ClNO₃[5]
Molecular Weight 175.57 g/mol [5]
Appearance Colorless oil[6]
Purity ≥98%[5]
Storage Inert atmosphere, store in freezer, under -20°C[7]

Safety Precautions: this compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Robust Protocol

The efficient synthesis of this compound is critical for its accessibility as a building block. A reliable method involves the direct chlorination of the corresponding ethyl oxazole-5-carboxylate.[6]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of ethyl oxazole-5-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add a solution of lithium hexamethyldisilazide (LiHMDS) (1.6 equivalents) dropwise at -60°C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the reaction mixture at -50°C for 1 hour to ensure complete deprotonation at the C2 position of the oxazole ring.

  • Chlorination: Add hexachloroethane (1.5 equivalents) to the reaction mixture.

  • Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a colorless oil (typically in 50-60% yield).[6]

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Ethyl oxazole-5-carboxylate Ethyl oxazole-5-carboxylate LiHMDS, THF, -60°C to -50°C LiHMDS, THF, -60°C to -50°C Ethyl oxazole-5-carboxylate->LiHMDS, THF, -60°C to -50°C 1. Hexachloroethane Hexachloroethane LiHMDS, THF, -60°C to -50°C->Hexachloroethane 2. Warm to RT, 12h Warm to RT, 12h Hexachloroethane->Warm to RT, 12h 3. Quench with aq. NH4Cl Quench with aq. NH4Cl Warm to RT, 12h->Quench with aq. NH4Cl 4. Extract with EtOAc Extract with EtOAc Quench with aq. NH4Cl->Extract with EtOAc Dry, Concentrate Dry, Concentrate Extract with EtOAc->Dry, Concentrate Column Chromatography Column Chromatography Dry, Concentrate->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of two key reactive handles: the electrophilic C2-chloro substituent and the C5-ethyl ester group. This dual functionality allows for sequential and regioselective modifications, providing access to a wide range of polysubstituted oxazoles.

Reactions at the C2-Position: The Gateway to 2,5-Disubstituted Oxazoles

The chlorine atom at the C2 position of the oxazole ring is susceptible to nucleophilic aromatic substitution and serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This reactivity is analogous to that observed for the isomeric ethyl 2-chlorooxazole-4-carboxylate.[9][10]

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7] this compound is an excellent substrate for a variety of these transformations, enabling the introduction of diverse substituents at the C2 position.

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids under standard Suzuki conditions (e.g., Pd(PPh₃)₄, a base such as Na₂CO₃ or K₂CO₃, in a suitable solvent system like toluene/ethanol/water) would afford 2-aryl- or 2-heteroaryl-oxazole-5-carboxylates.

  • Stille Coupling: Coupling with organostannanes (e.g., vinyltributyltin) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) would yield 2-vinyloxazole-5-carboxylates.

  • Negishi Coupling: Reaction with organozinc reagents (e.g., 2-pyridylzinc bromide) catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) would provide a route to 2-(hetero)aryl substituted oxazoles.

  • Sonogashira Coupling: While potentially more challenging, the Sonogashira coupling with terminal alkynes, catalyzed by a palladium/copper system, could be employed to synthesize 2-alkynyloxazoles.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products 2,5-Disubstituted Oxazole Products Start This compound Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst, base) Start->Suzuki Stille Stille Coupling (R-SnBu3, Pd catalyst) Start->Stille Negishi Negishi Coupling (R-ZnBr, Pd catalyst) Start->Negishi Product_Suzuki Ethyl 2-aryloxazole-5-carboxylate Suzuki->Product_Suzuki Product_Stille Ethyl 2-vinyloxazole-5-carboxylate Stille->Product_Stille Product_Negishi Ethyl 2-(hetero)aryloxazole-5-carboxylate Negishi->Product_Negishi

Sources

Methodological & Application

Suzuki-Miyaura Coupling Protocols for 2-Chlorooxazole Substrates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Senior Application Scientist, Gemini Division

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed examination of protocols specifically tailored for the coupling of 2-chlorooxazole substrates, a class of compounds of significant interest in pharmaceutical and materials science. While aryl chlorides are known to be challenging electrophiles due to the strength of the C-Cl bond, the unique electronic properties and potential for catalyst inhibition by heteroaromatic systems like oxazole present additional hurdles.[3][4][5] This document offers researchers field-proven insights, detailed step-by-step protocols, and troubleshooting advice to successfully navigate these challenges.

Introduction: The Challenge and Opportunity of 2-Chlorooxazoles

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse biological activities.[1] The ability to functionalize this core structure, particularly at the C2 position, is crucial for developing new chemical entities. The Suzuki-Miyaura reaction offers a powerful method for introducing aryl, heteroaryl, or alkyl groups at this position.

However, 2-chlorooxazoles are considered challenging substrates for several reasons:

  • Strong C-Cl Bond: The oxidative addition of a palladium catalyst into the aryl C-Cl bond is significantly slower and more difficult than for the corresponding bromides or iodides, often representing the rate-limiting step of the catalytic cycle.[5][6]

  • Catalyst Inhibition: The nitrogen atom of the oxazole ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst and impeding the reaction.[4][7]

  • Competitive Side Reactions: Under sub-optimal conditions, side reactions such as hydrodehalogenation (replacement of chlorine with hydrogen) can become prominent, reducing the yield of the desired coupled product.[7]

Overcoming these obstacles requires a carefully optimized catalytic system, with the choice of ligand, base, and palladium source being critical for success.[8] This guide focuses on robust and reproducible protocols that leverage modern advancements in catalyst technology.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is key to rational protocol design and troubleshooting. The process involves a palladium(0)/palladium(II) catalytic cycle comprising three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition  + 2-Chlorooxazole (Ar-Cl) pd_complex Ar-Pd(II)-Cl(L₂) (Oxidative Adduct) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation  + Ar'-B(OH)₂ / Base pd_intermediate Ar-Pd(II)-Ar'(L₂) (Di-organic Complex) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination inv1 reductive_elimination->inv1 product Ar-Ar' (Coupled Product) inv1->product inv2 inv2->pd0  (Catalyst  Regeneration)

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction. For challenging substrates like 2-chlorooxazoles, the initial Oxidative Addition step is often the most difficult and requires a highly active catalyst.

For 2-chlorooxazoles, the success of the entire cycle hinges on the first step. The use of highly electron-rich and sterically bulky ligands on the palladium center is essential to promote the cleavage of the strong C-Cl bond.[11]

Key Parameters for a Successful Coupling

The selection of reagents is paramount. The following components should be carefully considered to maximize yield and minimize side reactions.

Table 1: Critical Reaction Parameters and Recommendations
ParameterRecommendationRationale & Justification
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precatalysts, respectively, that are readily reduced in situ to the active Pd(0) species.[5][6] Using a precatalyst simplifies reaction setup compared to handling air-sensitive Pd(0) sources like Pd(PPh₃)₄.
Ligand Buchwald Biaryl Phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs, e.g., IPr)These ligands are both electron-rich and sterically demanding. This electronic character increases the electron density on the palladium center, making it more nucleophilic and facilitating the oxidative addition into the C-Cl bond.[7][8] The steric bulk promotes the final reductive elimination step and helps prevent catalyst decomposition.
Base K₃PO₄, K₂CO₃, or Cs₂CO₃A base is required to activate the boronic acid for the transmetalation step.[12] K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is more soluble in many organic solvents and can be beneficial, though it is more costly.[3] Stronger bases like alkoxides should generally be avoided as they can promote dehalogenation.[7]
Solvent Anhydrous Aprotic Solvents (e.g., 1,4-Dioxane, Toluene, THF)These solvents are standard for Suzuki couplings. The use of anhydrous conditions is crucial to prevent the competitive protodeboronation of the boronic acid coupling partner.[7]
Boron Reagent Boronic Acids or Pinacol Boronate EstersWhile boronic acids are most common, they can be prone to decomposition (protodeboronation).[5] For particularly sensitive substrates, the corresponding pinacol boronate ester can offer greater stability and is often used to improve reaction outcomes.[11]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Inert atmosphere techniques are required. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Method Using a Buchwald Biaryl Phosphine Ligand

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-chlorooxazoles and is adapted for challenging heteroaryl chlorides.[7]

Workflow start Start: Assemble Reagents setup 1. Add solids to oven-dried flask: - 2-Chlorooxazole (1.0 mmol) - Boronic Acid (1.2 mmol) - Base (e.g., K₃PO₄, 2.0 mmol) - Ligand/Catalyst start->setup inert 2. Seal flask, evacuate and backfill with Argon/Nitrogen (3x) setup->inert solvent 3. Add anhydrous solvent (e.g., Dioxane, 5 mL) via syringe inert->solvent degas 4. Degas the solution (sparge with Argon or Freeze-Pump-Thaw) solvent->degas heat 5. Heat to 80-110 °C with vigorous stirring degas->heat monitor 6. Monitor reaction by TLC or LC-MS (6-24 h) heat->monitor workup 7. Cool, dilute with EtOAc, wash with H₂O and brine monitor->workup purify 8. Dry organic layer, concentrate, and purify by column chromatography workup->purify end End: Characterize Product purify->end

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling of 2-chlorooxazoles.

Materials:

  • 2-Chlorooxazole substrate (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv), finely ground and dried

  • Anhydrous 1,4-Dioxane (0.2 M)

Procedure:

  • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 2-chlorooxazole (1.0 equiv), the boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Seal the vessel with a septum or screw cap. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe to achieve the desired concentration (e.g., 5 mL for a 1.0 mmol scale reaction).

  • Degas the resulting suspension by bubbling argon through the mixture for 10-15 minutes. Alternatively, for more sensitive reactions, perform three freeze-pump-thaw cycles.

  • Place the reaction vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-substituted oxazole product.

Protocol 2: Alternative Method Using an N-Heterocyclic Carbene (NHC) Ligand

NHC ligands offer a powerful alternative to phosphines and can be highly effective for coupling aryl chlorides.[12][13] This protocol generates the active catalyst in situ from an imidazolium salt.

Materials:

  • 2-Chlorooxazole substrate (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (3 mol%)

  • Cs₂CO₃ (3.0 equiv), finely ground and dried

  • Anhydrous 1,4-Dioxane (0.2 M)

Procedure:

  • To an oven-dried reaction vessel, add the 2-chlorooxazole (1.0 equiv), boronic acid (1.2 equiv), Cs₂CO₃ (3.0 equiv), Pd₂(dba)₃ (0.015 equiv), and IPr·HCl (0.03 equiv).

  • Follow steps 2-4 from Protocol 1 to establish an inert atmosphere and add the solvent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Note: The in situ generation of the NHC-Pd catalyst may allow for slightly lower reaction temperatures.

  • Monitor the reaction as described in Protocol 1 (typically 6-18 hours).

  • Perform the workup and purification as outlined in steps 7-9 of Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure.2. Impure reagents (e.g., wet solvent, decomposed boronic acid).3. Insufficient temperature.1. Ensure rigorous inert atmosphere and degassing techniques.[3] Use a fresh, high-quality palladium source.2. Use freshly distilled/anhydrous solvent. Check the purity of the boronic acid; consider using the corresponding pinacol ester.3. Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Significant Dehalogenation 1. Base is too strong or protic.2. Presence of a hydride source (e.g., water, alcohol impurities).3. Slow transmetalation relative to dehalogenation.1. Switch to a weaker base like K₂CO₃ or K₃PO₄ instead of alkoxides.[7]2. Ensure strictly anhydrous conditions.3. Increase the concentration of the boronic acid to 1.5-2.0 equivalents to favor the desired transmetalation pathway.
Protodeboronation of Boronic Acid 1. Presence of excess water.2. Reaction conditions are too harsh (high temp, long time).3. Certain heteroaryl boronic acids are inherently unstable.[5]1. Use anhydrous solvents and dry the base thoroughly before use.2. Attempt the reaction at a lower temperature. Monitor carefully and stop the reaction upon consumption of the chlorooxazole.3. Switch to a more stable boron reagent, such as a pinacol boronate ester or a trifluoroborate salt.[6]

Conclusion

The Suzuki-Miyaura coupling of 2-chlorooxazole substrates is a challenging but highly achievable transformation. Success relies on the rational selection of a highly active catalytic system designed to overcome the high activation barrier of C-Cl bond oxidative addition while mitigating potential catalyst inhibition and side reactions. The use of bulky, electron-rich ligands, such as Buchwald's biaryl phosphines or N-heterocyclic carbenes, in combination with appropriate bases and anhydrous conditions, provides a reliable pathway to synthesize valuable 2-arylated and 2-heteroarylated oxazoles for application in drug discovery and materials science.

References

  • Oldridge, M. (1999, October 1). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. R Discovery.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025, August 9).
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Chemistry Portal.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (2020, August).
  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. (2025, August 6).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI.
  • Suzuki Cross Coupling Reaction- A Review. (2013, March 3). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • (PDF) Suzuki Cross Coupling Reaction-A Review. (2025, August 10).

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Application Notes & Protocols: Synthesis of 2,5-Disubstituted Oxazoles from Ethyl 2-Chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold and its Importance in Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] These five-membered heterocyclic compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] The 2,5-disubstituted substitution pattern is particularly prevalent and of significant interest to drug development professionals.[6][7]

Ethyl 2-chlorooxazole-4-carboxylate has emerged as a highly versatile and valuable starting material for the synthesis of these important compounds.[6][8] Its three distinct functional handles—the reactive C2-chloro group, the C4-ester, and the C5-proton—allow for a programmed and regioselective introduction of various substituents, providing rapid access to diverse chemical libraries. This guide details robust, field-proven protocols for leveraging this scaffold to synthesize a range of 2,5-disubstituted oxazoles.

Strategic Overview: A Multi-faceted Approach to Oxazole Diversification

The synthetic strategy hinges on the sequential functionalization of the oxazole core. The C2 position is readily addressed via palladium-catalyzed cross-coupling reactions. Subsequent manipulation of the C4-ester group, typically through hydrolysis and decarboxylation, unmasks the C5 position for further modification, leading to the desired 2,5-disubstituted products.

G start Ethyl 2-chlorooxazole-4-carboxylate c2_coupling C2 Cross-Coupling (Suzuki, Stille, Sonogashira) start->c2_coupling c2_product Ethyl 2-substituted-oxazole-4-carboxylate c2_coupling->c2_product hydrolysis Ester Hydrolysis c2_product->hydrolysis acid 2-substituted-oxazole-4-carboxylic acid hydrolysis->acid decarboxylation Decarboxylation acid->decarboxylation c5_unmasked 2-substituted-oxazole decarboxylation->c5_unmasked c5_functionalization C5 Functionalization (e.g., Lithiation/Electrophile quench) c5_unmasked->c5_functionalization final_product 2,5-disubstituted oxazole c5_functionalization->final_product

Caption: Overall synthetic workflow for 2,5-disubstituted oxazoles.

Part 1: Functionalization of the C2 Position via Cross-Coupling

The C2-chloro substituent is an excellent handle for introducing aryl, heteroaryl, vinyl, and alkynyl groups through various palladium-catalyzed cross-coupling reactions.[6][8] The choice of reaction depends on the desired substituent and the availability of the corresponding organometallic reagent.

Protocol 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds due to the commercial availability and stability of boronic acids.[9][10]

Mechanism & Rationale: The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[10] The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction steps.

Materials:

  • Ethyl 2-chlorooxazole-4-carboxylate

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv), the boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Add 1,4-dioxane and water in a 4:1 ratio (to make a 0.2 M solution with respect to the starting material).

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Outcome: This protocol generally provides the 2-substituted oxazole product in good to excellent yields (70-95%).

Protocol 1.2: Stille Coupling for Versatile C-C Bond Formation

The Stille reaction offers a broad substrate scope, as organostannanes are generally stable and tolerant of many functional groups.[11][12][13]

Mechanism & Rationale: Similar to the Suzuki coupling, the Stille reaction follows a Pd(0)/Pd(II) catalytic cycle.[11] The key transmetalation step involves the transfer of the organic group from the organostannane reagent to the palladium center. The reaction is often performed in the presence of a chloride source, like LiCl, to facilitate this step.

Materials:

  • Ethyl 2-chlorooxazole-4-carboxylate

  • Organostannane reagent (e.g., tributyl(aryl)tin, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Lithium chloride (LiCl, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a flame-dried flask under an inert atmosphere, add ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and LiCl (2.0 equiv).

  • Add anhydrous DMF to dissolve the solids (0.2 M).

  • Add the organostannane reagent (1.1 equiv) dropwise via syringe.

  • Heat the mixture to 80-90 °C and monitor the reaction progress.

  • After completion, cool the reaction and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous KF solution (to remove tin byproducts), and brine.

  • Dry the organic phase over anhydrous MgSO₄ and concentrate in vacuo.

Purification: Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate).

Expected Outcome: Yields for the Stille coupling are typically in the range of 60-90%. Note that organotin compounds are toxic and should be handled with appropriate care.[11]

Protocol 1.3: Sonogashira Coupling for the Introduction of Alkynyl Groups

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the oxazole) and an sp carbon (of a terminal alkyne).[14][15][16]

Mechanism & Rationale: This reaction uniquely employs a dual catalytic system of palladium and copper.[14][17] The palladium catalyst undergoes oxidative addition with the chlorooxazole. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination furnishes the alkynylated oxazole.[16]

Materials:

  • Ethyl 2-(substituted)-oxazole-4-carboxylate (from Protocol 1.1 or 1.2)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • In a sealed tube under an inert atmosphere, dissolve the ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv) in a 2:1 mixture of THF and TEA (0.2 M).

  • Add the terminal alkyne (1.5 equiv).

  • Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Seal the tube and heat to 60 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, filter through a pad of celite to remove insoluble salts, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel.

Expected Outcome: The Sonogashira coupling typically affords the 2-alkynyl oxazole products in good yields. However, homocoupling of the alkyne (Glaser coupling) can be a competing side reaction.[17]

Coupling ReactionTypical Catalyst SystemBase/AdditiveSolventTemp (°C)Yield Range
Suzuki-Miyaura Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90-10070-95%
Stille Pd(PPh₃)₄LiCl (additive)DMF80-9060-90%
Sonogashira PdCl₂(PPh₃)₂ / CuITriethylamineTHF6065-90%
Table 1: Summary of C2-Position Cross-Coupling Conditions.

Part 2: C4-Ester Manipulation and C5-Functionalization

With the C2 position functionalized, the next strategic step is to modify the C4-ester to enable functionalization at the C5 position. This is typically achieved through a hydrolysis-decarboxylation sequence.

G cluster_0 C4 Modification & C5 Unmasking cluster_1 C5 Functionalization c2_product Ethyl 2-substituted- oxazole-4-carboxylate hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) c2_product->hydrolysis acid 2-substituted-oxazole- 4-carboxylic acid hydrolysis->acid decarboxylation Step 2: Decarboxylation (Heat, e.g., in Diphenyl ether) acid->decarboxylation c5_unmasked 2-substituted-oxazole decarboxylation->c5_unmasked c5_unmasked_2 2-substituted-oxazole lithiation Step 3: Lithiation (e.g., n-BuLi, THF, -78°C) c5_unmasked_2->lithiation lithiated_intermediate 2-substituted-5-lithio- oxazole lithiation->lithiated_intermediate electrophile Step 4: Electrophilic Quench (e.g., I₂, DMF, MeI) lithiated_intermediate->electrophile final_product 2,5-disubstituted oxazole electrophile->final_product

Caption: Workflow for C4-ester modification and C5-functionalization.

Protocol 2.1: Ester Hydrolysis and Decarboxylation

This two-step, one-pot procedure efficiently removes the directing group at C4, revealing the C5 proton for subsequent deprotonation.

Mechanism & Rationale: The ester is first saponified under basic conditions to form the corresponding carboxylate salt.[18] Acidification yields the oxazole-4-carboxylic acid. Oxazole-4-carboxylic acids are susceptible to thermal decarboxylation, where heating drives off CO₂, leaving a proton at the C4 position and unmasking the C5 position.

Materials:

  • Ethyl 2-(substituted)-oxazole-4-carboxylate (1.0 equiv)

  • Lithium hydroxide (LiOH, 2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Diphenyl ether (for decarboxylation)

Step-by-Step Procedure:

  • Dissolve the ethyl 2-substituted-oxazole-4-carboxylate in a 3:1 mixture of THF and water (0.3 M).

  • Add LiOH (2.0 equiv) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Carefully acidify the mixture to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to afford the crude carboxylic acid.

  • To the crude acid, add diphenyl ether and heat the mixture to 200-220 °C until gas evolution (CO₂) ceases.

  • Cool the mixture and purify directly.

Purification: The product can be purified by flash chromatography on silica gel.

Expected Outcome: This sequence typically proceeds in high yield over the two steps.

Protocol 2.2: C5-Lithiation and Electrophilic Quench

Deprotonation at the C5 position is possible once the C4 position is unsubstituted. The resulting organolithium species is a potent nucleophile that can react with a variety of electrophiles.[19][20]

Mechanism & Rationale: The C5 proton of the oxazole ring is the most acidic proton and can be selectively removed by a strong base like n-butyllithium at low temperatures.[19] The resulting 5-lithiooxazole is a versatile intermediate that can be quenched with various electrophiles (e.g., I₂, alkyl halides, aldehydes) to install the desired substituent at the C5 position.[21]

Materials:

  • 2-Substituted-oxazole (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, N,N-dimethylformamide, methyl iodide, 1.2 equiv)

Step-by-Step Procedure:

  • Dissolve the 2-substituted-oxazole (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise. Stir the solution at -78 °C for 1 hour.

  • Add a solution of the chosen electrophile (1.2 equiv) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Purification: Purify the crude product by flash chromatography or crystallization.

Expected Outcome: This method allows for the introduction of a wide variety of functional groups at the C5 position, leading to the final 2,5-disubstituted oxazole in moderate to good yields.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in cross-coupling Inactive catalyst; Poor quality reagents; Insufficient base.Use fresh palladium catalyst; Ensure anhydrous/anaerobic conditions; Use a stronger base or different solvent system.
Stille reaction fails Poor quality organostannane.Synthesize or purify the organostannane reagent before use; Increase reaction temperature.
Glaser coupling in Sonogashira Presence of oxygen; High catalyst loading.Thoroughly degas solvents; Use copper-free Sonogashira conditions if possible; Reduce CuI loading.[17]
Incomplete decarboxylation Insufficient temperature or time.Increase the temperature of the reaction; Ensure all CO₂ has evolved before stopping the reaction.
Low yield in C5-lithiation Presence of moisture; Base not strong enough.Use freshly distilled anhydrous solvents; Ensure all glassware is flame-dried; Use s-BuLi for less acidic substrates.

Conclusion

Ethyl 2-chlorooxazole-4-carboxylate is a powerful and flexible platform for the synthesis of medicinally relevant 2,5-disubstituted oxazoles. The protocols outlined in this guide, based on regioselective cross-coupling followed by a decarboxylation/C5-functionalization sequence, provide a reliable and adaptable pathway for researchers in drug discovery and development to access diverse libraries of these important heterocyclic compounds.

References

  • Vedejs, E., & Lu, D. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905–2907. [Link]

  • American Chemical Society. (n.d.). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. ACS Publications. [Link]

  • ResearchGate. (n.d.). Hydrolysis of differently substituted 4‐isoxazolecarboxylates. [Link]

  • ResearchGate. (n.d.). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • J&K Scientific LLC. (n.d.). Stille Cross-Coupling. [Link]

  • ResearchGate. (n.d.). A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of 2,5-Disubstituted Oxazoles from N-Propargylamides. [Link]

  • American Chemical Society. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Selected synthetic strategies for 2,5-disubstituted oxazoles. [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]

  • ResearchGate. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

  • National Institutes of Health. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. [Link]

  • National Institutes of Health. (n.d.). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. (n.d.). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. [Link]

  • National Institutes of Health. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. [Link]

  • ResearchGate. (n.d.). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. [Link]

  • ResearchGate. (n.d.). Scope of the C5‐arylation of oxazole. [Link]

  • National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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Application Note: Ethyl 2-chlorooxazole-5-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1][2] Small molecule kinase inhibitors, which typically act by competing with ATP for the enzyme's binding site, have revolutionized the treatment of various cancers and other diseases.[2][3]

The five-membered oxazole ring is a privileged heterocyclic motif in medicinal chemistry, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile scaffold for building complex molecular architectures.[4][5] Ethyl 2-chlorooxazole-5-carboxylate, in particular, has emerged as a highly valuable and versatile starting material for the synthesis of diverse kinase inhibitors. Its utility stems from two key reactive sites: the electrophilic C2-chloro substituent, which is primed for nucleophilic substitution or cross-coupling reactions, and the C5-ethyl ester, which can be readily modified. This application note provides a technical guide on the strategic use of this building block, detailing core synthetic methodologies and providing a step-by-step protocol for the synthesis of a representative kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Physicochemical Properties and Reactivity Profile

This compound is a stable, solid compound that serves as an excellent electrophilic partner in a variety of bond-forming reactions.[6]

PropertyValue
CAS Number 862599-47-1
Molecular Formula C6H6ClNO3[6]
Molecular Weight 175.57 g/mol [6]
Appearance Liquid or Solid
Key Reactive Sites C2-Chloride: Highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. C5-Ester: Amenable to hydrolysis followed by amide bond formation.

The electron-withdrawing nature of the oxazole ring and the C5-ester group activates the C2-chloride, making it an excellent leaving group for SNAr and facilitating the oxidative addition step in palladium-catalyzed coupling cycles.[7]

Core Synthetic Strategies and Mechanisms

The strategic functionalization of the this compound core primarily relies on two powerful classes of chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro position of the oxazole readily reacts with a wide range of nucleophiles, most commonly primary and secondary amines, to form 2-aminooxazole derivatives. This reaction is a cornerstone for installing moieties designed to interact with the hinge region of a kinase's ATP-binding pocket, a common strategy in inhibitor design.

Mechanism: The reaction typically proceeds via a concerted mechanism or through a Meisenheimer-like intermediate, where the nucleophile attacks the electron-deficient C2 carbon, leading to the displacement of the chloride ion.[8] The presence of the ring nitrogen and the C5-ester helps to stabilize the transient negative charge developed during the reaction.

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds by coupling the C2-chlorooxazole with various aryl or heteroaryl boronic acids or esters.[9][10] This strategy is invaluable for introducing larger, more complex substituents that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.[11]

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the oxazole.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Experimental Protocol: Synthesis of a VEGFR-2 Inhibitor Intermediate

This section details the synthesis of a key intermediate (Compound 3 ) for a potent VEGFR-2 inhibitor. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[12] Inhibiting its signaling is a clinically validated anti-cancer strategy.[12][13]

The chosen synthetic route first involves a Suzuki coupling to install an aniline moiety, followed by hydrolysis of the ester and subsequent amidation to generate the final inhibitor. Here, we present the protocol for the first two steps.

Synthetic Workflow Diagram

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Ester Hydrolysis A This compound (1) reagents1 4-Aminophenylboronic acid Pd(PPh3)4, K3PO4 1,4-Dioxane/H2O, 90 °C B Intermediate (2) C Intermediate (2) reagents2 LiOH THF/H2O, rt D Carboxylic Acid (3)

Caption: Two-step synthesis of a key VEGFR-2 inhibitor intermediate.

Step-by-Step Protocol: Suzuki Coupling (Synthesis of Compound 2)

Materials:

  • This compound (1 ) (1.0 eq)

  • 4-Aminophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium phosphate (K3PO4) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • To a round-bottom flask, add this compound (1 ), 4-aminophenylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.[9]

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe.[9]

  • Add the palladium catalyst, Pd(PPh3)4, to the stirring mixture. The mixture may change color upon addition of the catalyst.

  • Place the flask in a preheated heating mantle or oil bath set to 90 °C and stir the reaction mixture vigorously for 12 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material (1 ).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Ethyl 2-(4-aminophenyl)oxazole-5-carboxylate (2 ).

Step-by-Step Protocol: Ester Hydrolysis (Synthesis of Compound 3)

Materials:

  • Ethyl 2-(4-aminophenyl)oxazole-5-carboxylate (2 ) (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the intermediate ester (2 ) in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution slowly by adding 1M HCl dropwise until the pH is ~3-4. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-aminophenyl)oxazole-5-carboxylic acid (3 ). This product can often be used in the subsequent amidation step without further purification.

Application in Kinase Signaling Pathways

The synthesized inhibitor is designed to target the ATP-binding site of VEGFR-2. By occupying this site, the inhibitor prevents the phosphorylation of the receptor, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.[12]

G cluster_kinase VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates ADP ADP VEGFR2->ADP P PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration, Survival ERK->Proliferation Promotes ATP ATP ATP->VEGFR2 Inhibitor Synthesized Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway.

Troubleshooting and Key Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Suzuki Coupling Inactive catalyst; Insufficient inert atmosphere; Poor quality boronic acid.Use fresh Pd(PPh3)4 or a more robust pre-catalyst; Ensure thorough purging with N2/Ar; Use high-purity boronic acid or convert to a more stable boronate ester (e.g., pinacol ester).[10]
Side Reactions (e.g., Homocoupling) Reaction temperature too high; Incorrect stoichiometry.Reduce reaction temperature; Ensure boronic acid is not in large excess.
Incomplete Ester Hydrolysis Insufficient base; Steric hindrance.Increase equivalents of LiOH; Increase reaction time or gently warm the reaction.
Difficulty in Purification Close polarity of product and byproducts.Optimize chromatography gradient (use shallow gradients); Consider recrystallization as an alternative purification method.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry for the synthesis of kinase inhibitors. Its predictable reactivity at the C2 and C5 positions allows for the systematic and efficient construction of complex molecules targeting a wide range of protein kinases. The SNAr and Suzuki coupling reactions provide reliable methods for introducing key pharmacophoric elements, enabling the rapid generation of compound libraries for lead discovery and optimization. The protocols and strategies outlined in this document serve as a foundational guide for researchers in the field of drug development.

References

  • The Discovery and Synthesis of VEGFR-2-IN-37: A Technical Guide. Benchchem.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • VEGFR-2 inhibitor. Wikipedia.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Oxazole.pdf. CUTM Courseware.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press.
  • Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxyl
  • Ethyl 2-chlorooxazole-5-carboxyl
  • Ethyl 2-chloro-1,3-oxazole-5-carboxyl
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.

Sources

Application Notes and Protocols: Ethyl 2-chlorooxazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold and the Strategic Value of Ethyl 2-chlorooxazole-5-carboxylate

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable component in drug design. This compound (CAS No. 862599-47-1) emerges as a particularly strategic building block for the synthesis of diverse compound libraries.[1] The presence of three key functional groups—an ester, a reactive chloro-substituent, and the oxazole core itself—provides a versatile platform for molecular elaboration.

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functionalities, most notably amino groups, to generate 2-aminooxazole derivatives. The ethyl ester at the 5-position offers a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides. This trifecta of reactivity makes this compound an ideal starting material for constructing molecules targeting a range of therapeutic areas, including oncology and infectious diseases.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below. Careful handling in accordance with safety data sheets is crucial. The compound is classified as harmful if swallowed and causes skin and eye irritation.[2]

PropertyValueReference
CAS Number 862599-47-1[1]
Molecular Formula C₆H₆ClNO₃[1]
Molecular Weight 175.57 g/mol [1]
Physical Form Solid[2]
Melting Point 151-153 °C[2]
Boiling Point 282.9 °C at 760 mmHg[2]
Purity ≥97%[2]
Storage 4°C, protect from light[2]
Hazard Statements H302, H315, H319, H335[2]

Core Application: A Versatile Intermediate for Bioactive Scaffolds

The primary utility of this compound lies in its capacity to serve as a linchpin in the synthesis of more complex, biologically active molecules. Its regioisomeric cousin, ethyl 2-chlorooxazole-4-carboxylate, has been demonstrated as a versatile intermediate for creating a variety of substituted oxazoles through palladium-catalyzed coupling and halogenation reactions, underscoring the synthetic potential of this class of compounds.[3] The strategic positioning of the chloro and ester groups in the 5-carboxylate isomer allows for a logical and efficient construction of scaffolds prevalent in kinase inhibitors and antiviral agents.

Synthetic Strategy Workflow

The general workflow for utilizing this compound involves a two-stage diversification strategy. The first stage focuses on the displacement of the 2-chloro group, followed by a second stage of modifications centered around the 5-ester functionality.

G A This compound B Stage 1: Nucleophilic Aromatic Substitution (SNA r) at C2 A->B R-NH2, R-OH, or R-SH C Ethyl 2-amino/alkoxy/thio-oxazole- 5-carboxylate Library B->C D Stage 2: Ester Modification at C5 (Hydrolysis / Amidation) C->D 1. LiOH or NaOH 2. Amine, Coupling Agent E Diverse Biologically Active Oxazole Scaffolds D->E G cluster_0 Cell Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate ATP -> ADP Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho-Substrate->Cellular_Response Triggers Inhibitor Oxazole-based Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Inhibition of a generic kinase signaling pathway by an oxazole-based inhibitor.

Application in Antiviral Drug Discovery

Heterocyclic compounds, including oxazoles and thiazoles, are integral to the development of antiviral agents. [4][5]They can act through various mechanisms, such as inhibiting viral enzymes like proteases or polymerases, or interfering with viral entry into host cells. The structural diversity that can be rapidly generated from this compound makes it an excellent starting point for screening campaigns against a range of viruses. For instance, patents have described bis-thiazole derivatives as potential antiviral agents, highlighting the relevance of this heterocyclic core in the field. [4]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to generate key intermediates for medicinal chemistry programs.

Protocol 1: Synthesis of Ethyl 2-aminooxazole-5-carboxylate Derivatives via SNAr

Objective: To synthesize a library of 2-substituted aminooxazole-5-carboxylates through nucleophilic aromatic substitution. This protocol details the reaction with a generic primary amine.

Rationale: The electron-withdrawing nature of the oxazole ring nitrogen and the ester group facilitates nucleophilic attack at the C2 position, enabling the displacement of the chloride. The reaction is typically carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to solubilize the reactants and facilitate the reaction. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, morpholine, etc.) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of starting material).

  • Add the primary amine (1.1 equivalents) to the solution, followed by DIPEA (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired Ethyl 2-aminooxazole-5-carboxylate derivative.

Protocol 2: Synthesis of 2-Aminooxazole-5-carboxamides via Amide Coupling

Objective: To convert the synthesized ethyl ester from Protocol 1 into a carboxamide, a key moiety in many kinase inhibitors.

Rationale: This protocol first involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH). The resulting carboxylate is then activated for amide bond formation. A common and effective method is the use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA. HATU reacts with the carboxylic acid to form a highly reactive activated ester, which readily undergoes nucleophilic attack by the aniline.

Materials:

  • Ethyl 2-aminooxazole-5-carboxylate derivative (from Protocol 1)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equivalents)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

  • Substituted aniline (e.g., 2-chloro-6-methylaniline) (1.0 equivalent)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

Procedure:

Part A: Ester Hydrolysis

  • Dissolve the Ethyl 2-aminooxazole-5-carboxylate derivative (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (2.0 equivalents) and stir the mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Once hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 2-aminooxazole-5-carboxylic acid. If a precipitate does not form, extract the product with ethyl acetate.

Part B: Amide Coupling

  • To a dry round-bottom flask under an inert atmosphere, add the 2-aminooxazole-5-carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Add the substituted aniline (1.0 equivalent), followed by HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or flash column chromatography to afford the final 2-aminooxazole-5-carboxamide.

Conclusion

This compound is a high-potential, versatile building block for medicinal chemistry. Its well-defined reactive sites allow for a logical and efficient approach to synthesizing diverse libraries of oxazole-based compounds. The protocols and strategies outlined here provide a foundational guide for researchers to explore its application in the discovery of novel kinase inhibitors, antiviral agents, and other therapeutics. The isosteric relationship of the resulting 2-aminooxazole scaffolds to proven pharmacophores, such as the 2-aminothiazole core, further enhances the value of this reagent in modern drug development programs.

References

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic letters, 4(17), 2905–2907. Available at: [Link]

  • Chen, B. C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. Available at: [Link]

  • Appretech Scientific Limited. This compound. Available at: [Link]

  • Recent advances on heterocyclic compounds with antiviral properties. (2021). Future Virology. Available at: [Link]

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. (2023). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Di Micco, S., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry, 63(13), 6837–6852. Available at: [Link]

  • Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488. Available at: [Link]

  • Vertex Pharmaceuticals Incorporated. (2005). Pyrrole inhibitors of ERK protein kinase, synthesis thereof and intermediates thereto. U.S. Patent 7,767,692. Available at: [Link]

  • Bristol-Myers Squibb Company. (2009). Heterocyclic kinase inhibitors. WO 2009/076373 A1.
  • Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. (1984). Journal of Medicinal Chemistry. Available at: [Link]

  • Ethyl 2- [N-p-chlorobenzyl- (2'-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)induces apoptosis in human cervical cancer Ca Ski cells. (2007). In Vivo. Available at: [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2013). Molecules. Available at: [Link]

  • Biota Holdings Limited. (2011). 2-2'-Bis-thiazole derivatives as antiviral agents. EP 2218720 B1.
  • Virobay Inc. (2011). Heterocyclic compounds as antiviral agents. EP 2314582 B1.

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Derivatisierung der Estergruppe von Ethyl-2-chloroxazol-5-carboxylat: Applikationshinweise und Protokolle für die Wirkstoffforschung

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser technische Leitfaden bietet eine detaillierte Untersuchung der chemischen Modifikationen, die an der Estergruppe von Ethyl-2-chloroxazol-5-carboxylat vorgenommen werden können. Als leitender Anwendungswissenschaftler ist es das Ziel, nicht nur schrittweise Protokolle bereitzustellen, sondern auch die wissenschaftliche Begründung hinter den experimentellen Entscheidungen zu erläutern und so ein tiefgreifendes Verständnis der Reaktionsmechanismen und potenziellen Anwendungen zu fördern.

Ethyl-2-chloroxazol-5-carboxylat ist ein vielseitiges heterocyclisches Molekül, das als wichtiger Baustein in der medizinischen Chemie dient. Die Derivatisierung seiner Estergruppe eröffnet Wege zur Synthese einer breiten Palette von Analoga, einschließlich Carbonsäuren, Amiden, Alkoholen und anderen Estern, die für das Screening auf biologische Aktivität und die Entwicklung neuer therapeutischer Wirkstoffe von entscheidender Bedeutung sind.

Hydrolyse: Synthese von 2-Chloroxazol-5-carbonsäure

Die Umwandlung der Ethylestergruppe in eine Carbonsäure ist ein fundamentaler Schritt, der die anschließende Kopplung mit Aminen (zur Bildung von Amiden) oder andere Modifikationen ermöglicht. Die Hydrolyse kann sowohl unter basischen als auch unter sauren Bedingungen effizient durchgeführt werden.

Wissenschaftliche Begründung der Methodenauswahl

Die basenkatalysierte Hydrolyse (Verseifung) ist oft die Methode der Wahl, da sie im Wesentlichen irreversibel ist. Das Hydroxidion greift den elektrophilen Carbonylkohlenstoff an und führt nach dem Zerfall des tetraedrischen Zwischenprodukts zur Bildung des Carboxylatsalzes. Die Deprotonierung der resultierenden Carbonsäure durch die Base verschiebt das Gleichgewicht vollständig auf die Produktseite.[1][2][3] Die säurekatalysierte Hydrolyse ist ein reversibler Prozess, der dem Mechanismus der Fischer-Veresterung in umgekehrter Richtung folgt.[1] Um hohe Ausbeuten zu erzielen, wird in der Regel ein großer Überschuss an Wasser verwendet.

Experimentelle Protokolle

Protokoll 1.1: Basenkatalysierte Hydrolyse (Verseifung)

  • Reaktionsaufbau: In einem Rundkolben wird Ethyl-2-chloroxazol-5-carboxylat (1,0 Äq.) in einem Gemisch aus Tetrahydrofuran (THF) und Wasser (z.B. 3:1 v/v) gelöst.

  • Reagenzzugabe: Eine wässrige Lösung von Lithiumhydroxid (LiOH) oder Natriumhydroxid (NaOH) (1,5 Äq.) wird bei Raumtemperatur zu der gerührten Lösung gegeben.

  • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für 2-4 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.

  • Aufarbeitung: Nach vollständigem Umsatz wird das THF unter reduziertem Druck entfernt. Die wässrige Lösung wird mit Diethylether oder Ethylacetat gewaschen, um nicht umgesetztes Ausgangsmaterial zu entfernen.

  • Ansäuerung: Die wässrige Phase wird in einem Eisbad gekühlt und unter Rühren langsam mit 1 M Salzsäure (HCl) auf einen pH-Wert von 2-3 angesäuert, woraufhin die 2-Chloroxazol-5-carbonsäure ausfällt.

  • Isolierung: Der feste Niederschlag wird durch Filtration abgetrennt, mit kaltem Wasser gewaschen und im Vakuum getrocknet, um das reine Produkt zu erhalten.

Protokoll 1.2: Säurekatalysierte Hydrolyse

  • Reaktionsaufbau: Ethyl-2-chloroxazol-5-carboxylat (1,0 Äq.) wird in einem Überschuss einer wässrigen Säure (z.B. 6 M HCl oder 3 M H₂SO₄) suspendiert.

  • Reaktionsdurchführung: Die Mischung wird unter Rückfluss erhitzt, bis die DC-Analyse den vollständigen Verbrauch des Esters anzeigt.

  • Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und das Produkt mit einem organischen Lösungsmittel wie Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um die rohe Carbonsäure zu erhalten, die bei Bedarf weiter aufgereinigt werden kann.

Workflow-Diagramm: Hydrolyse

Hydrolysis_Workflow Start Ethyl 2-chlorooxazole- 5-carboxylate Base_Hydrolysis Basische Hydrolyse (LiOH oder NaOH in THF/H₂O) Start->Base_Hydrolysis Methode 1 Acid_Hydrolysis Saure Hydrolyse (aq. HCl oder H₂SO₄, Hitze) Start->Acid_Hydrolysis Methode 2 Workup_Base Aufarbeitung & Ansäuerung Base_Hydrolysis->Workup_Base Workup_Acid Extraktive Aufarbeitung Acid_Hydrolysis->Workup_Acid Product 2-Chlorooxazole- 5-carbonsäure Workup_Base->Product Workup_Acid->Product caption Workflow der Esterhydrolyse

Abbildung 1: Workflow der Esterhydrolyse.

Amidierung: Synthese von 2-Chloroxazol-5-carboxamiden

Die direkte Umwandlung des Esters in ein Amid ist eine effiziente Methode zur Erzeugung von Molekülbibliotheken für die Wirkstoffsuche. Amide sind in vielen biologisch aktiven Molekülen vorhanden und ihre Synthese ist ein zentraler Bestandteil der medizinischen Chemie.

Wissenschaftliche Begründung der Methodenauswahl

Die direkte Amidierung von Estern mit Aminen ist oft thermisch anspruchsvoll. Daher werden häufig Katalysatoren oder Aktivatoren eingesetzt. Eine gängige Methode ist die Verwendung von Lewis-Säuren wie Eisen(III)-chlorid (FeCl₃), die den Carbonylkohlenstoff für den nukleophilen Angriff des Amins aktivieren. Alternativ kann der Ester zuerst zur Carbonsäure hydrolysiert werden (siehe Abschnitt 1), die dann mit einem Amin unter Verwendung von Standard-Kopplungsreagenzien wie HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorphosphat) umgesetzt wird.

Experimentelle Protokolle

Protokoll 2.1: Direkte Amidierung mit einem primären Amin

  • Reaktionsaufbau: In einem druckfesten Reaktionsgefäß wird Ethyl-2-chloroxazol-5-carboxylat (1,0 Äq.), das gewünschte primäre Amin (z.B. Benzylamin, 2,0 Äq.) und eine katalytische Menge eines geeigneten Katalysators (falls erforderlich) in einem hochsiedenden Lösungsmittel wie Toluol oder Xylol vorgelegt.

  • Reaktionsdurchführung: Das Gefäß wird verschlossen und die Mischung bei hoher Temperatur (z.B. 120-150 °C) für 12-24 Stunden erhitzt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Wasser und einer gesättigten Kochsalzlösung gewaschen.

  • Reinigung: Die organische Phase wird getrocknet, das Lösungsmittel entfernt und das Rohprodukt durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Amid zu erhalten.

Protokoll 2.2: Zweistufige Amidierung über die Carbonsäure

  • Synthese der Carbonsäure: 2-Chloroxazol-5-carbonsäure wird wie in Protokoll 1.1 beschrieben hergestellt.

  • Kopplungsreaktion: Die Carbonsäure (1,0 Äq.) wird in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Dimethylformamid (DMF) gelöst. HBTU (1,1 Äq.) und eine Base wie Diisopropylethylamin (DIPEA) (2,5 Äq.) werden hinzugefügt.

  • Aminzugabe: Nach 15-minütigem Rühren bei Raumtemperatur wird das entsprechende Amin (1,2 Äq.) zugegeben.

  • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für 2-12 Stunden gerührt.

  • Aufarbeitung und Reinigung: Die Reaktionsmischung wird mit Wasser verdünnt und mit Ethylacetat extrahiert. Die organische Phase wird gewaschen, getrocknet und das Produkt durch Säulenchromatographie isoliert.

Workflow-Diagramm: Amidierung

Amidation_Workflow Start Ethyl 2-chlorooxazole- 5-carboxylate Direct_Amidation Direkte Amidierung (Amin, Hitze) Start->Direct_Amidation Methode 1 Hydrolysis Hydrolyse zu Carbonsäure Start->Hydrolysis Methode 2 Product 2-Chlorooxazole- 5-carboxamid Direct_Amidation->Product Coupling Amidkopplung (Amin, HBTU, DIPEA) Hydrolysis->Coupling Coupling->Product caption Workflow der Ester-Amidierung

Abbildung 2: Workflow der Ester-Amidierung.

Reduktion: Synthese von (2-Chloroxazol-5-yl)methanol

Die Reduktion der Estergruppe zu einem primären Alkohol liefert einen weiteren wichtigen Baustein, dessen Hydroxylgruppe für Veretherungen, Veresterungen oder Halogenierungen zur Verfügung steht.

Wissenschaftliche Begründung der Methodenauswahl

Lithiumaluminiumhydrid (LiAlH₄) ist ein starkes Reduktionsmittel, das in der Lage ist, Ester und Carbonsäuren effizient zu primären Alkoholen zu reduzieren.[4][5][6][7] Die Reaktion verläuft über die Addition eines Hydridions an den Carbonylkohlenstoff, gefolgt von der Eliminierung des Ethoxids, um ein intermediäres Aldehyd zu bilden, das sofort weiter zum Alkohol reduziert wird. Aufgrund seiner hohen Reaktivität muss LiAlH₄ in trockenen, aprotischen Lösungsmitteln und unter einer inerten Atmosphäre gehandhabt werden. Natriumborhydrid (NaBH₄) ist in der Regel nicht reaktiv genug, um Ester zu reduzieren, es sei denn, es werden spezielle Bedingungen oder Aktivatoren verwendet.

Experimentelles Protokoll

Protokoll 3.1: Reduktion mit Lithiumaluminiumhydrid (LiAlH₄)

  • Reaktionsaufbau: Ein trockener, mit Inertgas (Stickstoff oder Argon) gespülter Dreihalskolben wird mit einer Suspension von LiAlH₄ (1,5 Äq.) in trockenem THF oder Diethylether befüllt und in einem Eisbad auf 0 °C gekühlt.

  • Substratzugabe: Eine Lösung von Ethyl-2-chloroxazol-5-carboxylat (1,0 Äq.) in trockenem THF wird langsam über einen Tropftrichter zu der gerührten LiAlH₄-Suspension gegeben, wobei die Temperatur unter 10 °C gehalten wird.

  • Reaktionsdurchführung: Nach beendeter Zugabe wird die Kühlung entfernt und die Reaktion bei Raumtemperatur für 1-3 Stunden gerührt.

  • Quenchen (Aufarbeitung): Die Reaktion wird vorsichtig durch die langsame, tropfenweise Zugabe von Wasser (x mL), gefolgt von 15%iger wässriger NaOH-Lösung (x mL) und erneut Wasser (3x mL) bei 0 °C gequencht (Fiess-Prozedur, wobei x die Masse des verwendeten LiAlH₄ in Gramm ist).

  • Isolierung: Der resultierende körnige Niederschlag wird abfiltriert und mit THF oder Ethylacetat gewaschen. Das Filtrat wird über wasserfreiem Natriumsulfat getrocknet.

  • Reinigung: Nach dem Entfernen des Lösungsmittels im Vakuum wird der rohe (2-Chloroxazol-5-yl)methanol durch Säulenchromatographie gereinigt.

Workflow-Diagramm: Reduktion

Reduction_Workflow Start Ethyl 2-chlorooxazole- 5-carboxylate Reduction Reduktion mit LiAlH₄ in trockenem THF, 0 °C bis RT Start->Reduction Quench Vorsichtiges Quenchen (Fieser-Methode) Reduction->Quench Purification Filtration & Säulenchromatographie Quench->Purification Product (2-Chloroxazol-5-yl)methanol Purification->Product caption Workflow der Ester-Reduktion

Abbildung 3: Workflow der Ester-Reduktion.

Umesterung: Synthese alternativer Ester

Die Umesterung ermöglicht den Austausch der Ethylgruppe des Esters gegen andere Alkyl- oder Arylgruppen, was eine weitere Diversifizierung der Molekülstruktur ohne den Umweg über die Carbonsäure erlaubt.

Wissenschaftliche Begründung der Methodenauswahl

Die Umesterung wird typischerweise durch Säuren oder Basen katalysiert. Bei der säurekatalysierten Umesterung wird der Carbonylsauerstoff protoniert, was die Elektrophilie des Carbonylkohlenstoffs erhöht und den Angriff eines neuen Alkohols erleichtert. Um das Gleichgewicht in Richtung des gewünschten Produkts zu verschieben, wird der neue Alkohol in großem Überschuss eingesetzt.

Experimentelles Protokoll

Protokoll 4.1: Säurekatalysierte Umesterung mit Benzylalkohol

  • Reaktionsaufbau: Ethyl-2-chloroxazol-5-carboxylat (1,0 Äq.) wird in einem großen Überschuss an Benzylalkohol (der sowohl als Reagenz als auch als Lösungsmittel dient) gelöst.

  • Katalysatorzugabe: Eine katalytische Menge einer starken Säure wie Schwefelsäure (H₂SO₄) oder p-Toluolsulfonsäure (p-TsOH) wird hinzugefügt.

  • Reaktionsdurchführung: Die Mischung wird erhitzt (z.B. auf 80-100 °C) und gerührt. Das entstehende Ethanol kann durch Destillation entfernt werden, um das Gleichgewicht zu verschieben.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit einer gesättigten Natriumbicarbonatlösung neutralisiert und mit Ethylacetat extrahiert.

  • Reinigung: Die organische Phase wird gewaschen, getrocknet und das Lösungsmittel sowie der überschüssige Benzylalkohol im Hochvakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie gereinigt, um den reinen Benzylester zu erhalten.

Workflow-Diagramm: Umesterung

Transesterification_Workflow Start Ethyl 2-chlorooxazole- 5-carboxylate Reaction Umesterung mit R'-OH (z.B. Benzylalkohol) & Säurekatalysator Start->Reaction Workup Neutralisation & Extraktion Reaction->Workup Purification Säulenchromatographie Workup->Purification Product Neuer 2-Chlorooxazol-5-ester (z.B. Benzylester) Purification->Product caption Workflow der Umesterung

Abbildung 4: Workflow der Umesterung.

Zusammenfassende Daten und Charakterisierung

Die erfolgreiche Synthese der Derivate sollte durch spektroskopische Methoden bestätigt werden. Die folgende Tabelle fasst die erwarteten Produkte und repräsentative quantitative Daten zusammen, die auf ähnlichen in der Literatur beschriebenen Transformationen basieren.

DerivatisierungProduktMolmasse ( g/mol )Repräsentative Ausbeute (%)Erwartete ¹H-NMR-Signale (in CDCl₃, δ in ppm)Erwartete IR-Banden (cm⁻¹)
Hydrolyse 2-Chloroxazol-5-carbonsäure147.52> 90~11-13 (s, 1H, COOH), ~7.8 (s, 1H, Oxazol-H)2500-3300 (breit, O-H), ~1720 (C=O)
Amidierung (mit Benzylamin)N-Benzyl-2-chloroxazol-5-carboxamid236.6660 - 80~7.8 (s, 1H, Oxazol-H), ~7.4-7.2 (m, 5H, Ar-H), ~6.8 (breit, 1H, NH), ~4.6 (d, 2H, CH₂)~3300 (N-H), ~1660 (Amid I, C=O)
Reduktion (2-Chloroxazol-5-yl)methanol133.5470 - 90~7.3 (s, 1H, Oxazol-H), ~4.8 (s, 2H, CH₂), ~2.5 (breit, 1H, OH)3200-3600 (breit, O-H), ~1600 (C=N)
Umesterung (mit Benzylalkohol)Benzyl-2-chloroxazol-5-carboxylat237.6565 - 85~7.8 (s, 1H, Oxazol-H), ~7.4-7.3 (m, 5H, Ar-H), ~5.4 (s, 2H, CH₂)~1730 (C=O), ~1250 (C-O)

Referenzen

  • Synthese von Thiazol-5-carboxamid-Derivaten: Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Verfügbar unter: [Link]

  • Mechanismus der Esterhydrolyse: Clark, J. (2015). Hydrolysing Esters. Chemguide. Verfügbar unter: [Link]

  • Reduktionen mit LiAlH₄: University of Bath. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Verfügbar unter: [Link] (Hinweis: Direkter Link zum Dokument kann variieren)

  • Umesterung von Benzylalkohol: Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. DiVA portal. Verfügbar unter: [Link]

  • Reduktion von Carbonsäurederivaten mit LiAlH₄: Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Verfügbar unter: [Link]

  • Mechanismus der LiAlH₄-Reduktion: Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. Verfügbar unter: [Link]

  • Basenkatalysierte Esterhydrolyse: Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Verfügbar unter: [Link]

  • Spektroskopie von Carbonsäuren: OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Verfügbar unter: [Link]

  • Basische Hydrolyse von Estern (Verseifung): Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Verfügbar unter: [Link]

  • Mechanismus der Esterhydrolyse: University of Calgary. (n.d.). Hydrolysis of Esters. Verfügbar unter: [Link]

  • Amidierungsreaktion Video-Protokoll: Amidation Reaction. (2023, September 24). YouTube. Verfügbar unter: [Link] (Hinweis: Video-ID ist ein Platzhalter)

  • Mechanismus der basenkatalysierten Esterhydrolyse: Rio de Janeiro. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Verfügbar unter: [Link] (Hinweis: Direkter Link kann variieren)

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Application Notes and Protocols for the Solid-Phase Synthesis of Oxazole Libraries Using Chlorooxazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Medicinal Chemistry and the Rationale for Solid-Phase Synthesis

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds with antibacterial, anti-inflammatory, and anticancer properties.[1] The efficient construction of diverse libraries of oxazole-containing small molecules is therefore a critical task in modern drug discovery.[2] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of such libraries, enabling the systematic exploration of structure-activity relationships (SAR).[2][3] This application note details a robust and versatile strategy for the solid-phase synthesis of 2,4- and 2,4,5-substituted oxazole libraries, proceeding through a key 2-chlorooxazole intermediate. This approach leverages the stability of the chlorooxazole core and its reactivity in palladium-catalyzed cross-coupling reactions to introduce molecular diversity at multiple positions on the oxazole ring.[4]

Core Synthetic Strategy: A Traceless Approach via a Chlorooxazole Intermediate

The overall strategy involves the assembly of a resin-bound acylamino ketone, which is then cyclized and chlorinated to form the pivotal 2-chlorooxazole intermediate. This stable, resin-bound intermediate serves as a versatile scaffold for diversification at the 2- and 5-positions of the oxazole ring through various palladium-catalyzed cross-coupling reactions. Subsequent cleavage from the solid support yields the desired polysubstituted oxazole products. This method is designed to be "traceless" in that the point of attachment to the resin is ultimately replaced by a functional group of interest.

Experimental Workflows and Protocols

I. Preparation of the Solid Support and Loading of the First Building Block

The choice of solid support and linker is crucial for the success of any solid-phase synthesis. A Merrifield resin is a common and versatile choice for this type of chemistry.[3][5][6]

Protocol 1: Loading of the Initial Amino Acid onto Merrifield Resin

  • Resin Swelling: Swell Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Esterification: To the swollen resin, add a solution of the desired N-protected amino acid (3.0 equiv.) and cesium carbonate (Cs₂CO₃) (3.0 equiv.) in DMF.

  • Reaction: Gently agitate the mixture at 50°C for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), a 1:1 mixture of DMF and water (3x), DMF (3x), and finally dichloromethane (DCM) (3x).

  • Drying: Dry the resin under high vacuum.

Causality and Insights: The use of cesium carbonate facilitates the nucleophilic attack of the carboxylate on the benzylic chloride of the Merrifield resin, leading to the formation of a stable ester linkage.[6]

II. Elongation and Formation of the Acylamino Ketone Intermediate

Protocol 2: Peptide Coupling and Acylation

  • N-Deprotection: Treat the resin-bound amino acid with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling: To the deprotected resin, add a solution of the second amino acid (3.0 equiv.), a coupling agent such as HBTU (3.0 equiv.), and a base like N,N-diisopropylethylamine (DIPEA) (6.0 equiv.) in DMF. Agitate for 2 hours.

  • Washing: Wash the resin as described in Protocol 1, step 4.

III. Formation of the Key 2-Chlorooxazole Intermediate

This two-step sequence first involves the cyclodehydration of the acylamino ketone to form the oxazole ring, followed by chlorination at the 2-position.

Protocol 3: Oxazole Formation and Chlorination

  • Cyclodehydration: To the resin-bound acylamino ketone, add a solution of triphenylphosphine (PPh₃) (5.0 equiv.) and hexachloroethane (C₂Cl₆) (5.0 equiv.) in anhydrous DCM. Agitate at room temperature for 12 hours.[7]

  • Washing: Wash the resin with DCM (5x) and DMF (3x).

  • Chlorination: The above step often directly yields the 2-chlorooxazole. If the oxazole is formed without the 2-chloro substituent, a subsequent chlorination step using a reagent like N-chlorosuccinimide (NCS) can be employed.

Causality and Insights: The combination of triphenylphosphine and hexachloroethane is an effective reagent system for the cyclodehydration of α-acylamino ketones to form oxazoles.[7] This step is critical as it sets the stage for the subsequent diversification reactions.

IV. Diversification of the Resin-Bound 2-Chlorooxazole

The resin-bound 2-chlorooxazole is a versatile intermediate for introducing diversity at the 2- and 5-positions via palladium-catalyzed cross-coupling reactions.

Protocol 4: Suzuki-Miyaura Cross-Coupling at the 2-Position

  • Reaction Setup: In a reaction vessel, add the 2-chlorooxazole resin, the desired boronic acid (5.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equiv.), and a base like sodium carbonate (Na₂CO₃) (5.0 equiv.).

  • Solvent and Reaction: Add a 3:1 mixture of DMF and water and heat the reaction at 80°C for 8-12 hours under an inert atmosphere.[8]

  • Washing: Wash the resin with DMF, water, DMF, and DCM.

Causality and Insights: The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds and is tolerant of a wide range of functional groups, making it ideal for library synthesis.[8][9]

Protocol 5: Sonogashira Coupling at the 5-Position (following bromination)

  • Bromination at C5: Treat the resin with N-bromosuccinimide (NBS) in a suitable solvent to introduce a bromine atom at the 5-position of the oxazole ring.

  • Sonogashira Coupling: To the brominated resin, add the terminal alkyne (5.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.1 equiv.), a copper(I) co-catalyst such as CuI (0.2 equiv.), and a base like triethylamine (TEA) in DMF.

  • Reaction: Agitate the mixture at room temperature for 6-8 hours.

  • Washing: Wash the resin as previously described.

V. Cleavage and Purification

The final step is the cleavage of the synthesized oxazole from the solid support.

Protocol 6: Cleavage from the Resin

  • Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5).

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the desired substituted oxazole.

Data Presentation

Diversification Reaction Position Exemplary Reagent Typical Yield (%)
Suzuki-Miyaura Coupling2Phenylboronic acid70-90
Sonogashira Coupling5Phenylacetylene65-85
Buchwald-Hartwig Amination2Aniline60-80
Stille Coupling2Tributyl(phenyl)stannane70-85

Note: Yields are estimated based on solution-phase analogs and typical solid-phase synthesis outcomes and will vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

G A 1. Resin Swelling & Loading (Merrifield Resin + N-Fmoc-AA-OH) B 2. N-Deprotection (20% Piperidine/DMF) A->B C 3. Peptide Coupling (Fmoc-AA-OH, HBTU, DIPEA) B->C D 4. Cyclodehydration & Chlorination (PPh3, C2Cl6) C->D E 5. Diversification at C2 (e.g., Suzuki Coupling) D->E F 6. Halogenation at C5 (e.g., NBS) E->F G 7. Diversification at C5 (e.g., Sonogashira Coupling) F->G H 8. Cleavage from Resin (TFA Cocktail) G->H I Purified Oxazole Library H->I

Caption: Overall workflow for the solid-phase synthesis of oxazole libraries.

Core Synthetic Pathway

G Resin Merrifield Resin AA1 Resin-Bound Amino Acid Resin->AA1 N-Fmoc-AA-OH, Cs2CO3 Dipeptide Resin-Bound Dipeptide AA1->Dipeptide 1. Piperidine 2. Fmoc-AA-OH, HBTU Chlorooxazole Resin-Bound 2-Chlorooxazole Dipeptide->Chlorooxazole PPh3, C2Cl6 Div2 C2-Diversified Oxazole Chlorooxazole->Div2 Pd Catalyst, Reagent (e.g., R-B(OH)2) Div5 C2,C5-Diversified Oxazole Div2->Div5 1. NBS 2. Pd Catalyst, Reagent (e.g., R-C≡CH) Final Cleaved, Purified Oxazole Div5->Final TFA Cleavage

Sources

Application Notes & Protocols for the Microwave-Assisted Synthesis of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Traditional methods for its synthesis often require harsh conditions and long reaction times. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of oxazole derivatives, a green chemistry approach that dramatically accelerates reaction rates, increases yields, and improves product purity.[3][4][5][6] We will delve into the mechanistic principles of microwave heating and present field-proven, step-by-step protocols for key synthetic transformations, including the Van Leusen and Robinson-Gabriel reactions, enabling researchers to leverage this powerful technology for efficient drug discovery and development.

The Rationale for Microwave Chemistry in Oxazole Synthesis

Heterocyclic compounds containing nitrogen and oxygen are vital in medicinal chemistry.[1][4] The synthesis of these scaffolds, however, can be challenging. Conventional thermal heating relies on conduction and convection to transfer energy, which is often slow and inefficient, leading to side-product formation and thermal degradation.

Microwave-assisted synthesis represents a paradigm shift.[7] Unlike conventional methods, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and efficient heating.[8] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents used in oxazole synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in temperature.

  • Ionic Conduction: If charged particles (ions) are present, they will migrate in the oscillating electric field, creating an electric current. Resistance to this flow results in localized heating.

The primary advantages of applying this technology to oxazole synthesis include:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[3]

  • Higher Yields and Purity: Rapid heating minimizes the time available for side reactions or degradation of sensitive functional groups, leading to cleaner reaction profiles and higher product yields.[3][5]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.[7]

  • Alignment with Green Chemistry: The efficiency of MAOS often reduces energy consumption and allows for the use of less solvent, making it an environmentally benign approach.[1][3][9]

Core Synthetic Strategies for Microwave-Assisted Oxazole Formation

Several classical oxazole syntheses have been successfully adapted and optimized for microwave irradiation. This guide focuses on two of the most robust and widely used methods.

The Van Leusen Oxazole Synthesis

First reported in 1972, the Van Leusen reaction is a powerful method for creating 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[1][10][11] The reaction proceeds via a [3+2] cycloaddition mechanism.[2][10] Under microwave irradiation, this transformation is exceptionally rapid and efficient, providing a versatile route to a wide array of oxazole derivatives.[10][11][12]

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and widely used method that involves the cyclodehydration of 2-acylamino-ketones to form 2,5-disubstituted or 2,4,5-trisubstituted oxazoles.[13][14][15] Traditionally, this reaction requires harsh dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide.[13] Microwave-assisted protocols allow for the use of milder reagents, broadening the functional group compatibility and simplifying product purification.[13]

Application Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Substituted Oxazoles

This protocol details a highly efficient, one-pot synthesis of 5-substituted oxazoles from various aryl aldehydes and TosMIC using potassium phosphate (K₃PO₄) as a base in isopropanol (IPA), a relatively green solvent.[10][12] The key to selectively forming the oxazole (over the oxazoline intermediate) is the use of two equivalents of the base.[10][16]

Experimental Workflow

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification p1 Combine Aldehyde (1 equiv), TosMIC (1 equiv), and IPA (solvent) in a microwave reaction vessel. p2 Add K₃PO₄ (2 equiv) to the mixture. p1->p2 Sequential Addition r1 Seal the vessel and place in the microwave reactor. p2->r1 r2 Irradiate at 65°C (e.g., 350 W) for ~8 minutes. r1->r2 w1 Cool reaction to RT and monitor completion by TLC. r2->w1 w2 Remove solvent under reduced pressure. w1->w2 w3 Dilute with water and extract with ethyl acetate. w2->w3 w4 Wash organic layer with water and brine. w3->w4 w5 Dry, filter, and concentrate to yield pure oxazole. w4->w5

Caption: Workflow for Microwave-Assisted Van Leusen Oxazole Synthesis.

Detailed Step-by-Step Methodology
  • Reagent Preparation: In a 50 mL round-bottom flask or a dedicated microwave reaction vessel, add the substituted aryl aldehyde (1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv), and 10 mL of isopropanol (IPA).

  • Base Addition: To the same vessel, add potassium phosphate (K₃PO₄) (2.0 equiv).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 65°C for 8 minutes (power typically around 350 W).[10][12]

  • Reaction Monitoring: After irradiation, allow the mixture to cool to room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up:

    • Remove the IPA solvent using a rotary evaporator.

    • Dilute the crude residue with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers sequentially with water (5 mL) and brine (5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure 5-substituted oxazole product. Non-chromatographic purification is often sufficient.[12]

Data Summary: Synthesis of Various 5-Aryl Oxazoles

The following table summarizes the results obtained using the described microwave protocol for a range of substituted aldehydes.

EntryAldehyde SubstituentTime (min)Power (W)Yield (%)
1H835096
24-Methyl835095
34-Methoxy835094
44-Chloro835094
54-Nitro835092
Data adapted from Mukku, N. et al., ACS Omega (2020)[12]
Expert Insights & Causality
  • Choice of Base and Stoichiometry: The use of a strong base like K₃PO₄ is crucial. Using 2 equivalents facilitates not only the initial cycloaddition to form the oxazoline intermediate but also the subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[10] Using only 1 equivalent of the base under slightly different microwave conditions (60°C, 280 W) selectively produces the 4,5-disubstituted oxazoline intermediate.[10][16] This provides a powerful method for selectively synthesizing two different heterocyclic scaffolds from the same starting materials.

  • Solvent Selection: Isopropanol is an excellent choice as it is a polar solvent that couples efficiently with microwaves, is environmentally friendlier than solvents like DMF or DMSO, and has a sufficiently high boiling point for the reaction.[10]

  • Microwave Parameters: The specified time and temperature are optimized for complete conversion. The rapid heating ensures that the thermally sensitive TosMIC reagent and intermediates react productively before they can decompose. A gram-scale synthesis using this method has been successfully demonstrated, yielding 1.4g (96%) of 5-phenyl oxazole, highlighting its scalability.[10][12]

Application Protocol 2: Microwave-Assisted Robinson-Gabriel Synthesis with Burgess Reagent

This protocol describes a modern variation of the Robinson-Gabriel reaction, employing the mild dehydrating agent, Burgess reagent, under microwave conditions. This avoids the harsh acidic conditions of the classical method, making it suitable for substrates with sensitive functional groups.[13]

Reaction Mechanism & Workflow

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification p1 Dissolve 2-acylamino carbonyl compound (1 equiv) in THF in a microwave vessel. p2 Add Burgess Reagent (2 equiv). p1->p2 r1 Seal the vessel. p2->r1 r2 Irradiate at 120°C for 10-20 minutes. r1->r2 w1 Cool reaction to RT. r2->w1 w2 Concentrate the mixture in vacuo. w1->w2 w3 Purify by flash column chromatography. w2->w3

Caption: Workflow for Microwave-Assisted Robinson-Gabriel Synthesis.

Detailed Step-by-Step Methodology
  • Reagent Preparation: In a microwave reaction vessel, dissolve the 2-acylamino carbonyl compound (1.0 equiv, e.g., 20 mg) in anhydrous tetrahydrofuran (THF) (1 mL).

  • Reagent Addition: Add Burgess reagent [ (methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt] (2.0 equiv) to the solution.

  • Microwave Irradiation: Seal the vessel and irradiate in a monomode microwave reactor at 120°C for 10-20 minutes.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to obtain the desired oxazole derivative.

Data Summary: Comparison of Conventional vs. Microwave Method

This table illustrates the profound impact of microwave irradiation on this reaction compared to conventional reflux heating.

EntrySubstrate (2-Acylamino Carbonyl)MethodTimeYield (%)
12-AcetamidoacetophenoneReflux2 h0
22-AcetamidoacetophenoneMicrowave10 min78
32-BenzamidoacetophenoneReflux2 h20
42-BenzamidoacetophenoneMicrowave10 min86
Data adapted from Brain, C. T. et al., Tetrahedron Lett. (2004)[13]
Expert Insights & Causality
  • The Role of Burgess Reagent: Classical Robinson-Gabriel synthesis often fails for sensitive substrates due to the harsh acidic conditions.[13] The Burgess reagent is a neutral, mild dehydrating agent. Under conventional heating, its reaction with 2-acylamino carbonyls is often slow and low-yielding.

  • Microwave Synergy: Microwave irradiation dramatically accelerates the cyclodehydration with the Burgess reagent.[13] This synergy allows the reaction to proceed rapidly and cleanly at a controlled temperature, avoiding the decomposition that can occur with harsh acids and prolonged heating. This method is particularly advantageous as it avoids the formation of triphenylphosphine oxide, a common and often troublesome byproduct in other mild cyclodehydration procedures.[13]

Concluding Remarks

Microwave-assisted synthesis has proven to be a transformative tool for the rapid and efficient construction of oxazole derivatives.[4][6] By significantly reducing reaction times and improving yields, this technology accelerates the discovery-to-development pipeline for new therapeutic agents. The protocols detailed herein for the Van Leusen and Robinson-Gabriel reactions provide robust, reproducible, and scalable methods for accessing a wide diversity of oxazole-containing molecules. As the demand for sustainable and efficient chemical synthesis grows, MAOS will undoubtedly become an even more indispensable technique in the modern chemistry laboratory.[5]

References

  • Microwave assisted synthesis of five membered nitrogen heterocycles - PMC - NIH. (n.d.).
  • Brain, C. T., & Paul, J. M. (2004). Rapid Synthesis of Oxazoles under Microwave Conditions. Tetrahedron Letters, 45(28), 5397-5399.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248. [Link]

  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239-28248.
  • Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega - ACS Publications - American Chemical Society. (n.d.).
  • Microwave-induced synthesis of bioactive nitrogen heterocycles - EurekAlert!. (2024, October 8). Retrieved January 6, 2026, from [Link]

  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024, October 17).
  • Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (2020, April 7). Retrieved January 6, 2026, from [Link]

  • Microwave-assisted rapid synthesis of chiral oxazolines - RSC Publishing. (n.d.). Retrieved January 6, 2026, from [Link]

  • Jiang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1640. [Link]

  • Microwave-Assisted Synthesis of Benzoxazoles Derivatives - Bentham Science Publisher. (n.d.). Retrieved January 6, 2026, from [Link]

  • Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 6, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved January 6, 2026, from [Link]

  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020, December 22). Retrieved January 6, 2026, from [Link]

  • Fischer oxazole synthesis - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Microwave Induced Synthesis of New Fused Oxazole - International Science Community Association. (2014, December 8). Retrieved January 6, 2026, from [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved January 6, 2026, from [Link]

  • Jiang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1640.
  • Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Jiang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Robinson-Gabriel Synthesis - SynArchive. (n.d.). Retrieved January 6, 2026, from [Link]

  • Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. [Link]

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Application Note & Protocols: Synthesis and Evaluation of Novel Oxazole Carboxamide-Based Herbicide Safeners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Herbicide safeners are critical agrochemicals that selectively protect crops from herbicide-induced injury without compromising weed control efficacy.[1][2] The oxazole carboxamide scaffold has emerged as a promising foundation for the development of novel, highly effective safeners.[3] This guide provides an in-depth technical overview of the synthesis, characterization, and biological evaluation of these compounds. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into their mechanism of action, targeting researchers and professionals in agrochemical discovery and development.

Introduction: The Rationale for Oxazole Carboxamide Safeners

The primary mechanism by which herbicide safeners function is by enhancing the intrinsic detoxification capabilities of the crop plant.[4][5] Safeners act as molecular signals that upregulate the expression of key detoxification enzymes, such as cytochrome P450 monooxygenases (CYP450s), glutathione S-transferases (GSTs), and ABC transporters.[1][5] These enzymes accelerate the metabolism of the herbicide into non-phytotoxic forms, effectively clearing the herbicide before it can cause significant damage.

The oxazole ring is a privileged heterocyclic motif in medicinal and agricultural chemistry. Recent research has demonstrated that novel substituted oxazole carboxamides exhibit remarkable protective activity against herbicides, such as the acetolactate synthase (ALS) inhibitor chlorsulfuron.[3][6] These compounds have been shown to function by both enhancing the enzymatic detoxification pathways within the plant and, in some cases, by competitively binding to the herbicide's target site, offering a dual-action protective effect.[3][7] This guide focuses on a microwave-assisted synthetic approach, which offers benefits of high efficiency, reduced reaction times, and alignment with green chemistry principles.[8][9]

The Molecular Mechanism of Safener-Induced Herbicide Detoxification

Safeners trigger a complex signaling cascade within the crop plant that culminates in enhanced herbicide metabolism. This process can be broadly categorized into a multi-phase detoxification pathway, which the safener effectively "switches on" or amplifies.

  • Phase I (Functionalization): Enzymes, primarily from the CYP450 superfamily, introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the herbicide molecule. This step increases the herbicide's water solubility and prepares it for subsequent phases.

  • Phase II (Conjugation): GSTs catalyze the conjugation of the functionalized herbicide with endogenous molecules, most notably glutathione (GSH).[10] This reaction dramatically increases water solubility and, crucially, detoxifies the herbicide. Safeners have been shown to significantly increase both the cellular concentration of GSH and the enzymatic activity of GSTs.[3][11]

  • Phase III (Sequestration): The now-detoxified herbicide-glutathione conjugate is actively transported and sequestered into the plant cell's vacuole by ATP-binding cassette (ABC) transporters, permanently removing it from metabolically active regions of the cell.[5]

Safener Mechanism of Action cluster_0 Cellular Environment Safener Oxazole Carboxamide Safener DetoxGenes Detoxification Genes (GST, CYP450, ABC Transporters) Safener->DetoxGenes Induces Expression Herbicide Herbicide Enzymes Detoxification Enzymes (GSTs, P450s) Herbicide->Enzymes Substrate DetoxGenes->Enzymes Transcription & Translation Metabolite Non-toxic Herbicide Metabolite Enzymes->Metabolite Metabolizes Crop Protected Crop Cell Metabolite->Crop Leads to

Caption: Mechanism of safener-induced herbicide detoxification in crops.

Synthesis and Characterization Workflow

The development of a novel safener follows a logical progression from chemical synthesis to purification and finally to structural confirmation and biological testing.

Experimental Workflow Synthesis Microwave-Assisted Synthesis Purification Column Chromatography Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purified Compound BioAssay Greenhouse Bioassay Characterization->BioAssay Confirmed Structure Biochem Biochemical Assays (GST, GSH) BioAssay->Biochem Plant Tissue

Caption: Overall experimental workflow for safener synthesis and evaluation.

Protocol 3.1: Microwave-Assisted Synthesis of a Representative Oxazole Carboxamide

This protocol describes a one-pot synthesis of a substituted oxazole isoxazole carboxamide, adapted from methodologies reported for creating novel safeners.[3][12] Microwave irradiation provides rapid, uniform heating, often leading to higher yields and shorter reaction times.[9]

Materials:

  • Substituted 5-methyl-3-isoxazolecarbonyl chloride (1.0 mmol)

  • Substituted 2-amino-oxazole (1.0 mmol)

  • Triethylamine (TEA) (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Microwave synthesizer

  • 10 mL microwave reaction vial with stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add the substituted 2-amino-oxazole (1.0 mmol) and anhydrous DCM (5 mL).

  • Add triethylamine (1.5 mmol) to the solution and stir for 2 minutes at room temperature. This acts as a base to neutralize the HCl generated during the reaction.

  • In a separate flask, dissolve the substituted 5-methyl-3-isoxazolecarbonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).

  • Slowly add the acid chloride solution to the reaction vial containing the amine.

  • Cap the vial securely.

  • Place the vial in the microwave synthesizer. Irradiate the mixture at 100°C for 10-15 minutes with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3.2: Purification and Spectroscopic Characterization

Purification is essential to remove unreacted starting materials and byproducts. Spectroscopic analysis then confirms the identity and purity of the final compound.[13][14]

A. Purification by Column Chromatography:

  • Prepare a silica gel slurry in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). The optimal solvent system should be determined by TLC analysis.

  • Pack a glass column with the slurry.

  • Dissolve the crude product from Protocol 3.1 in a minimal amount of DCM and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified oxazole carboxamide.

B. Characterization: The purified compound should be characterized using a standard suite of analytical techniques to confirm its chemical structure.[14][15]

TechniquePurposeExpected Observations for Oxazole Carboxamide
¹H and ¹³C NMR Provides detailed information about the carbon-hydrogen framework.Signals corresponding to aromatic/heterocyclic protons and carbons, amide N-H proton, and specific substituents.
Mass Spectrometry (HRMS) Determines the exact molecular weight and elemental formula.A molecular ion peak [M+H]⁺ that matches the calculated exact mass of the target compound.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Characteristic absorption bands for C=O (amide), N-H (amide), and C=N/C=C (oxazole ring).

Biological Evaluation of Safener Efficacy

The ultimate test of a safener is its ability to protect a crop from herbicide injury under controlled conditions. This involves whole-plant bioassays and biochemical analyses of key detoxification pathways.[16]

Protocol 4.1: Greenhouse Bioassay for Safener Activity

This protocol evaluates the ability of the synthesized compound to protect maize seedlings from an ALS-inhibiting herbicide.

Materials:

  • Maize seeds (e.g., Zea mays L.)

  • Pots (10 cm diameter) filled with standard potting mix

  • Synthesized safener, technical grade

  • Commercial herbicide (e.g., Chlorsulfuron)

  • Acetone, Tween-20

  • Greenhouse or growth chamber with controlled conditions (e.g., 25°C, 16h/8h light/dark cycle)

Procedure:

  • Planting: Sow 5 maize seeds per pot and allow them to germinate and grow to the two-leaf stage.

  • Treatment Groups: Prepare the following treatment groups (minimum 4 replicates per group):

    • (A) Untreated Control

    • (B) Herbicide only

    • (C) Safener only

    • (D) Herbicide + Safener

  • Application:

    • Prepare stock solutions of the herbicide and safener in acetone with 0.1% Tween-20 as a surfactant.

    • Apply the treatments as a soil drench or foliar spray at a predetermined application rate (e.g., safener at 25 mg/kg soil, herbicide at a rate known to cause moderate injury).[17]

  • Evaluation: 14 days after treatment, measure the following endpoints:

    • Plant height (cm)

    • Fresh shoot biomass (g)

    • Visual injury rating (e.g., on a scale of 0-100%, where 0 = no injury and 100 = plant death).

  • Data Analysis: Analyze data using ANOVA to determine statistically significant differences between treatment groups.

Table 1: Representative Greenhouse Bioassay Data

Treatment GroupPlant Height (cm)Fresh Weight (g)Visual Injury (%)
(A) Control 25.2 ± 1.85.1 ± 0.40
(B) Herbicide 12.6 ± 2.12.3 ± 0.565
(C) Safener 24.9 ± 1.55.0 ± 0.30
(D) Herbicide + Safener 23.1 ± 1.94.6 ± 0.410
Protocol 4.2: Biochemical Assays for Detoxification Markers

This protocol measures the activity of GST, a key detoxification enzyme, in plant tissue from the greenhouse trial. An increase in GST activity in the safener-treated plants provides a mechanistic basis for the observed protective effects.[7][11]

Materials:

  • Fresh leaf tissue (0.5 g) from each treatment group (harvested 48 hours post-treatment)

  • Liquid nitrogen

  • Phosphate buffer (pH 7.0)

  • Reduced glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Flash-freeze 0.5 g of leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Homogenize the powder in 5 mL of ice-cold phosphate buffer.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • GST Activity Assay:

    • Prepare a reaction mixture in a cuvette containing phosphate buffer, GSH solution, and the enzyme extract.

    • Initiate the reaction by adding CDNB solution.

    • Immediately measure the change in absorbance at 340 nm for 3 minutes using a spectrophotometer. The rate of increase in absorbance is proportional to GST activity.

  • Data Analysis: Calculate the specific activity of GST (e.g., in nmol/min/mg protein) and compare the values across treatment groups.

Table 2: Representative GST Activity Data

Treatment GroupGST Specific Activity (nmol/min/mg protein)
(A) Control 150 ± 12
(B) Herbicide 165 ± 15
(C) Safener 350 ± 25
(D) Herbicide + Safener 410 ± 30

Conclusion and Future Perspectives

The data presented in the representative tables clearly demonstrate the potential of the synthesized oxazole carboxamide. The compound provided significant protection to maize against herbicide injury (Table 1), and this protective effect is strongly correlated with a more than two-fold increase in the activity of the key detoxification enzyme GST (Table 2). This provides strong evidence that the compound functions as a true herbicide safener by enhancing the crop's metabolic detoxification pathways.[3]

Future work should focus on structure-activity relationship (SAR) studies to optimize the oxazole carboxamide scaffold for even greater potency and crop selectivity.[18][19] Promising lead compounds identified through these protocols should be advanced to field trials to confirm their efficacy under real-world agricultural conditions.

References

  • Current Advances in the Action Mechanisms of Safeners. (n.d.). MDPI. Retrieved from [Link]

  • Zhang, Q., et al. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Riechers, D. E., et al. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. ACS Publications. Retrieved from [Link]

  • Zhang, Q., et al. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • Davies, J. & Caseley, J. C. (n.d.). Herbicide Safeners, Additives and Formulants. British Crop Production Council. Retrieved from [Link]

  • Ye, F., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology. Retrieved from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). IntechOpen. Retrieved from [Link]

  • Busi, R., et al. (2020). Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). Frontiers in Plant Science. Retrieved from [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Retrieved from [Link]

  • Zhao, L., et al. (2024). Herbicide Safeners: From Molecular Structure Design to Safener Activity. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Zhao, L., et al. (2024). Herbicide Safeners: From Molecular Structure Design to Safener Activity. ACS Publications. Retrieved from [Link]

  • Zhao, L., et al. (2024). Herbicide Safeners: From Molecular Structure Design to Safener Activity. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega. Retrieved from [Link]

  • Kömíves, T. & Hatzios, K. K. (1991). Chemistry and Structure-Activity Relationships of Herbicide Safeners. Zeitschrift für Naturforschung C. Retrieved from [Link]

  • Ye, F., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Matilda. Retrieved from [Link]

  • Ye, F., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. 科研通. Retrieved from [Link]

  • A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. (2022). MDPI. Retrieved from [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). IJRPR. Retrieved from [Link]

  • Wang, X., et al. (2023). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. MDPI. Retrieved from [Link]

  • Oxazole carboxamide herbicides. (n.d.). Google Patents.
  • Zhai, Y., et al. (2020). Design, Synthesis, and Bioevaluation of Substituted Phenyl Isoxazole Analogues as Herbicide Safeners. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ye, F., et al. (2019). Safeners Improve Maize Tolerance under Herbicide Toxicity Stress by Increasing the Activity of Enzymes in Vivo. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Zhao, L., et al. (2017). Design, Synthesis, and Safener Activity of Novel Methyl (R)-N-Benzoyl/Dichloroacetyl-Thiazolidine-4-Carboxylates. Molecules. Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of Thiazole and Oxazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds are foundational to medicinal chemistry, with thiazole and oxazole rings representing privileged scaffolds due to their presence in numerous natural products and synthetic drugs. Their unique structural features allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides an in-depth guide for researchers and drug development professionals on the synthesis and evaluation of antimicrobial agents derived from these core structures. We present detailed, field-proven protocols for the synthesis of representative thiazole and oxazole derivatives, explain the rationale behind key experimental choices, and outline methods for their antimicrobial evaluation.

Introduction: The Significance of Thiazole and Oxazole Scaffolds

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in a variety of bioactive molecules, including the antibiotic penicillin and the anticancer agent epothilone. Similarly, the oxazole ring, an analog containing oxygen instead of sulfur, is integral to numerous natural products with potent biological activities. The prevalence of these scaffolds in nature has inspired medicinal chemists to explore their synthetic derivatives as novel therapeutic agents.

The antimicrobial potential of these heterocycles stems from their ability to engage in hydrogen bonding, π-π stacking, and coordination with metal ions, allowing them to interact with a wide range of biological targets within microbial cells. Thiazole and oxazole derivatives have been shown to exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, by targeting various cellular processes. This guide provides a practical framework for the synthesis of these compounds, moving from foundational chemistry to biological application.

General Workflow for Scaffold-Based Drug Discovery

The development of novel antimicrobial agents from these scaffolds follows a structured, multi-step process. The workflow ensures that synthesized compounds are pure, well-characterized, and systematically evaluated for their biological activity.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization A Scaffold Synthesis (e.g., Hantzsch Thiazole Synthesis) B Purification (Crystallization / Chromatography) A->B Crude Product C Structural Characterization (NMR, MS, IR) B->C Pure Compound D Primary Antimicrobial Screening (MIC Determination) C->D Confirmed Structure E Spectrum of Activity (Gram+/Gram-/Fungi) D->E Active Hits F Structure-Activity Relationship (SAR) Analysis E->F G Analog Synthesis F->G Design Insights H Advanced Biological Assays (Toxicity, MOA) G->H

Caption: High-level workflow from initial synthesis to lead optimization.

Synthesis of Thiazole-Based Antimicrobial Agents

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide. This approach allows for the introduction of diverse substituents at positions 2, 4, and 5 of the thiazole ring, making it ideal for building libraries of compounds for SAR studies.

Protocol 3.1: Synthesis of 2-Aryl-4-methylthiazole Derivative

This protocol describes a representative synthesis of a 2-aryl-4-methylthiazole, a common core for antimicrobial agents. The choice of a thioamide and an α-haloketone determines the final substitution pattern.

Mechanism Overview: Hantzsch Thiazole Synthesis

The reaction proceeds via a sequence of nucleophilic attack, dehydration, and cyclization to form the stable aromatic thiazole ring.

G Thioamide Thioamide (R1-C(=S)NH2) Int1 Thioimidate intermediate Thioamide->Int1 Nucleophilic attack on carbonyl C Haloketone α-Haloketone (R2-C(=O)CH(X)R3) Haloketone->Int1 Int2 Hydroxythiazoline Int1->Int2 Intramolecular cyclization (S attacks C-X) Product Substituted Thiazole Int2->Product Dehydration (-H2O)

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-chlorooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-chlorooxazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic building block. The primary synthetic route to this compound from its corresponding amine precursor, Ethyl 2-aminooxazole-5-carboxylate, is the Sandmeyer reaction. While robust, this reaction is notorious for its sensitivity to reaction conditions, often leading to challenges in achieving high yield and purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry. We will explore the causality behind common experimental issues and offer field-proven solutions to help you optimize your synthesis. The protocols and advice provided are based on established methodologies for similar transformations, such as the synthesis of the analogous ethyl 2-chlorooxazole-4-carboxylate, as direct literature on the 5-carboxylate isomer is less common.[1][2]

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer: Low yields in the Sandmeyer reaction for preparing this compound are a frequent challenge. The root cause typically lies in one of three areas: the initial diazotization step, the stability of the diazonium salt, or the final copper-catalyzed substitution.

  • Possible Cause A: Incomplete Diazotization The conversion of the primary aromatic amine on the oxazole ring to a diazonium salt is the critical first step. Incomplete reaction leaves unreacted starting material, which complicates purification and lowers the theoretical maximum yield.

    • Expert Insight: Ensure your acid concentration is sufficient to fully protonate the amine and generate nitrous acid (HONO) in situ from the sodium nitrite. The reaction should be maintained at a pH below 2.

    • Solution:

      • Temperature Control: Perform the sodium nitrite addition strictly between 0-5 °C. Use an ice/salt bath for better temperature management.

      • Slow Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of your amine precursor. A rapid addition can cause a localized temperature increase, leading to decomposition.

      • Stirring: Ensure vigorous stirring to maintain homogeneity and facilitate efficient reaction.

  • Possible Cause B: Decomposition of the Diazonium Salt Intermediate Aryl diazonium salts are notoriously unstable.[3] Once formed, the diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), and the intermediate can readily decompose, primarily through reaction with water to form an unwanted phenol byproduct.

    • Expert Insight: The rate of decomposition is highly temperature-dependent. The mantra for this reaction is "keep it cold." The diazonium salt should be generated and used immediately in the subsequent step without any attempt at isolation.

    • Solution:

      • Prepare your copper(I) chloride solution/suspension in a separate flask and have it ready before you even begin the diazotization.

      • Once the diazotization is complete (typically confirmed by a negative starch-iodide paper test for excess nitrous acid), immediately and slowly add the cold diazonium salt solution to the cold CuCl suspension.

  • Possible Cause C: Inefficient Chloro-substitution (Sandmeyer Step) The conversion of the diazonium salt to the chloro-oxazole is catalyzed by copper(I) chloride.[4][5] Side reactions, such as the formation of biaryl compounds or phenols, can compete with the desired chlorination.[4]

    • Expert Insight: The mechanism involves a single-electron transfer (SET) from Cu(I) to the diazonium salt, forming an aryl radical.[5][6] The efficiency of this step depends on the activity and availability of the CuCl catalyst.

    • Solution:

      • Catalyst Quality: Use fresh, high-purity copper(I) chloride. Old or oxidized CuCl (which appears greenish due to Cu(II)) will be less effective.

      • Stoichiometry: While catalytic amounts can work, using a stoichiometric or even excess amount of CuCl is often necessary to drive the reaction to completion and maximize yield.

      • Temperature of Addition: Add the diazonium salt solution to the CuCl suspension while keeping the temperature low (0-10 °C) to minimize decomposition before the substitution can occur. After the addition is complete, the mixture can be allowed to warm slowly to room temperature or gently heated (e.g., to 40-60 °C) to ensure the reaction goes to completion, which is often signaled by the cessation of nitrogen gas evolution.[7]

Question 2: My final product is a dark, oily, or tarry material that is difficult to purify. What causes this and how can I prevent it?

Answer: The formation of dark, polymeric side-products is a classic sign of diazonium salt side reactions.

  • Possible Cause A: Azo Coupling Reactions If the diazotization is not complete or if the pH rises, the highly electrophilic diazonium salt can react with the unreacted, electron-rich amino-oxazole starting material. This forms highly colored azo compounds, which are common culprits for intense coloration and purification difficulties.

    • Solution: The key is to maintain a low temperature and ensure complete conversion of the amine before the substitution step. Slow, controlled addition of the nitrite is critical.

  • Possible Cause B: Phenolic Byproducts and Subsequent Polymerization As mentioned, reaction with water forms a phenol (Ethyl 2-hydroxyoxazole-5-carboxylate). Phenols are susceptible to oxidation, which can lead to the formation of colored and complex polymeric materials, especially in the presence of copper salts.

    • Solution: Minimize the reaction time and work up the reaction as soon as it is complete (as monitored by TLC). Use an appropriate work-up procedure, such as quenching with water and extracting the product into a suitable organic solvent like ethyl acetate. Washing the organic layer with a solution of sodium bicarbonate can help remove acidic phenolic impurities.

Question 3: I am struggling with the final purification. What strategies can I use?

Answer: Purification challenges often arise from side products with polarities similar to the desired product or from residual inorganic salts.

  • Solution A: Optimized Column Chromatography Silica gel column chromatography is the most effective method.

    • Eluent System: A gradient of ethyl acetate in hexane (or heptane) is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexane) and gradually increase the polarity. The target compound is moderately polar.

    • Dry Loading: If your crude product is an oil, adsorbing it onto a small amount of silica gel and loading the dry powder onto the column ("dry loading") can significantly improve separation resolution compared to loading the oil directly in a solvent.

  • Solution B: Removal of Copper Salts Residual copper salts can complicate purification and analysis.

    • Work-up Wash: During the work-up, wash the organic extract with an aqueous solution of ammonium hydroxide or a saturated solution of ethylenediaminetetraacetic acid (EDTA). These will chelate the copper ions and pull them into the aqueous layer.

  • Solution C: Recrystallization If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step.

    • Solvent Screening: Test small batches in various solvents. A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and a non-solvent in which it is insoluble (e.g., hexane, pentane) is often ideal. For instance, dissolving the solid in a minimal amount of warm ethyl acetate and slowly adding hexane until turbidity appears, followed by cooling, can yield high-purity crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Sandmeyer reaction? A1: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution pathway. It involves three key stages:

  • Diazotization: The primary amine reacts with in situ generated nitrous acid (from NaNO₂ and a strong acid) to form a stable aryl diazonium salt.

  • Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt. This reduces the diazonium species, causing it to release dinitrogen gas (N₂) and form an aryl radical. The copper is oxidized to copper(II).

  • Halogen Transfer: The aryl radical abstracts a chlorine atom from the copper(II) chloride species, forming the final product (this compound) and regenerating the copper(I) catalyst.[4][5][6]

Q2: Why is strict temperature control (0-5 °C) so critical? A2: The aryl diazonium salt intermediate is thermally labile. At temperatures above 5-10 °C, it rapidly decomposes. The C-N bond cleaves, and the resulting aryl cation is readily trapped by water (which is plentiful in the reaction medium), leading to the formation of the undesired 2-hydroxyoxazole byproduct. This side reaction is often the primary reason for low yields.[3]

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the best method.

  • Monitoring Diazotization: Spot the reaction mixture against your starting material (Ethyl 2-aminooxazole-5-carboxylate). The reaction is complete when the starting material spot is no longer visible.

  • Monitoring Chlorination: After adding the diazonium salt to the CuCl, spot the new mixture. The appearance of a new spot corresponding to the product and the disappearance of the starting material indicates the reaction is proceeding. Use a suitable visualization method, such as a UV lamp (254 nm).

Q4: What are the essential safety precautions for this synthesis? A4:

  • Nitrogen Evolution: The reaction releases a significant volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not sealed.

  • Diazonium Salt Stability: While aryl diazonium salts are more stable than their alkyl counterparts, they should never be isolated in a dry state, as they can be explosive. Always keep them in a cold aqueous solution and use them immediately.

  • Reagent Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium nitrite is an oxidizing agent and is toxic. Copper salts are harmful.

Data Presentation & Protocols

Optimized Reaction Parameters (Summary Table)

The following table summarizes typical reaction conditions adapted from analogous syntheses. Optimization may be required for your specific setup.

ParameterRecommended ConditionRationaleReference
Starting Material Ethyl 2-aminooxazole-5-carboxylatePrecursor with amine groupN/A
Diazotizing Agent Sodium Nitrite (NaNO₂)Standard, effective reagent[5]
Acid Hydrochloric Acid (HCl)Provides acidic medium and chloride source[5]
Catalyst/Reagent Copper(I) Chloride (CuCl)Key catalyst for Sandmeyer reaction[4][8]
Stoichiometry (NaNO₂) 1.1 - 1.3 equivalentsEnsures complete diazotization[9]
Stoichiometry (CuCl) 1.2 - 2.0 equivalentsDrives reaction to completion[1]
Solvent Acetonitrile, WaterAcetonitrile is a common solvent for the CuCl suspension[1][7]
Diazotization Temp. 0 - 5 °CCritical for diazonium salt stability[3]
Substitution Temp. 0 °C to 65 °CInitial addition cold, then warming to drive reaction[7]
Typical Yield 40 - 75%Highly dependent on precise execution[1][7]
Experimental Protocol: Sandmeyer Reaction

This is a representative protocol adapted from the synthesis of the 4-carboxylate isomer and should be optimized.[1]

Step 1: Preparation of the Copper(I) Chloride Suspension

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, suspend copper(I) chloride (1.2 eq) in acetonitrile (5 mL per gram of CuCl).

  • Cool the suspension to 0-5 °C using an ice-water bath.

Step 2: Diazotization of Ethyl 2-aminooxazole-5-carboxylate

  • In a separate beaker, dissolve Ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool this solution to 0-5 °C in an ice/salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the internal temperature never exceeds 5 °C. The addition should take approximately 20-30 minutes.

  • Stir for an additional 20 minutes at 0-5 °C after the addition is complete.

Step 3: Sandmeyer Reaction and Work-up

  • Slowly add the cold diazonium salt solution from Step 2 into the cold, vigorously stirred CuCl suspension from Step 1 via an addition funnel. Maintain the temperature below 10 °C during the addition.

  • Observe for the evolution of nitrogen gas.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-65 °C for 1 hour or until gas evolution ceases.[7]

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with water, then with saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

Reaction Mechanism Workflow

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_set Step 2: Single Electron Transfer cluster_halogenation Step 3: Halogen Transfer Amine Ethyl 2-aminooxazole- 5-carboxylate Diazonium Aryl Diazonium Salt (R-N₂⁺) Amine->Diazonium NaNO₂, HCl 0-5 °C ArylRadical Aryl Radical (R•) + N₂ Gas Diazonium->ArylRadical e⁻ from Cu(I) Cu1 Cu(I)Cl Cu2 Cu(II)Cl₂ Product Ethyl 2-chlorooxazole- 5-carboxylate ArylRadical->Product Cl• from Cu(II) Cu2->Cu1 Regeneration

Caption: Simplified mechanism of the Sandmeyer reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Diaz Check_Diaz Start->Check_Diaz Check_Decomp Problem: Diazonium Decomposition? Use intermediate immediately Maintain low temp throughout Prepare CuCl in advance Check_Diaz->Check_Decomp If starting material remains Check_Subst Problem: Inefficient Substitution? Use fresh, pure CuCl Increase CuCl stoichiometry Allow warming after addition Check_Decomp->Check_Subst If tar/coloration is high Check_Workup Problem: Loss During Work-up? Perform multiple extractions Check pH of aqueous layers Wash with bicarb/brine Check_Subst->Check_Workup If complex mixture by TLC End Yield Improved Check_Workup->End If crude yield is low

Caption: Diagnostic workflow for troubleshooting low reaction yields.

References

  • Bremner, J. B., & Samosorn, S. (2002). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters, 4(17), 2905-2907. [Link]

  • Deep-synthesis. (n.d.). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Deep-synthesis. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Probable pathways of α‐amino acids oxazole synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic letters, 4(17), 2905–2907. [Link]

  • American Chemical Society. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905-2907. [Link]

Sources

Purification of Ethyl 2-chlorooxazole-5-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-chlorooxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this compound. As Senior Application Scientists, we have compiled this resource to address common challenges and answer frequently asked questions, ensuring your purification process is both efficient and successful.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography of this compound, providing explanations and actionable solutions.

Question 1: My separation is poor, and the fractions are all mixed. What's going wrong?

Answer:

Poor separation is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating your target compound from impurities.

    • The Scientific Insight: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase. If the mobile phase is too polar, all compounds will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, all compounds will remain adsorbed to the silica.

    • Solution:

      • TLC Analysis: Before running your column, perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems. A good starting point, based on the purification of the closely related isomer, ethyl 2-chlorooxazole-4-carboxylate, is a mixture of hexane and ethyl acetate.[1][2]

      • Target Rf Value: Aim for a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation on a column.

      • Adjusting Polarity: If your compound's Rf is too high (running too fast), decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). If the Rf is too low (sticking to the baseline), increase the polarity.

  • Column Overloading: You may be loading too much crude material onto your column.

    • The Scientific Insight: The stationary phase has a finite capacity for adsorbing compounds. Overloading the column leads to broad, overlapping bands that are impossible to separate effectively.

    • Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel used. If you need to purify a large amount of material, it is better to use a larger column than to overload a smaller one.[3]

Question 2: I'm not getting my compound back. The column seems to have "eaten" it. What happened?

Answer:

This frustrating situation is likely due to the decomposition of your compound on the stationary phase.

  • Potential for Degradation on Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). This acidic environment can be problematic for certain molecules.

    • The Scientific Insight: this compound contains an ester functional group and a chloro-substituted oxazole ring. Esters can be susceptible to hydrolysis under acidic conditions, and heterocyclic rings can sometimes be unstable.

    • Solution:

      • Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica gel TLC plate, and then let it sit for an hour or two. After this time, run the TLC plate in your chosen solvent system. If you see a new spot or streaking that wasn't there initially, your compound is likely degrading on the silica.

      • Use Neutral Silica Gel: For the purification of the related compound, ethyl 2-chlorooxazole-4-carboxylate, neutral silica gel was successfully used.[1][2] This is a strong indicator that it would be a suitable stationary phase for your compound as well, minimizing the risk of acid-catalyzed degradation.

      • Consider Alumina: If your compound is still unstable on neutral silica, you could try using alumina (neutral or basic) as the stationary phase.[3]

Question 3: My compound is eluting as a long, trailing band, making it difficult to collect pure fractions. How can I fix this?

Answer:

Tailing of bands on a column is often caused by strong interactions between the compound and the stationary phase or issues with the mobile phase.

  • Strong Adsorption to Acidic Sites: Even on neutral silica, there can be some active sites that strongly adsorb polar functional groups.

    • The Scientific Insight: The oxazole ring contains nitrogen and oxygen atoms that can interact with the silanol groups on the silica surface, leading to tailing.

    • Solution:

      • Increase Mobile Phase Polarity: Once your compound starts to elute, you can try gradually increasing the polarity of the mobile phase (gradient elution). This can help to wash the compound off the column more effectively and reduce tailing.

      • Add a Modifier (with caution): For some heterocyclic compounds, adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can help to block the active sites on the silica gel and improve peak shape.[3] However, this should be done cautiously as it will make your fractions basic and will need to be removed later. Given the ester functionality, a basic modifier could potentially cause hydrolysis if left for extended periods.

  • Insolubility in the Mobile Phase: If your compound is not very soluble in the mobile phase, it can lead to tailing.

    • Solution: Ensure your chosen mobile phase is a good solvent for your compound. If solubility is an issue, you may need to explore different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound I should be aware of?

A1: this compound (CAS No: 862599-47-1) has a molecular formula of C6H6ClNO3 and a molecular weight of 175.57 g/mol .[4][5] It is typically a liquid at room temperature and should be stored in an inert atmosphere in a freezer at temperatures below -20°C. It is classified as a skin and eye irritant and may cause respiratory irritation.[4]

Q2: How do I choose the right mobile phase for my column?

A2: The best way to choose a mobile phase is through systematic TLC analysis.[3] A good starting point for this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2] You can also screen other solvent systems, such as dichloromethane/hexane or acetone/hexane. The goal is to find a system where your target compound is well-separated from impurities.

Solvent Polarity Index Solvent
0.1Hexane
2.4Toluene
3.4Dichloromethane
4.4Ethyl Acetate
5.2Acetone

This table provides a general guide to solvent polarities to assist in developing your mobile phase.

Q3: What is the difference between "wet loading" and "dry loading" my sample onto the column?

A3:

  • Wet Loading: Involves dissolving your crude sample in a minimal amount of the mobile phase and carefully pipetting it onto the top of the column. This is a quick method for samples that are readily soluble in the mobile phase.[6]

  • Dry Loading: Is preferred when your sample has poor solubility in the mobile phase. In this technique, the sample is dissolved in a suitable solvent, and then silica gel is added to the solution. The solvent is then removed under reduced pressure to give a free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the column.[6] Dry loading often results in better separation for difficult-to-dissolve samples.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase chromatography is a viable option, especially if you are having issues with degradation on silica gel. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4] This technique separates compounds based on their hydrophobicity.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Mobile Phase Selection: Using TLC, determine an optimal solvent system. A recommended starting point is a 3:1 mixture of hexane:ethyl acetate.[1][2] Adjust the ratio to achieve an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of neutral silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of neutral silica gel (2-3 times the mass of your crude product) to the solution.

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column, creating a thin, even layer.

    • Gently add a small layer of sand on top of your sample to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle positive pressure to start the elution at a steady drip rate.

    • Collect fractions in test tubes.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.

Visualization of the Workflow

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis & Isolation TLC TLC Analysis (Hexane:EtOAc) Pack Pack Column (Neutral Silica) TLC->Pack DryLoad Dry Load Sample Pack->DryLoad Elute Elute with Mobile Phase DryLoad->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of this compound.

References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. BenchChem. Accessed January 6, 2026.
  • CymitQuimica. This compound. CymitQuimica. Accessed January 6, 2026.
  • Sigma-Aldrich. This compound | 862599-47-1. Sigma-Aldrich. Accessed January 6, 2026.
  • PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate | C6H6ClNO3 | CID 26369855. PubChem. Accessed January 6, 2026.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Published August 7, 2012. Accessed January 6, 2026.
  • Vandenabeele, P. Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC. Accessed January 6, 2026.
  • Appretech Scientific Limited. This compound. Appretech Scientific Limited. Accessed January 6, 2026.
  • ChemicalBook. ETHYL 2-CHLOROOXAZOLE-4-CARBOXYLATE synthesis. ChemicalBook. Accessed January 6, 2026.
  • Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic letters, 4(17), 2905–2907.
  • ChemicalBook. ETHYL 2-CHLOROOXAZOLE-4-CARBOXYLATE | 460081-18-9. ChemicalBook. Accessed January 6, 2026.

Sources

Side reactions and byproduct formation in 2-chlorooxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chlorooxazoles

Welcome to the technical support center for 2-chlorooxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic motif. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges of side reactions and byproduct formation. Our goal is to equip you with the scientific understanding and practical protocols needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the predominant synthetic strategies for obtaining the 2-chlorooxazole core structure?

The synthesis of 2-chlorooxazoles is most commonly achieved through the cyclization of α-amino acid derivatives. A prevalent and effective method involves the reaction of an α-amino acid ester with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1] This approach leverages readily available starting materials and provides a direct route to the desired chlorinated heterocycle. The general sequence involves the formation of an intermediate N-carbonyl chloride or isocyanate, which then undergoes intramolecular cyclization and subsequent aromatization.

Alternative historical methods for forming the oxazole ring, such as the Robinson-Gabriel, Fischer, or Van Leusen syntheses, are also well-established for general oxazole synthesis but may require post-cyclization chlorination, adding steps and complexity to the overall process.[2][3]

Q2: Why is triphosgene often used instead of phosgene gas, and what are the critical safety precautions?

Triphosgene is a crystalline solid that serves as a safer and more manageable substitute for phosgene gas.[1] It is equivalent to three moles of phosgene and is used to avoid the significant hazards associated with handling a highly toxic and corrosive gas. However, triphosgene itself is not benign; it can decompose to release phosgene, especially in the presence of nucleophiles or at elevated temperatures.

Critical Safety Precautions:

  • Ventilation: Always handle triphosgene in a certified chemical fume hood with excellent airflow.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing triphosgene into HCl and CO2, which can create pressure buildup and introduce side reactions.

  • Quenching: Any residual triphosgene must be carefully quenched at the end of the reaction. This is typically done by slowly adding a nucleophilic solution, such as aqueous sodium hydroxide or ammonia, while maintaining cooling.

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with face shields and appropriate gloves.

Q3: What analytical techniques are recommended for monitoring the progress of a 2-chlorooxazole synthesis?

Effective reaction monitoring is crucial for maximizing yield and minimizing byproduct formation. A combination of techniques is often most effective:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for qualitative, real-time tracking of the consumption of starting materials and the appearance of the product.[4] For carboxylic acid-containing compounds, adding a small amount of acetic or formic acid to the eluent can reduce streaking.[5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC provides superior resolution and is ideal for tracking multiple components, including the desired product and various impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the components are sufficiently volatile and thermally stable, GC-MS is excellent for identifying byproducts by their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, performing a rapid workup, and analyzing by ¹H NMR can provide a clear picture of the conversion and the presence of major intermediates or byproducts.

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific experimental issues in a problem-solution format, focusing on the underlying chemical principles.

Problem 1: Low or No Yield of the Desired 2-Chlorooxazole

A low yield is one of the most common challenges and can be attributed to several factors.[7][8]

An incomplete reaction is often indicated by the persistence of starting materials in the reaction mixture, as observed by TLC or HPLC.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry: Ensure that the molar ratios are correct. The reaction of an α-amino acid ester with triphosgene typically requires a slight excess of the chlorinating agent and a non-nucleophilic base to scavenge the generated HCl.

  • Optimize Reaction Temperature: The reaction often requires an initial low temperature during the addition of triphosgene to control the exothermic formation of the chloroformate intermediate, followed by gentle heating to drive the cyclization. Suboptimal temperatures can stall the reaction.[4]

  • Extend Reaction Time: Continue to monitor the reaction at regular intervals. Some cyclizations can be slower than anticipated, especially with sterically hindered substrates.[9]

Instead of forming the 2-chlorooxazole, the reaction may favor the formation of a 5(4H)-oxazolone or a related 2,5-dione structure, particularly if water is present or if the reaction conditions are not carefully controlled.[10]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Water can hydrolyze key intermediates, leading to the formation of N-carboxyanhydrides (NCAs) or promoting pathways that lead to oxazolone diones instead of the desired product.

  • Control Reagent Addition: Add the triphosgene solution slowly to the cooled solution of the amino acid ester and base. This maintains a low concentration of the reactive species and minimizes side reactions.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA). Bases like pyridine can sometimes participate in the reaction, leading to unwanted adducts.

The formation of isocyanate intermediates can sometimes lead to polymerization, resulting in an intractable tar-like substance in the reaction flask.

Troubleshooting Protocol:

  • Maintain Low Temperature: Keep the reaction temperature low during the initial stages to prevent the premature decomposition or polymerization of highly reactive intermediates.

  • Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular polymerization reactions relative to the desired intramolecular cyclization.

Problem 2: A Major, Persistent Impurity is Observed in the Final Product

The presence of a significant and difficult-to-remove impurity often points to a specific, competing reaction pathway.[6][11]

If the synthesis involves a final hydrolysis step (e.g., converting an ethyl 2-chlorooxazole-4-carboxylate to the corresponding acid), the unhydrolyzed ester may persist as a less polar impurity.[5]

Troubleshooting Protocol:

  • Drive Hydrolysis to Completion: Increase the reaction time, temperature, or the equivalents of the base (e.g., LiOH, NaOH) used for hydrolysis.[5]

  • Improve Solubility: If the ester has poor solubility in the hydrolysis medium, adding a co-solvent like THF or methanol can improve reaction efficiency.[5]

Depending on the substitution pattern of the starting amino acid, the formation of regioisomers or other structural isomers is possible. For example, cyclization could occur in an unintended manner, or a rearrangement could take place under acidic or basic conditions.

Troubleshooting Protocol:

  • Structural Characterization: Isolate the impurity using preparative HPLC or column chromatography and characterize it thoroughly using NMR, MS, and IR spectroscopy to understand its structure.[6]

  • Mechanism-Based Optimization: Once the structure of the byproduct is known, the reaction conditions can be modified to disfavor its formation. For example, if an acid-catalyzed rearrangement is occurring, switching to neutral or basic conditions may solve the problem.

Data & Workflow Visualizations

Table 1: Troubleshooting Summary for Low 2-Chlorooxazole Yield
Observable Symptom Potential Cause Primary Troubleshooting Recommendation Expected Outcome
High amount of starting material remains after reaction time.Incomplete ReactionGradually increase reaction temperature and monitor by TLC/HPLC.Increased consumption of starting material and formation of product.
Formation of a polar byproduct, insoluble in organic solvents.Oxazolone-dione FormationEnsure strictly anhydrous conditions; slow, controlled addition of triphosgene.Minimized formation of the polar byproduct.
Reaction mixture becomes a dark, viscous tar.Polymerization of IntermediatesMaintain low temperature during reagent addition; consider higher dilution.A cleaner reaction profile with less insoluble material.
Product is obtained but in a mixture with other compounds.Competing Side ReactionsOptimize base and solvent system; screen different phosgene equivalents.Improved selectivity for the desired 2-chlorooxazole.
Diagrams

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start α-Amino Acid Ester + Base in Anhydrous Solvent Addition Slow addition of Triphosgene Solution at 0°C Start->Addition Stir Stir at RT or Gentle Heat (Monitor by TLC/HPLC) Addition->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Final Pure 2-Chlorooxazole Purify->Final

G cluster_causes Analyze Reaction Mixture (TLC/HPLC) cluster_solutions Solutions Problem Low Yield of 2-Chlorooxazole Cause1 Starting Material Remains? Problem->Cause1 Cause2 Unknown Byproducts Present? Problem->Cause2 Cause3 Polymer/Tar Formed? Problem->Cause3 Sol1 Incomplete Reaction: - Increase Temp/Time - Check Stoichiometry Cause1->Sol1 Sol2 Side Reaction Pathway: - Ensure Anhydrous Conditions - Optimize Base/Solvent Cause2->Sol2 Sol3 Polymerization: - Lower Addition Temp - Increase Dilution Cause3->Sol3

G Start {Start|α-Amino Acid Ester + Triphosgene} Intermediate {Isocyanate Intermediate} Start->Intermediate Pathway_Desired Desired Pathway (Anhydrous, Non-nucleophilic base) Intermediate->Pathway_Desired Intramolecular Cyclization Pathway_Side Side Pathway (Trace H₂O, Suboptimal conditions) Intermediate->Pathway_Side Hydrolysis & Alternative Cyclization Product {2-Chlorooxazole} Pathway_Desired->Product Byproduct {Oxazolone-dione Byproduct} Pathway_Side->Byproduct

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central. [Link]

  • Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). ResearchGate. [Link]

  • Oxazole. (2018). Slideshare. [Link]

  • Barrett, A. G. M., et al. (2004). 4-Bromomethyl-2-chlorooxazole––a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. ElectronicsAndBooks. [Link]

  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. (2004). ResearchGate. [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (2001).
  • Szabla, R., et al. (2013). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. ResearchGate. [Link]

  • Yanagawa, H., et al. (1984). Novel formation of alpha-amino acids from alpha-oxo acids and ammonia in an aqueous medium. PubMed. [Link]

  • Lozano, V. C., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Yanagawa, H., et al. (1982). Novel formation of alpha-amino acids and their derivatives from oxo acids and ammonia in an aqueous medium. PubMed. [Link]

  • Bercu, J. P., et al. (2018). Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. PubMed. [Link]

  • Kakes, M., et al. (2025). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Wiley Online Library. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (2022). Pharmaguideline. [Link]

  • Synthesis of 2-oxazolones. Organic Chemistry Portal. [Link]

  • Zhang, H., et al. (2015). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. [Link]

  • Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O. (2002). ResearchGate. [Link]

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Omega. [Link]

  • Impurities and Degradation products. ArtMolecule. [Link]

  • Reddy, G. J., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. PubMed. [Link]

  • Karavoltsos, S., et al. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. [Link]

  • Sousa, J. C. P., & Kogawa, A. C. (2023). Overview of Analytical Methods for Evaluating Tinidazole. PubMed. [Link]

  • Sharma, S., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals with Carbonyl Compounds via Visible-Light Photocatalyst in Water. (2018). ResearchGate. [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Babari, S. N., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PubMed Central. [Link]

  • Scheme 1: Synthesis of oxazolones (2-7). (2014). ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling with 2-Chlorooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 2-chlorooxazoles. As a challenging substrate class, 2-chlorooxazoles require careful optimization of reaction conditions to achieve high yields and purity. This document is designed to provide you with the expertise and field-proven insights to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix this?

Answer:

Low or no reactivity in the Suzuki coupling of 2-chlorooxazoles is a common hurdle, primarily due to the low reactivity of the C-Cl bond and potential catalyst inhibition.[1][2] Here's a systematic approach to troubleshooting this issue:

  • Inadequate Catalyst Activity: The oxidative addition of a palladium catalyst to the C-Cl bond of an electron-deficient heteroaromatic ring like oxazole is often the rate-limiting step.[3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]

    • Solution: Employ a more active catalyst system. This typically involves using a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand.[4][5] Ligands like XPhos, SPhos, or RuPhos are excellent choices for activating aryl chlorides.[4][5] Alternatively, using a pre-formed palladium precatalyst incorporating one of these ligands can lead to more reproducible results.[3][4]

  • Suboptimal Base Selection: The base plays a crucial role in the transmetalation step and the overall catalytic cycle.[6][7] An inappropriate base can lead to a complete halt of the reaction.

    • Solution: Screen a variety of bases. For challenging couplings, stronger bases are often required. Consider switching from common bases like Na₂CO₃ to more potent ones such as K₃PO₄, Cs₂CO₃, or KOtBu.[4][8] The solubility of the base is also critical; for inorganic bases like K₃PO₄, the addition of a small amount of water to the organic solvent can be beneficial.[4][9]

  • Incorrect Solvent Choice: The solvent influences the solubility of reactants and the stability and activity of the catalyst.

    • Solution: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and DMF are common choices.[10] If solubility is an issue, a solvent screen is recommended. Ensure all solvents are rigorously degassed to prevent catalyst deactivation.[4]

  • Insufficient Temperature: The activation energy for the oxidative addition of aryl chlorides is higher than for bromides or iodides.[2]

    • Solution: Increase the reaction temperature. Suzuki couplings with aryl chlorides often require temperatures between 80-120 °C.[2][8]

Question 2: I am observing significant formation of byproducts. How can I identify and minimize them?

Answer:

Side reactions are a common cause of low yields in Suzuki couplings. The three most prevalent byproducts are formed through protodeboronation, homocoupling, and dehalogenation.[1]

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.[1] It is often promoted by excess water or high temperatures.

    • Identification: Formation of the arene corresponding to your boronic acid.

    • Minimization Strategies:

      • Use fresh, high-purity boronic acid.

      • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, or use a potassium trifluoroborate salt.[11][12][13]

      • Minimize the amount of water in the reaction, or run under anhydrous conditions if possible.

      • Avoid excessively high temperatures or prolonged reaction times.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct.[1] This is often exacerbated by the presence of oxygen.[1][4]

    • Identification: Formation of a biaryl derived from your boronic acid.

    • Minimization Strategies:

      • Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4]

      • Thoroughly degas all solvents and reagents.[4]

      • Use a Pd(0) source like Pd₂(dba)₃ to minimize the presence of Pd(II) species that can promote homocoupling.[2]

  • Dehalogenation: The starting 2-chlorooxazole is reduced to the parent oxazole.

    • Identification: Presence of the parent oxazole in your reaction mixture.

    • Minimization Strategies:

      • Ensure a rigorously inert atmosphere.

      • Choose a solvent that is less likely to act as a hydride source.

Side Reaction Cause Solution
ProtodeboronationUnstable boronic acid, excess water, high temperatureUse fresh boronic acid, convert to a boronate ester, or use a trifluoroborate salt; minimize water; optimize temperature and reaction time.
HomocouplingPresence of oxygen, excess Pd(II)Degas solvents and reagents thoroughly; maintain an inert atmosphere; use a Pd(0) source.
DehalogenationNon-inert atmosphere, hydride-donating solventEnsure a strictly inert atmosphere; select a different solvent.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of 2-chlorooxazoles?

For challenging heteroaryl chlorides like 2-chlorooxazoles, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[4][5] Consider palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands such as XPhos, SPhos, or RuPhos.[4][5] Pre-formed palladium precatalysts incorporating these ligands are also excellent choices as they can offer greater reproducibility.[4]

Q2: What is the optimal catalyst loading?

A good starting point for catalyst loading is 1-5 mol% of the palladium precursor.[4] For particularly challenging substrates, a higher initial loading may be necessary. Once successful coupling is achieved, you can perform optimization studies to reduce the catalyst loading, which can be as low as 0.1 mol% for highly active systems.[4]

Q3: My reaction mixture turns black. Is this normal?

A color change to black is common in Suzuki reactions and often indicates the formation of the active Pd(0) species.[4] However, a rapid precipitation of a black solid could signify catalyst decomposition to inactive palladium black.[4] Therefore, while a color change is expected, the formation of a precipitate should be noted.

Q4: How important is the quality of the boronic acid?

The quality of the boronic acid is critical. Boronic acids can degrade over time, leading to the formation of boroxines and other impurities that can negatively impact the reaction. Always use fresh, high-purity boronic acids. If you suspect your boronic acid has degraded, consider converting it to a more stable boronate ester (e.g., a pinacol ester).[4]

Q5: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of your starting materials. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][2]

Experimental Protocols

General Procedure for Suzuki Coupling of a 2-Chlorooxazole

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • 2-Chlorooxazole derivative (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add the 2-chlorooxazole, the boronic acid derivative, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd PdII R-Pd(II)L_n-X OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)L_n-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Coupled Product (R-R') RedElim->Product ArylHalide 2-Chlorooxazole (R-X) ArylHalide->OxiAdd BoronicAcid Boronic Acid (R'-B(OR)2) BoronicAcid->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst ChangeCatalyst Switch to a more active Pd source and/or a bulky, electron-rich ligand (e.g., XPhos, SPhos). CheckCatalyst->ChangeCatalyst No CheckBase Is the base appropriate? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Screen stronger bases (e.g., K3PO4, Cs2CO3). Consider adding a small amount of water. CheckBase->ChangeBase No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase temperature (80-120 °C). CheckTemp->IncreaseTemp No CheckByproducts Are byproducts observed? CheckTemp->CheckByproducts Yes IncreaseTemp->CheckByproducts AddressByproducts Address protodeboronation, homocoupling, or dehalogenation (see guide). CheckByproducts->AddressByproducts Yes Success Improved Yield CheckByproducts->Success No AddressByproducts->Success

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. BenchChem.
  • Various Authors. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • Cit
  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Various Authors. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Who we serve.
  • Various Authors. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Various Authors. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate.
  • Organic Chemistry Data. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Data.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999, October 1). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. R Discovery.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (2025, August 6). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate.
  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros.
  • National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.
  • ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • ACS Publications. (n.d.). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
  • ResearchGate. (n.d.). Optimization of ligands. ResearchGate.
  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • National Institutes of Health. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.

Sources

Challenges in the scale-up of Ethyl 2-chlorooxazole-5-carboxylate production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-chlorooxazole-5-carboxylate

A Senior Application Scientist's Guide to Navigating Scale-Up Synthesis

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and process development professionals who are scaling up the synthesis of this important heterocyclic intermediate. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to help you anticipate and overcome common challenges. The information is structured to follow a logical process flow, from reaction setup to final product handling, with dedicated troubleshooting FAQs for each stage.

Overview of Core Synthesis & Challenges

This compound is a versatile building block in medicinal chemistry.[1] Its synthesis, while conceptually straightforward, presents several challenges during scale-up, primarily related to reaction control, impurity profiles, and product stability. A common and effective laboratory-scale synthesis involves the Sandmeyer-type conversion of an aminooxazole precursor.

The diagram below outlines the general workflow for a typical synthesis, highlighting critical control points that are essential for a successful scale-up.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification & QC start Ethyl 2-aminooxazole-5-carboxylate (Starting Material) setup Charge Reactor with CuCl & Acetonitrile start->setup Dissolve in Acetonitrile reagents Acetonitrile (Solvent) Cuprous Chloride (CuCl) Tert-butyl nitrite (t-BuONO) reagents->setup addition1 Add t-BuONO, Heat to 70-75°C setup->addition1 addition2 Controlled addition of Aminooxazole solution addition1->addition2 Exotherm & Gas Evolution CRITICAL CONTROL stir Stir at temperature until reaction completion (TLC/HPLC monitoring) addition2->stir cool Cool reaction mixture stir->cool quench Dilute with Ethyl Acetate & Wash with Water/Brine cool->quench dry Dry organic layer (e.g., MgSO4/Na2SO4) quench->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography or Crystallization concentrate->purify qc QC Analysis (NMR, HPLC, LC-MS) purify->qc product Isolated Product: This compound qc->product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific problems you may encounter. The issues are categorized by the stage of the synthesis in which they typically appear.

Reaction Execution & Monitoring

Question 1: My reaction is stalling; HPLC analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What's going on?

Answer: This is a classic scale-up issue often tied to mass transfer limitations, reagent stoichiometry, or deactivation of the catalyst.

  • Causality: The reaction mechanism involves the diazotization of the amino group by the nitrosonium ion (from t-BuONO) and subsequent substitution with chloride, catalyzed by Cu(I). If any of these steps are hindered, the reaction will not proceed to completion.

  • Troubleshooting Steps:

    • Check Reagent Quality: Tert-butyl nitrite can degrade over time. Use a freshly opened bottle or verify the purity of your current stock. Ensure your cuprous chloride has not oxidized to the inactive Cu(II) form (it should be a white to light-colored solid, not green).

    • Improve Mixing: In larger reactors, inefficient stirring can create "dead zones" where reagents are not homogenously mixed. Increase the agitation speed and ensure your impeller is appropriately sized for the vessel.

    • Monitor Temperature Closely: The reaction has a specific activation temperature. Ensure the internal temperature of the reactor is maintained consistently at 70-75°C. A lower temperature will significantly slow the reaction rate.

    • Incremental Reagent Addition: If you suspect the t-BuONO has been consumed or degraded, a small, sub-stoichiometric addition of fresh reagent can sometimes restart a stalled reaction. Monitor closely by HPLC after the addition.

Question 2: I observed a rapid, difficult-to-control exotherm and significant gas evolution upon adding the aminooxazole. How can I manage this during scale-up?

Answer: This is a critical safety and process control issue. The decomposition of the diazonium salt intermediate is highly exothermic and releases nitrogen gas. Uncontrolled addition can lead to a runaway reaction.

  • Causality: The rate of addition of the starting material directly dictates the rate of formation and decomposition of the unstable diazonium intermediate. A large initial charge of the aminooxazole creates a high concentration of this intermediate, leading to a rapid release of energy and gas.

  • Process Control Recommendations:

    • Switch to Semi-Batch Addition: Never add the aminooxazole starting material all at once (batch mode). Instead, dissolve it in acetonitrile and add it dropwise or via a syringe pump over a prolonged period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the diazonium intermediate low and manageable.

    • Adequate Cooling Capacity: Ensure your reactor's cooling system is sufficient to handle the heat generated. Perform a safety assessment to calculate the maximum heat output before scaling up.

    • Monitor Headspace/Off-Gas: Use a bubbler or flow meter to monitor the rate of nitrogen evolution. A smooth, steady rate of gas release indicates a well-controlled reaction. A sudden surge indicates the addition rate is too high.

ParameterLab Scale (10g)Pilot Scale (1kg) RecommendationRationale
Addition Mode Batch or rapid dropwiseMetered semi-batch (pump)Prevents runaway reaction by controlling intermediate concentration.
Addition Time ~5-10 minutes45-90 minutesSpreads the exotherm over a longer period.
Temp. Monitoring External bathInternal probe (calibrated)Ensures accurate measurement of the reaction's true temperature.
Agitation Magnetic stir barOverhead mechanical stirrerGuarantees homogeneity in a larger volume.
Workup and Product Isolation

Question 3: During the aqueous workup, I'm getting a dark, tarry crude product, and my yield is lower than expected. What causes this?

Answer: This often points to product degradation or the formation of highly colored polymeric side products. Oxazole rings can be sensitive to harsh conditions.[2]

  • Causality: The product, this compound, contains an ester and a halogenated heterocyclic ring. It can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The copper catalyst can also promote side reactions if not adequately removed.

  • Optimized Workup Protocol:

    • Temperature Control: Cool the reaction mixture to room temperature before quenching. Performing washes and extractions at elevated temperatures can accelerate degradation.

    • Efficient Copper Removal: The initial washes with water are crucial for removing the copper salts. In some cases, a wash with a dilute aqueous solution of ammonium chloride or a mild chelating agent like EDTA can be more effective at sequestering residual copper.

    • Avoid Strong Acids/Bases: Use saturated sodium bicarbonate for neutralization if needed, and wash with brine to break emulsions and remove water. Avoid strong NaOH or HCl.

    • Inert Atmosphere: If possible, conduct the concentration step under a nitrogen or argon atmosphere to prevent oxidative side reactions.[2]

Purification and Stability

Question 4: My product looks clean by NMR, but HPLC shows a persistent impurity at a low level. What could it be and how do I remove it?

Answer: In this type of reaction, a common impurity is the corresponding proto-dehalogenated product (Ethyl oxazole-5-carboxylate) or a regioisomer from the starting material.

  • Causality: The impurity can arise from a side reaction where the diazonium intermediate is quenched by a proton source before the chloride can be added. Regioisomeric impurities often trace back to the purity of the starting aminooxazole.

The following flowchart provides a logical path for identifying and mitigating such impurities.

G cluster_paths Impurity Identification cluster_solutions Mitigation Strategy start Impurity Detected by HPLC lcms Analyze by LC-MS to get Molecular Weight start->lcms nmr Re-examine high-resolution NMR of purified fractions start->nmr path1 MW = Product - 34 (Loss of Cl, Gain of H) lcms->path1 path2 MW = Product (Isomer) lcms->path2 path3 MW = Starting Material lcms->path3 sol1 Impurity is likely Ethyl oxazole-5-carboxylate path1->sol1 sol2 Impurity is likely a regioisomer path2->sol2 sol3 Incomplete reaction or carry-through path3->sol3 mit1 Optimize stoichiometry: Ensure sufficient CuCl. Use anhydrous solvent. sol1->mit1 mit2 Check purity of starting Ethyl 2-aminooxazole-5-carboxylate. Improve chromatography. sol2->mit2 mit3 Increase reaction time/temp. Improve workup to remove unreacted starting material. sol3->mit3

Caption: Troubleshooting workflow for impurity identification and mitigation.

Question 5: My final product darkens over time, even when stored in the freezer. Is this normal?

Answer: While some discoloration can occur, rapid darkening suggests potential instability. The product should be stored under specific conditions to ensure long-term integrity.

  • Causality: Halogenated heterocycles can be sensitive to light, air (oxygen), and residual acid or metal catalysts. These factors can initiate slow decomposition or polymerization pathways.

  • Recommended Storage Protocol:

    • Atmosphere: Store under an inert atmosphere (nitrogen or argon).

    • Temperature: Store in a freezer at or below -20°C.[3]

    • Container: Use an amber glass bottle or a container protected from light.

    • Purity: Ensure the final product is free of acidic impurities and residual copper, as these can catalyze degradation. If necessary, filter the final product solution through a small plug of neutral alumina or silica before final concentration.

Safety Information

Handling the reagents and product associated with this synthesis requires strict adherence to safety protocols.

  • This compound: This compound is classified as a warning-level hazard. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Tert-butyl nitrite: This is a flammable liquid and should be handled away from ignition sources. It is also a vasodilator and can cause physiological effects upon inhalation.

  • Gas Evolution: As noted, the reaction releases nitrogen gas. Ensure the reactor is not a closed system and is properly vented to prevent pressure buildup.

References

  • PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate Compound Summary. [Link]

  • Bach, T., Heuser, S. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. J. Org. Chem. 2001, 66 (18), pp 6047–6054. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • ResearchGate. 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. [Link]

  • Appretech Scientific Limited. This compound Product Page. [Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • PubMed. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. [Link]

Sources

Removal of copper catalysts from 2-chlorooxazole synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst & Impurity Management

Topic: Effective Removal of Copper Catalysts from 2-Chlorooxazole Synthesis Reactions

Introduction

The 2-chlorooxazole motif is a valuable building block in modern medicinal chemistry, frequently synthesized using copper-catalyzed methods.[1][2][3][4] While effective, these reactions present a critical downstream challenge: the removal of residual copper. For drug development professionals, failure to adequately remove the copper catalyst can lead to downstream reaction interference, product degradation, and significant toxicity concerns, making it a critical process parameter monitored by regulatory agencies.[5][6][7][8]

This guide provides practical, in-depth technical support for researchers and scientists facing challenges with copper catalyst removal. It is structured in a question-and-answer format to directly address common troubleshooting scenarios and frequently asked questions encountered in the lab.

Troubleshooting Guide: Common Issues & Solutions

Q1: My isolated 2-chlorooxazole product has a faint blue or green tint. What does this indicate and how can I purify it?

A: A blue or green coloration in your organic product is a strong indicator of residual copper contamination. Copper(II) species, often formed from the oxidation of the Copper(I) catalyst, are typically blue or green and can be highly soluble in organic solvents.

  • Immediate Action & Causality: The coloration means that simple filtration or a standard aqueous wash has been insufficient. The copper is likely complexed with your product or other ligands in the reaction mixture, keeping it soluble in the organic phase. To address this, a more targeted removal method is necessary.

  • Recommended Solution:

    • Aqueous Chelation Wash: Dissolve the impure product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer one to three times with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) at a pH of ~8.[5][9][10] EDTA is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper ions, effectively pulling them from the organic layer into the aqueous phase.

    • Ammonia/Ammonium Chloride Wash: An alternative is to wash the organic solution with aqueous ammonia or a saturated solution of ammonium chloride.[10][11] Ammonia forms a deep blue, water-soluble tetraamminecopper(II) complex. Two washes are typically sufficient; the first wash will be intensely blue, and the second should be colorless, indicating successful removal.[10] Caution: Ensure your product is stable to basic (ammonia) or acidic (ammonium chloride) conditions.[10]

Q2: I used a scavenger resin, but my post-reaction analysis (ICP-MS) still shows copper levels above the acceptable limit (>10 ppm). What went wrong?

A: This is a common issue that usually points to suboptimal conditions for the scavenger's performance rather than a failure of the scavenger itself.

  • Root Cause Analysis:

    • Insufficient Equivalents: The most frequent error is using too little scavenger. The binding capacity of the resin is finite. A typical loading is 3-5 equivalents of scavenger relative to the initial amount of copper catalyst used.[9][12]

    • Inadequate Reaction Time: Solid-phase scavenging is a kinetic process. Insufficient stirring time will result in incomplete binding. A typical duration is 4-16 hours at room temperature.[9][12]

    • Solvent Incompatibility: The scavenger's efficiency can be highly dependent on the solvent system. A solvent that causes the resin to swell poorly can limit the accessibility of the chelating functional groups. Always consult the manufacturer's guidelines for solvent compatibility.[9]

    • Competitive Binding: Your product or other species in the reaction mixture might have some affinity for copper, competing with the scavenger. In such cases, increasing the equivalents of the scavenger or the reaction time may be necessary.

  • Corrective Protocol: Re-treat your product solution with a fresh batch of the scavenger resin, ensuring you are using at least 3-5 equivalents and allowing it to stir for at least 12 hours. If the problem persists, consider switching to a scavenger with a different functional group that has a higher affinity for copper (e.g., thiourea- or imidazole-based scavengers).[13][14][15]

Q3: My product yield is significantly lower after the copper removal step. Where could my product be going?

A: Product loss during purification is a frustrating but solvable problem. The cause depends on the method used for copper removal.

  • Scenario 1: Aqueous Washes: If your 2-chlorooxazole derivative has some water solubility, it may be partitioning into the aqueous layer during the chelation wash. To confirm this, you can take the aqueous layer, re-acidify it (if you used a basic wash), extract it with a fresh portion of organic solvent, and analyze the extract for your product. To prevent this, minimize the volume of aqueous washes or use a solid-supported scavenger instead.[9]

  • Scenario 2: Solid-Supported Scavengers/Silica Plugs: Your product might be adsorbing onto the solid support, especially if it is polar.

    • Solution: After filtering off the scavenger resin, wash the resin thoroughly with several portions of your reaction solvent or a slightly more polar solvent to recover any adsorbed product.[9] When using a silica or alumina plug, excessive polarity of the plug can also lead to product retention.[10]

Frequently Asked Questions (FAQs)

Q1: Why is removing residual copper so critical in drug development?

A: Residual metals from catalysts are considered impurities that provide no therapeutic benefit and can pose significant risks.[6] Regulatory bodies like the EMA and USP have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[7][8] High levels of copper can be toxic and may also interfere with or catalyze the degradation of the final drug product, impacting its stability and shelf-life.[13][14] Therefore, demonstrating robust and consistent removal of such catalysts is a non-negotiable part of process development and regulatory filing.[16]

Q2: What are the main strategies for removing copper catalysts?

A: The strategies can be broadly categorized into three groups:

  • Aqueous Extraction/Washing: This involves washing the organic reaction mixture with an aqueous solution containing a chelating agent (e.g., EDTA, ammonia, citric acid) that strongly binds to copper and pulls it into the water layer.[9][10][11]

  • Adsorption/Scavenging: This uses solid materials with functional groups that have a high affinity for copper. The crude product solution is stirred with the scavenger (in batch mode) or passed through a cartridge containing the scavenger (in flow mode), which captures the copper. The solid is then simply filtered off.[17]

  • Chromatography: Standard column chromatography over silica or alumina can remove copper, but it is often less efficient for this specific purpose and can lead to product loss on the column.[10] It is typically used as a final polishing step if other methods are insufficient.

Q3: How do I choose the best copper removal method for my specific reaction?

A: The optimal choice depends on several factors: the scale of your reaction, the properties of your product (solubility, stability), the solvent system, and the required final purity. The decision workflow below provides a general guide. For water-soluble products, using scavenger resins or dialysis is often preferred to avoid product loss during aqueous extractions.[9][18] For large-scale industrial processes, flow-through scavenger cartridges (E-PAK) are highly efficient and scalable.[17]

Workflow & Data

Decision Workflow for Copper Removal Strategy

This diagram outlines a logical process for selecting an appropriate method to remove residual copper catalyst from your reaction mixture.

CopperRemovalWorkflow start Reaction Complete Residual Copper Detected product_sol Is Product Soluble in Organic Solvent? start->product_sol wash_options Aqueous Liquid-Liquid Extraction product_sol->wash_options Yes scavenger_options Solid-Supported Scavenger product_sol->scavenger_options No (Product is Water-Soluble) or Aqueous Wash Fails product_stability Is Product Stable to Acid/Base? wash_options->product_stability scavenger_type Select Scavenger Type (e.g., Thiol, Amine, Thiourea) scavenger_options->scavenger_type verify Verify Copper Levels (e.g., ICP-MS < 10 ppm) pass Process Complete verify->pass Pass fail Re-evaluate Method (Increase Equivalents, Change Scavenger) verify->fail Fail fail->start edta_wash Wash with aq. EDTA (pH ~8) product_stability->edta_wash No ammonia_wash Wash with aq. NH4OH or NH4Cl product_stability->ammonia_wash Yes edta_wash->verify ammonia_wash->verify scavenger_conditions Stir with 3-5 eq. Scavenger (4-16 h), then filter scavenger_type->scavenger_conditions scavenger_conditions->verify

Caption: Decision workflow for selecting a copper catalyst removal method.

Comparison of Common Copper Scavenging Methods
MethodFunctional GroupTypical Use CaseAdvantagesDisadvantages
Aqueous EDTA Wash Carboxylic AcidsOrganic-soluble products, lab scaleLow cost, readily available, effective for many Cu species.[9][10]Can form emulsions; product may be lost if water-soluble; requires aqueous workup.[18]
Aqueous Ammonia Wash AmineOrganic-soluble products stable to baseVery effective, forms a distinctively colored complex for visual confirmation.[10]Product must be base-stable; ammonia has a strong odor.
SiliaMetS® Thiourea ThioureaGeneral purpose, highly effective for Pd, Cu, Ru.[13][14]High efficiency and selectivity for copper; eliminates aqueous workup.[18]Higher cost than simple aqueous washes.
SiliaMetS® Imidazole ImidazoleScavenging Cu, Fe, Ni, Zn.[13]Versatile for multiple metals; can be used in systems sensitive to more basic amines.[13]May have lower capacity than other dedicated scavengers.
QuadraSil® MP ThiolScavenging Pd, Pt, Cu, Rh, AgHigh capacity, can be used in flow applications.Higher cost, potential for thiol-related side reactions with electrophilic products.

Detailed Experimental Protocols

Protocol 1: Copper Removal via Aqueous EDTA Wash

This protocol is suitable for organic-soluble products that are stable in the presence of water.

  • Reaction Dilution: Once the 2-chlorooxazole synthesis is complete, dilute the reaction mixture with a suitable organic solvent (e.g., 2 volumes of ethyl acetate).

  • Prepare Wash Solution: Prepare a 0.5 M aqueous solution of disodium EDTA. Adjust the pH to ~8.0 using a dilute NaOH or NaHCO₃ solution to ensure the EDTA is fully deprotonated and an effective chelator.[5]

  • First Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to fully separate. The aqueous layer may take on a blue/green color as it complexes with the copper. Drain and collect the aqueous layer.

  • Repeat: Repeat the wash (steps 3 & 4) one or two more times. The final aqueous wash should be colorless.

  • Final Wash: Wash the organic layer once with brine (saturated aq. NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the copper-depleted product.

  • Verification (Optional but Recommended): Submit a sample for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify residual copper levels.[6][19]

Protocol 2: Copper Removal Using a Solid-Supported Scavenger (Batch Mode)

This protocol is ideal for products that are water-sensitive, water-soluble, or when avoiding an aqueous workup is desirable.[18]

  • Select Scavenger: Choose an appropriate scavenger based on the comparison table and manufacturer's data (e.g., SiliaMetS Thiourea).

  • Determine Amount: Calculate the molar amount of copper catalyst used in the reaction. Add 3-5 molar equivalents of the scavenger resin to the crude reaction mixture.[9][12]

  • Scavenging: Stir the resulting slurry at room temperature for 4-16 hours. The optimal time may need to be determined empirically for your specific substrate. Gentle heating (e.g., 40 °C) can sometimes increase the rate of scavenging, but check product stability first.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger resin.

  • Rinse: Wash the collected resin on the filter with 2-3 portions of the reaction solvent to ensure complete recovery of the product.[9]

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

  • Verification: As with Protocol 1, quantitative analysis by ICP-MS or AAS is the gold standard for confirming the final copper concentration is within acceptable limits.[16]

References

  • Technical Support Center: Copper Catalyst Removal in 1-Azidopropane Reactions. (n.d.). Benchchem.
  • Technical Support Center: Removal of Copper Catalyst from Protein Bioconjugation Reactions. (2025, December). Benchchem.
  • Case Study: Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Deriv
  • Analysis of residual catalysts in pharmaceuticals. (n.d.). Shimadzu.
  • Is there another way to get rid of the remnants of the copper catalyst? (2022, October 11).
  • Simplifying Metal Catalyst Removal in Drug Development Applic
  • Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Deriv
  • Scavenging of Copper from a Sandmeyer Transform
  • Metal Scavengers. (n.d.). Sigma-Aldrich.
  • Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry. (2010, April 21). Shimadzu.
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  • Best method for removing Cu(I) from Org compounds. (2024, May 14). Reddit.
  • Copper N-Heterocyclic Carbene Complexes As Active Catalysts for the Synthesis of 2-Substituted Oxazolines from Nitriles and Aminoalcohols. (n.d.).
  • Removal of copper-based catalyst in atom transfer radical polymerization using different extraction techniques. (2025, August 7).
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  • Silver/copper‐catalyzed divergent synthesis of oxazole‐functionalized... (n.d.).
  • A novel and attractive recoverable nanomagnetic copper catalyst for synthesis of biologically active oxazole derivatives. (2023, June 11). Journal of Synthetic Chemistry.
  • A facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides. (2015, December 28). PubMed.
  • Guideline on the specification limits for residues of metal catalysts. (n.d.). European Medicines Agency (EMA).
  • Process for removing copper (I) compounds from a reaction mixture, and application of the process. (n.d.).
  • (PDF) Synthesis and purification of copper catalysts: acetate Cu(OOCCH3)2, acetylacetonate Cu (acac)2, trifluoroacetylacetonate Cu(tfacac)2 and hexafluoroacetylacetonate Cu(hfacac)2. (2015, September 12).
  • Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Deriv
  • Removal of copper-based catalyst in atom transfer radical polymerization using different extraction techniques. (2004, December 1). Semantic Scholar.
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  • Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. (2025, December 31). Journal of the American Chemical Society.
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Preventing hydrolysis of the ester in Ethyl 2-chlorooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-chlorooxazole-5-carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice on a critical aspect of handling this versatile reagent: preventing the unwanted hydrolysis of its ethyl ester functional group. Uncontrolled hydrolysis can lead to low yields, product impurities, and inconsistent results. This guide offers in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis, and why is it a significant problem for this compound?

A1: Ester hydrolysis is a chemical reaction in which the ester functional group is cleaved by water to form its constituent carboxylic acid and alcohol.[1][2][3] In the case of this compound, this results in the formation of 2-chlorooxazole-5-carboxylic acid and ethanol.

This side reaction is problematic for several reasons:

  • Yield Reduction: It directly consumes your desired product, leading to lower overall yields.

  • Purification Challenges: The resulting carboxylic acid has significantly different polarity and acidity compared to the ester, complicating purification steps like column chromatography and extraction.

  • Inconsistent Stoichiometry: If the hydrolysis occurs during a reaction, it introduces a new reactive species (the carboxylate) and alters the precise molar quantities of your starting material, potentially leading to unwanted side products.

The electron-withdrawing nature of the 2-chlorooxazole ring likely increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Q2: Under what pH and temperature conditions is the ester most vulnerable to hydrolysis?

A2: The rate of ester hydrolysis is highly dependent on both pH and temperature.

  • pH: Hydrolysis is significantly accelerated by both acidic and basic catalysts.[4][5][6]

    • Basic (Alkaline) Conditions (pH > 8): Base-catalyzed hydrolysis, also known as saponification, is typically the most destructive pathway. It is an irreversible process that proceeds to completion, driven by the formation of a stable carboxylate salt.[1][3]

    • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis is a reversible, equilibrium-driven process.[1][4][7] While often slower than base-catalyzed hydrolysis, the presence of excess water can drive the reaction toward the carboxylic acid product.[3][7]

    • Optimal Stability: Esters are generally most stable at a slightly acidic to neutral pH, typically between pH 4 and 6 .[5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8] It has been demonstrated that higher temperatures provide the necessary activation energy to accelerate the hydrolysis reaction.[9][10] For sensitive substrates, lowering the reaction temperature to 0 °C or even -20 °C can dramatically suppress the rate of this unwanted side reaction.[5]

Q3: I'm running my reaction in a "non-aqueous" organic solvent, but I still see hydrolysis. What are the likely sources of water contamination?

A3: This is a common and frustrating issue. "Anhydrous" is a relative term, and trace amounts of water can be sufficient to cause significant hydrolysis, especially over long reaction times or with sensitive substrates. The most common culprits are:

  • Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere. Even commercially available "anhydrous" solvents can accumulate water if not handled and stored properly.

  • Reagents: Starting materials or reagents, particularly salts or hygroscopic liquids, can introduce water into the reaction vessel.[5]

  • Glassware: Improperly dried glassware is a primary source of water. Water molecules can adhere strongly to glass surfaces.[5]

  • Atmosphere: Exposing the reaction to the laboratory atmosphere, even briefly, allows moisture from the air to enter the flask.

Q4: What are the most effective general strategies to prevent hydrolysis during a reaction?

A4: The cornerstone of preventing hydrolysis is the rigorous exclusion of water. This is achieved by maintaining strictly anhydrous conditions.

  • Solvent and Reagent Preparation: Use freshly distilled or commercially purchased anhydrous solvents stored over molecular sieves.[5] Dry solid reagents in a vacuum oven and handle hygroscopic materials in a glove box or under a positive pressure of inert gas.[5]

  • Inert Atmosphere: Always run your reaction under an inert atmosphere, such as dry nitrogen or argon. This prevents atmospheric moisture from entering the system.[6]

  • Temperature Control: If the desired reaction proceeds at a reasonable rate at a lower temperature, cooling the reaction vessel in an ice bath (0 °C) is a highly effective way to minimize hydrolysis.[2][5]

  • pH Management: If your reaction is sensitive to trace acidic or basic impurities that could catalyze hydrolysis, consider adding a non-nucleophilic scavenger. For example, a hindered base like proton sponge can neutralize acid without participating in other reactions.

Troubleshooting Guides

Issue 1: Significant Hydrolysis Detected During Reaction

You've analyzed a sample from your ongoing reaction (via TLC, LC-MS, or NMR) and see a significant amount of the 2-chlorooxazole-5-carboxylic acid byproduct.

G start Hydrolysis Detected Mid-Reaction q1 Was the reaction run under a strict inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Likely atmospheric moisture ingress q2 Were all solvents and reagents certified anhydrous & handled properly? a1_yes->q2 sol1 Action: Re-run reaction. Purge flask with N2/Ar. Use balloons or a manifold. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Trace water in a component q3 Can the reaction temperature be lowered? a2_yes->q3 sol2 Action: Use freshly opened anhydrous solvent or distill/dry solvents/reagents. Add activated molecular sieves. a2_no->sol2 a3_yes Yes q3->a3_yes Kinetics may allow a3_no No q3->a3_no sol3 Action: Decrease reaction temp (e.g., to 0°C). Monitor for longer reaction time. a3_yes->sol3 q4 Are acidic or basic impurities a possible catalyst? a3_no->q4 sol4 Action: Add a non-nucleophilic base (e.g., proton sponge) or an acid scavenger. q4->sol4

Caption: Logical flow for troubleshooting in-situ hydrolysis issues.

Issue 2: High Product Loss During Aqueous Workup

Your reaction appears clean, but after extraction and washing, the yield is low, and the carboxylic acid byproduct is present in your crude material.

A2: The aqueous workup is a minefield for ester hydrolysis. The essential steps of neutralizing catalysts and removing water-soluble impurities introduce the very ingredient—water—that you've been avoiding.

FactorRisk LevelRecommended Mitigation Strategy
Base Wash High Use a weak, cold base like saturated sodium bicarbonate (NaHCO₃) solution.[2] Avoid strong bases like NaOH or KOH, which cause rapid, irreversible saponification.[2]
Temperature High Perform all aqueous washes using ice-cold solutions and, if possible, keep the separatory funnel in an ice bath. This slows the kinetics of hydrolysis significantly.[2][5]
Contact Time Medium Do not let aqueous and organic layers sit together for extended periods. Separate the layers promptly after each wash.
Drying Medium After the final wash (typically with brine), dry the organic layer thoroughly with a suitable anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until the agent no longer clumps.[2] This removes residual dissolved water.
Brine Wash Low Always perform a final wash with cold, saturated NaCl solution (brine). This helps remove the bulk of dissolved water from the organic layer before the final drying step.[2]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions
  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus (e.g., round-bottom flask with condenser and magnetic stir bar) while still hot and allow it to cool in a desiccator or under a stream of dry inert gas (N₂ or Ar).[5]

  • Inert Atmosphere: Once cool, equip the flask with a rubber septum or gas inlet adapter. Purge the system with inert gas for several minutes. Maintain a positive pressure throughout the reaction using a balloon or a gas bubbler connected to a manifold.

  • Reagent Addition:

    • Add this compound and other non-hygroscopic solid reagents under a positive flow of inert gas.

    • Add anhydrous solvents and liquid reagents via a dry syringe through the rubber septum.[5]

    • For highly sensitive reactions, add activated 4Å molecular sieves to the reaction vessel to scavenge any trace moisture.[5]

  • Reaction Monitoring: Maintain the inert atmosphere throughout the reaction. If a condenser is used (open to the air), fit it with a drying tube containing a desiccant like CaCl₂ or CaSO₄.[5]

Protocol 2: Optimized Aqueous Workup to Minimize Hydrolysis
  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, then place the flask in an ice bath for 10-15 minutes.

  • Quenching (if applicable): If quenching is required, add the reaction mixture slowly to a separate flask containing an ice-cold, weakly acidic or neutral aqueous solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization Wash: To remove any acid catalyst, wash the organic layer with one portion of ice-cold, saturated aqueous NaHCO₃ solution .[2] Swirl gently at first to control CO₂ evolution, then stopper and shake, venting frequently. Separate the layers immediately.[2]

  • Brine Wash: Wash the organic layer with one portion of ice-cold, saturated aqueous NaCl (brine) . This removes most of the remaining water.[2]

  • Drying and Filtration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄, swirl, and let it stand for 5-10 minutes. Add more drying agent until it no longer clumps.[2] Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Mechanistic Overview of Ester Hydrolysis

The diagram below illustrates the fundamental pathways for ester hydrolysis. Understanding these mechanisms highlights why controlling pH is critical.

G cluster_0 Acid-Catalyzed Hydrolysis (Reversible) cluster_1 Base-Catalyzed Hydrolysis (Irreversible) A1 Ester + H₃O⁺ ⇌ A2 Protonated Ester (Activated Carbonyl) A1->A2 Protonation A4 Tetrahedral Intermediate A2->A4 H₂O Attack A3 + H₂O - H₂O A5 ⇌ Carboxylic Acid + Alcohol + H₃O⁺ A4->A5 Proton Transfer & Elimination B1 Ester + OH⁻ → B2 Tetrahedral Intermediate B1->B2 OH⁻ Attack B3 → Carboxylate Anion + Alcohol B2->B3 Elimination of Alkoxide B4 (Stable, No Reverse Reaction) B3->B4

Caption: Mechanisms for acid- and base-catalyzed ester hydrolysis.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • Preventing hydrolysis of the ester group during reactions. (2025). BenchChem.
  • Protecting Groups. University of Illinois Urbana-Champaign.
  • Ester hydrolysis. Wikipedia.
  • Ester to Acid - Common Conditions. Organic Chemistry Portal.
  • mechanism for the acid catalysed hydrolysis of esters. Chemguide.
  • Temperature dependence of ester hydrolysis in w
  • Protecting group. Wikipedia.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • hydrolysis of esters. Chemguide.
  • The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. (1977). Biochemical Journal.
  • Protecting Groups for Carboxylic acid. (2020). YouTube.
  • The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PMC - NIH.
  • Three types of hydrolysis and ways to prevent hydrolysis. (2024). HyMax.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl.
  • Plots of hydrolysis of organic ester versus a reaction temperature of 2 h.

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Troubleshooting low conversion rates in palladium-catalyzed reactions of 2-chlorooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low conversion rates in palladium-catalyzed cross-coupling reactions involving 2-chlorooxazoles. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of these powerful but often challenging transformations. This guide is structured to address problems from a diagnostic perspective, explaining the underlying causality of common failures and providing robust, validated protocols to overcome them.

Troubleshooting Guide: A Diagnostic Approach

This section is designed to help you diagnose and resolve issues based on your experimental observations. Each question addresses a common failure mode, followed by an in-depth explanation of potential causes and actionable solutions.

Q1: My reaction shows no conversion. My starting materials are recovered unchanged. What are the primary areas to investigate?

Observing no reaction is often indicative of a fundamental problem with the catalytic system's activation or the integrity of the reagents. The primary suspect is the failure to generate the active Pd(0) catalyst, which is essential for initiating the catalytic cycle through oxidative addition.[1]

Potential Causes & Solutions:

  • Ineffective Pre-catalyst Reduction: Many common palladium sources, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are in the Pd(II) oxidation state and require in-situ reduction to the active Pd(0) species.[1][2] This reduction, often facilitated by phosphine ligands, solvents, or other reagents, can be sluggish or incomplete.

    • Solution: Switch to a commercially available, air-stable Pd(0) source like Pd₂(dba)₃ or a Pd(0) pre-catalyst that generates the active species more reliably. Modern pre-catalysts, such as G3 or G4 palladacycles, are designed for efficient and rapid generation of the active LPd(0) catalyst and are highly recommended for challenging substrates.[3]

  • Catalyst Poisoning: The oxazole nitrogen, like other heteroatoms, can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[4][5] Impurities in reagents or solvents (e.g., sulfur compounds, excess water, or coordinating solvents like acetonitrile) can also act as catalyst poisons.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous and thoroughly degassed. Avoid solvents known to inhibit palladium catalysts, such as chlorinated solvents or acetonitrile.[6] The use of bulky, electron-rich ligands can often shield the palladium center from inhibitory coordination by the substrate itself.[4]

  • Poor Reagent Quality: One of the most overlooked issues is the quality of the coupling partners. Boronic acids, for example, can degrade over time, especially if not stored properly, leading to protodeboronation.[4] Organometallic reagents (e.g., in Stille or Negishi couplings) can also be sensitive to air and moisture.

    • Solution: Use freshly acquired or properly stored reagents. If using a boronic acid, consider converting it to a more stable trifluoroborate salt or a boronic ester (e.g., a pinacol ester). Always handle air- and moisture-sensitive reagents under a strictly inert atmosphere.[7]

Q2: My reaction starts but stalls at low to moderate conversion (e.g., 20-50%). What is causing this catalyst deactivation?

A stalling reaction is a classic symptom of catalyst deactivation, where the active catalyst is consumed by a competing pathway before the starting materials are fully converted.

Potential Causes & Solutions:

  • Formation of Palladium Black: The most common visual indicator of catalyst death is the precipitation of finely divided palladium metal, known as "palladium black."[8][9] This occurs when the Pd(0) species aggregates, a process often accelerated by high temperatures, insufficient ligand concentration, or the presence of impurities.[4]

    • Solution: Lower the reaction temperature. While higher temperatures increase reaction rates, they can disproportionately accelerate catalyst decomposition.[4] Increase the ligand-to-palladium ratio. A higher concentration of the stabilizing phosphine ligand can help prevent the aggregation of monoligated palladium species that are precursors to palladium black.[2]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways under reaction conditions, particularly at elevated temperatures.[9][10] Once the ligand is consumed, the palladium center is no longer stabilized, leading to aggregation.

    • Solution: Employ more robust ligands. N-heterocyclic carbene (NHC) ligands or sterically hindered biaryl phosphine ligands (e.g., the Buchwald-type ligands) often exhibit greater thermal stability than simpler phosphines.[11] Ensure the reaction is run under a rigorously inert atmosphere to prevent oxidation.

  • Insolubility of Reaction Components: Poor solubility of the inorganic base (e.g., K₃PO₄, Cs₂CO₃) is a frequent and underestimated cause of stalling reactions.[6] If the base is not sufficiently available in the solution phase, it cannot participate effectively in crucial steps of the catalytic cycle (like transmetalation in Suzuki couplings), leading to a halt in turnover.

    • Solution: Switch to a more soluble base, such as a fluoride source (KF, CsF) or an organic base like DBU, though compatibility must be verified.[12] Alternatively, change the solvent to one that better solubilizes the base. For instance, using dioxane with a small amount of water can improve the solubility of phosphate bases in Suzuki reactions.[5] Vigorous stirring is also critical to maximize the surface area of solid bases.

Q3: I'm observing significant side products, such as dehalogenation of my 2-chlorooxazole or homocoupling of my coupling partner. How can I improve selectivity?

The formation of byproducts points to competing reaction pathways that consume starting materials and reduce the yield of the desired product.

Potential Causes & Solutions:

  • Dehalogenation (Proto-dechlorination): This side reaction, where the C-Cl bond is replaced by a C-H bond, is often mediated by a palladium-hydride species.[5][13] These can form from trace water, amine bases, or certain solvents.

    • Solution: Use rigorously dried solvents and reagents. If using an amine base, consider switching to an inorganic carbonate or phosphate base. Solvents like THF can be a source of hydride; toluene is often a better choice.[6]

  • Homocoupling: The formation of a biaryl product from the organometallic reagent (e.g., a biphenyl from phenylboronic acid in a Suzuki reaction) is typically caused by the presence of oxygen or Pd(II) species.[5] Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Thoroughly degas all solvents and the reaction vessel before adding the catalyst. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or to use several freeze-pump-thaw cycles.[5] Using a Pd(0) pre-catalyst can also minimize the amount of residual Pd(II) that could promote this side reaction.

Visualizing the Process

Understanding the fundamental steps and decision-making process is key to effective troubleshooting.

The Palladium Cross-Coupling Catalytic Cycle

Palladium Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd R¹-X (2-Chlorooxazole) Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation Aggregation / Degradation Transmetal Transmetalation Intermediate OxAdd->Transmetal R²-M (Coupling Partner) Base Product R¹-R² (Desired Product) Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow for Low Conversion

Troubleshooting Workflow Start Low Conversion Observed No_Reaction No Reaction / Only SM Start->No_Reaction Stalled_Reaction Reaction Stalls Start->Stalled_Reaction Side_Products Side Products Observed Start->Side_Products Cause_Activation Catalyst Activation Failure? (Pd(II) -> Pd(0)) No_Reaction->Cause_Activation Cause_Poisoning Reagent/Catalyst Poisoning? No_Reaction->Cause_Poisoning Cause_Deactivation Catalyst Deactivation? (Pd Black) Stalled_Reaction->Cause_Deactivation Cause_Solubility Solubility Issues? (Base, Reagents) Stalled_Reaction->Cause_Solubility Cause_Dehalogenation Dehalogenation? Side_Products->Cause_Dehalogenation Cause_Homocoupling Homocoupling? Side_Products->Cause_Homocoupling Sol_Precatalyst Use Pd(0) or Pre-catalyst (G3/G4) Cause_Activation->Sol_Precatalyst Sol_Purity Use High-Purity, Anhydrous/Degassed Reagents Cause_Poisoning->Sol_Purity Sol_Conditions Lower Temp, Increase Ligand Ratio Cause_Deactivation->Sol_Conditions Sol_SolventBase Screen Solvent/Base (e.g., Toluene, Dioxane/H₂O) Cause_Solubility->Sol_SolventBase Cause_Dehalogenation->Sol_Purity Sol_Inert Ensure Rigorous Inert Atmosphere Cause_Dehalogenation->Sol_Inert Cause_Homocoupling->Sol_Inert

Caption: Decision tree for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q: Why are 2-chlorooxazoles difficult substrates for cross-coupling reactions? A: 2-Chlorooxazoles present a dual challenge. First, like other aryl chlorides, the C-Cl bond is strong and less reactive towards oxidative addition compared to C-Br or C-I bonds.[14] This often necessitates more reactive catalysts, typically with bulky, electron-rich ligands, and higher reaction temperatures.[15] Second, the oxazole ring contains Lewis basic nitrogen and oxygen atoms that can coordinate to the palladium catalyst, potentially sequestering it into an inactive state.[4][5]

Q: Which class of ligands is best for 2-chlorooxazole couplings? A: There is no single "best" ligand, as the optimal choice is substrate-dependent.[12] However, for challenging aryl chlorides, sterically hindered and electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent starting points.[4][16] These ligands promote the difficult oxidative addition step while also stabilizing the palladium center and discouraging catalyst deactivation.[3][11]

Q: Can I use the same conditions for Suzuki, Heck, and Buchwald-Hartwig aminations? A: No, each reaction type has distinct mechanistic requirements, especially concerning the base and solvent.

  • Suzuki-Miyaura: Typically requires a base like K₃PO₄ or Cs₂CO₃ to facilitate transmetalation and is often run in solvents like dioxane/water or toluene.

  • Buchwald-Hartwig Amination: Often requires a strong base like NaOtBu or LHMDS to deprotonate the amine, although weaker carbonate or phosphate bases can be used for sensitive substrates. Toluene and dioxane are common solvents.[6][17]

  • Heck Reaction: Usually employs a weaker organic base like Et₃N or an inorganic base like K₂CO₃. Polar aprotic solvents like DMF or NMP are frequently used.[18][19]

Q: How important is it to degas my reaction? A: It is critically important. The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species.[4] This not only stops the primary catalytic cycle but can also promote unwanted side reactions like the homocoupling of boronic acids.[5] Failure to maintain a rigorous inert atmosphere is one of the most common reasons for failed or low-yielding cross-coupling reactions.[7]

Data Presentation: Starting Points for Optimization

Systematic screening is essential for optimizing reactions with challenging substrates. The table below provides validated starting points for a Suzuki-Miyaura coupling of a generic 2-chlorooxazole.

ParameterCondition 1 (Standard)Condition 2 (For Stalling)Condition 3 (For Sensitive Substrates)Rationale
Pd Source Pd₂(dba)₃ (2 mol%)G3-XPhos Palladacycle (2 mol%)Pd(OAc)₂ (2 mol%)G3-Palladacycle ensures efficient Pd(0) generation.[3]
Ligand XPhos (4.5 mol%)RuPhos (4.5 mol%)SPhos (4.5 mol%)Bulky, electron-rich ligands are essential for C-Cl activation.[16]
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₂CO₃ (2.5 equiv)Base choice impacts solubility and reactivity.
Solvent 1,4-Dioxane / H₂O (10:1)Toluene2-MeTHFSolvent affects base solubility and reaction rate.[6]
Temperature 100 °C80 °C80 °CLower temperatures can prevent catalyst decomposition.[4]

Experimental Protocols

Protocol 1: General Procedure for a Ligand/Base Screening Experiment

This protocol outlines a parallel screening approach to quickly identify optimal conditions for the Suzuki-Miyaura coupling of a 2-chlorooxazole.

  • Array Preparation: In a glovebox, arrange an array of oven-dried reaction vials, each with a stir bar.

  • Solid Reagents: To each vial, add the 2-chlorooxazole (1.0 equiv, e.g., 0.1 mmol), the arylboronic acid (1.2 equiv), and the designated inorganic base (2.0 equiv, e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in the reaction solvent (e.g., degassed toluene).

  • Reagent Addition: Add the appropriate volume of the catalyst/ligand stock solution to each vial. Then, add the remaining volume of the designated solvent to reach the final concentration (typically 0.1 M).

  • Reaction: Seal the vials tightly with Teflon-lined caps. Remove the array from the glovebox and place it on a pre-heated stirring block set to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 16 hours), allow the vials to cool to room temperature. Take a small aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion rate.[6] This allows for direct comparison of the effectiveness of each condition set.

References

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5566-5576. Available at: [Link]

  • Vaddypally, S., et al. (2019). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Organometallics, 38(15), 3023-3032. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]

  • Dean, A., et al. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Topics in Organometallic Chemistry, 24, 33-63. Available at: [Link]

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids. ACS Catalysis, 11(5), 2999-3008. Available at: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2017). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 22(11), 1878. Available at: [Link]

  • Yusop, R. M., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Catalysts, 11(3), 332. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2014). Immobilized Palladium on Surface-Modified Fe3O4/SiO2 Nanoparticles: As a Magnetically Separable and Stable Recyclable High-Performance Catalyst for Suzuki and Heck Cross-Coupling Reactions. Catalysis Letters, 144, 1896-1906. Available at: [Link]

  • Yusop, R. M., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. R Discovery. Available at: [Link]

  • Smith, R. C. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Thomas, C. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. Available at: [Link]

  • Stanway, S. J., & Taylor, R. J. K. (2009). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Tetrahedron, 65(52), 10836-10844. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 20-23. Available at: [Link]

  • Purdue University Graduate School. (2018). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Available at: [Link]

  • Chem Help ASAP. (2020). palladium catalytic cycle. YouTube. Available at: [Link]

  • Wiener, H., et al. (2000). Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water. Journal of the Chemical Society, Perkin Transactions 2, (8), 1535-1542. Available at: [Link]

  • Nicolaou, K. C., et al. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. Available at: [Link]

  • Catellani, M. (Ed.). (2019). Palladium-Catalyzed Reactions. MDPI. Available at: [Link]

  • Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1383. Available at: [Link]

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Technical Support Center: Cross-Coupling with Ethyl 2-chlorooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of cross-coupling reactions with ethyl 2-chlorooxazole-5-carboxylate. As a senior application scientist, I understand that while this building block is invaluable, its 2-chloro substituent presents unique challenges compared to more reactive aryl bromides or iodides. This center provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols using alternative catalysts to help you achieve your synthetic goals efficiently and reliably.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst selection and reaction strategy for this compound.

Q1: Why is my standard palladium catalyst (e.g., Pd(PPh₃)₄) performing poorly with this compound?

A: The primary issue is the strength of the C-Cl bond. The oxidative addition of an aryl chloride to a Pd(0) center is the rate-limiting step in many cross-coupling catalytic cycles and is significantly slower than for aryl bromides or iodides.[1] Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) often fail to promote this difficult step efficiently, leading to low conversion and catalyst decomposition at the required higher temperatures.[2] Furthermore, the nitrogen atom of the oxazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[2]

Q2: What are the main classes of alternative catalysts for coupling this substrate?

A: To overcome the challenge of C-Cl bond activation, several advanced catalyst systems are available:

  • Palladium Catalysts with Specialized Ligands: Modern, electron-rich, and sterically bulky ligands have revolutionized the coupling of aryl chlorides. These include biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[3][4] These ligands stabilize the active Pd(0) species and facilitate the difficult oxidative addition step.[5]

  • Nickel Catalysts: Nickel is an excellent, cost-effective alternative to palladium for coupling aryl chlorides.[6] Ni(0) is more readily oxidized than Pd(0) and can activate C-Cl bonds under milder conditions.[6][7]

  • Copper Catalysts: While less common for C-C couplings with aryl chlorides, copper catalysts are highly effective for C-N, C-O, and C-S bond formations (e.g., Ullmann and Chan-Lam couplings), often providing complementary reactivity to palladium.[8][9]

Q3: When should I choose a Nickel catalyst over a Palladium system?

A: Consider a nickel catalyst under the following circumstances:

  • Cost-Sensitivity: Nickel is significantly more earth-abundant and less expensive than palladium, making it ideal for large-scale synthesis.[6]

  • Persistent Low Yields with Palladium: If even advanced palladium/ligand systems fail to provide satisfactory yields, nickel's inherently higher reactivity towards aryl chlorides may be the solution.[10]

  • Alternative Reaction Pathways: Nickel catalysis can sometimes offer different selectivity or access to unique reaction pathways, such as reductive cross-electrophile couplings.[11][12]

However, be aware that nickel catalysis can sometimes be more sensitive to air and moisture, and the toxicity profile differs from palladium, which may be a consideration in pharmaceutical development.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured, question-and-answer guide to diagnosing and solving specific problems encountered during your experiments.

Problem: Low to No Conversion

Q: I'm seeing mostly starting material. What is the first thing I should check?

A: Re-evaluate your catalyst system. For an unactivated chloro-heterocycle like this compound, the catalyst is the most critical parameter.

  • Diagnosis: Your catalyst is likely failing to perform the initial oxidative addition. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often insufficient.

  • Solution 1 (Palladium): Switch to a modern catalyst system designed for aryl chlorides. Use a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized, electron-rich, bulky phosphine ligand. Alternatively, use a pre-formed pre-catalyst for better reliability.

  • Solution 2 (Nickel): If palladium systems are still not effective, transitioning to a nickel-based system is a highly recommended strategy.

The following table compares potential starting points for a Suzuki-Miyaura coupling:

Catalyst SystemPrecursor/Pre-catalystLigandTypical LoadingStrengths & Weaknesses
Standard Palladium Pd(PPh₃)₄PPh₃2-10 mol%Weakness: Often ineffective for aryl chlorides. High catalyst loading and high temperatures required.
Advanced Palladium Pd₂(dba)₃ / Pd(OAc)₂XPhos or SPhos1-2 mol% Pd, 2-4 mol% LigandStrength: High efficiency for C-Cl activation. Broad functional group tolerance.[3]
Palladium Pre-catalyst XPhos Pd G3(Integrated)1-2 mol%Strength: Air-stable, reliable generation of active Pd(0) species, highly reproducible.[13]
Nickel System NiCl₂(dme) or Ni(COD)₂PCy₃ or an NHC ligand (e.g., IPr)5-10 mol%Strength: Excellent for C-Cl activation, lower cost.[6][14] Weakness: Can be more sensitive to air/moisture.

Q: I've upgraded my catalyst, but my yield is still low. What's next?

A: Scrutinize your reaction conditions, particularly the base and solvent.

  • Diagnosis: An inappropriate base may not be strong enough or sufficiently soluble to participate effectively in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).[4] The solvent must dissolve all components and be free of catalyst poisons.

  • Solution:

    • Base Selection: For Suzuki couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker ones like Na₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LHMDS are required.[1] The base must be finely powdered and anhydrous.

    • Solvent Quality: Use high-purity, anhydrous, and degassed solvents. Common choices include 1,4-dioxane, toluene, or THF.[15] Oxygen can irreversibly oxidize and deactivate both the active Pd(0)/Ni(0) catalyst and phosphine ligands.[2] Ensure your reaction is maintained under a strict inert atmosphere (argon or nitrogen) from start to finish.

Problem: Significant Side Product Formation

Q: In my Suzuki coupling, I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A: Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, often promoted by water and insufficiently strong bases.

  • Diagnosis: Your boronic acid is degrading before it can transmetalate to the palladium center.

  • Solution:

    • Use Anhydrous Conditions: Meticulously dry your solvent and reagents.

    • Employ a Stronger Base: Use a thoroughly dried, strong base like K₃PO₄.

    • Switch to a Boronate Ester: Boronate esters, particularly MIDA or pinacol esters, are significantly more stable to protodeboronation than the corresponding boronic acids. They are a reliable solution to this problem.

Q: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). What causes this?

A: The copper(I) co-catalyst, typically used in Sonogashira reactions, is also an effective catalyst for the oxidative homocoupling of terminal alkynes. [16]

  • Diagnosis: The copper cycle is promoting the undesired side reaction.

  • Solution:

    • Reduce Copper Loading: Titrate down the amount of CuI to the minimum required for the reaction.

    • Implement Copper-Free Conditions: Many modern Sonogashira protocols for aryl chlorides use a palladium catalyst with a suitable ligand and an amine base (like pyrrolidine or DBU) in a polar aprotic solvent, completely omitting the copper co-catalyst.[16][17] This is the most effective way to eliminate Glaser homocoupling.

Decision-Making Workflow for Catalyst Selection

This diagram outlines a logical workflow for selecting and optimizing a catalyst system for your cross-coupling reaction.

catalyst_selection start Start: Cross-Coupling of This compound reaction_type What is the desired bond? start->reaction_type cc_coupling C-C Bond (Suzuki, Sonogashira, etc.) reaction_type->cc_coupling C-C cn_co_coupling C-N / C-O Bond (Buchwald-Hartwig, Chan-Lam) reaction_type->cn_co_coupling C-Heteroatom pd_system Try Advanced Pd System (e.g., XPhos Pd G3) cc_coupling->pd_system buchwald Try Buchwald-Hartwig System (e.g., RuPhos Pd G3) cn_co_coupling->buchwald check_yield_pd Is yield >70%? pd_system->check_yield_pd ni_system Switch to Ni Catalyst (e.g., NiCl₂(PCy₃)₂) check_yield_pd->ni_system No optimize Optimize & Finalize Protocol check_yield_pd->optimize Yes troubleshoot_ni Troubleshoot Base/Solvent for Ni System ni_system->troubleshoot_ni check_yield_cn Is yield >70%? buchwald->check_yield_cn copper_system Consider Cu-Catalyzed Ullmann/Chan-Lam Conditions check_yield_cn->copper_system No check_yield_cn->optimize Yes

Caption: Catalyst selection workflow for this compound.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key reactions using alternative catalysts. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling using a Palladium Pre-catalyst

This protocol uses an air-stable Pd(II) pre-catalyst that reliably generates the active monoligated Pd(0) species in situ.[5]

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • XPhos Pd G3 (2 mol%)

    • Potassium phosphate tribasic (K₃PO₄), finely powdered and dried (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for coupling with a primary or secondary amine. The choice of ligand is critical and may require screening.[18][19]

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G3 (2 mol%) or a combination of Pd₂(dba)₃ (1 mol%) and RuPhos (2.2 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • Important: The base, NaOt-Bu, is highly reactive and hygroscopic. Handle it in a glovebox if possible.

    • In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (or Pd₂(dba)₃ and ligand) and NaOt-Bu to a dry Schlenk flask.

    • Add the this compound and anhydrous, degassed toluene.

    • Finally, add the amine coupling partner.

    • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress. Reactions are typically complete within 4-18 hours.

    • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Simplified Catalytic Cycle for Aryl Chloride Activation

This diagram illustrates the crucial role of a bulky, electron-rich ligand (L) in the activation of an aryl chloride (Ar-Cl) by a palladium catalyst.

catalytic_cycle cluster_main Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) ox_add [L-Pd(II)(Ar)(Cl)] pd0->ox_add Oxidative Addition (Rate-Limiting) product Ar-R pd0->product Forms transmetal [L-Pd(II)(Ar)(R)] ox_add->transmetal Transmetalation (e.g., with 'R-B(OH)₂') transmetal->pd0 Reductive Elimination red_elim Product Ar-R arcl Ar-Cl arcl->ox_add rb 'R-B(OH)₂' + Base rb->transmetal explanation The bulky ligand (L) promotes the difficult oxidative addition of Ar-Cl to Pd(0) and prevents catalyst decomposition.

Caption: Role of a bulky ligand in the Pd-catalyzed cross-coupling of an aryl chloride.

References
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research. [Link]

  • Radosevich, A. T., et al. (2020). Pnictogen-Catalyzed C–N Bond Formation. University of Illinois Urbana-Champaign. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Wordpress. [Link]

  • Bellina, F., & Rossi, R. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. European Journal of Organic Chemistry. [Link]

  • Mondal, P., & Maiti, D. (2023). Nickel-catalyzed sulfonylative coupling of 2-chlorobenzothiazoles with sulfinates at room temperature. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

  • Wikipedia contributors. (2023). Sonogashira reaction. Wikipedia. [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Gu, Q.-S., et al. (2025). Copper-catalysed asymmetric cross-coupling reactions tolerant of highly reactive radicals. Nature Chemistry. [Link]

  • Tobisu, M., & Chatani, N. (2012). Nickel(0)-Catalyzed Decarbonylative Cross-Coupling of Aromatic Esters with Arylboronic Acids via Chelation Assistance. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org. [Link]

  • Strambeanu, I., et al. (2021). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society. [Link]

  • Wang, C., et al. (2022). Photoinduced Copper-Catalyzed Cross-Coupling of Acylsilanes with Azoles. ChemRxiv. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]

  • The Doyle Group. Ni Cross-Coupling. UCLA Chemistry. [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. [Link]

  • OC Chem. (2020). Suzuki Coupling. YouTube. [Link]

  • Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health. [Link]

  • Garg, N. K., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. How can I improvise my reaction? ResearchGate. [Link]

  • Shields, J. D., & Doyle, A. G. (2018). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of α-Chloroesters with (Hetero)Aryl Iodides. ChemRxiv. [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition. [Link]

  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research. [Link]

  • Reisman, S. E., et al. (2017). Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. Science. [Link]

  • Garg, N. K., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. The Royal Society of Chemistry. [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]

  • Hu, W., et al. (2023). Blue light-induced diazo cross-coupling: synthesis of allyldiazo compounds through reshuffling of functionalities. Chemical Science. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis Workshop. (2021). Elucidating Ni-catalyzed Negishi Couplings with Craig Day. YouTube. [Link]

  • MilliporeSigma. (2021). Suzuki Cross Coupling Reaction. YouTube. [Link]

  • Weix, D. J., et al. (2013). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Organic Letters. [Link]

  • Vedejs, E., & Lu, Y. (2003). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. The Journal of Organic Chemistry. [Link]

  • Stanway, S. J., & Taylor, R. J. K. (2004). 4-Bromomethyl-2-chlorooxazole––a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. Tetrahedron Letters. [Link]

  • Stanway, S. J., & Taylor, R. J. K. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]

  • University of Rochester. Cross-Coupling Chemistry. chem.rochester.edu. [Link]

  • National Center for Biotechnology Information. Ethyl 2-chloro-1,3-oxazole-5-carboxylate. PubChem. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • ResearchGate. (2014). A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. ResearchGate. [Link]

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Technical Support Center: Managing Temperature Control in the Synthesis of Halogenated Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature management in the synthesis of halogenated oxazoles. Precise thermal control is paramount for achieving high yields, ensuring regioselectivity, and preventing unwanted side reactions or decomposition.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of halogenated oxazoles, with a focus on temperature-related causes and solutions.

Question 1: My halogenation reaction is resulting in a low yield of the desired product. What are the primary temperature-related causes?

Answer: Low yields are a common issue directly linked to suboptimal thermal conditions. The cause often depends on the specific halogenating agent and substrate.

  • Cause A: Insufficient Energy/Incomplete Reaction: Many halogenation reactions, particularly those involving less reactive agents like N-Bromosuccinimide (NBS) for certain substrates, require an initial energy input to overcome the activation energy barrier.[1] If the temperature is too low, the reaction may stall or proceed too slowly to reach completion within the allotted time. For instance, some NBS brominations require reflux temperatures to proceed efficiently.[2][3]

  • Cause B: Substrate or Product Decomposition: Conversely, excessive heat can lead to the degradation of the starting material, the halogenated product, or the oxazole ring itself.[4][5] The oxazole ring, while aromatic, can be susceptible to cleavage under harsh conditions.[4][6] This is often visibly indicated by the reaction mixture turning dark brown or black.

  • Cause C: Evaporation of Reagents: If the reaction is run at a temperature exceeding the boiling point of a critical reagent or solvent without an efficient reflux condenser, the loss of material will inevitably lead to lower yields.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. If a significant amount of starting material remains after an extended period, the temperature is likely too low.

  • Stepwise Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments, continuing to monitor the reaction. Note the temperature at which product formation begins to increase without significant side-product formation.

  • Literature Review: Consult literature for the specific class of oxazole and halogenating agent you are using. Optimal temperatures can vary widely. For example, lithiation and subsequent iodination often require cryogenic temperatures like -78 °C to maintain stability and control.[7]

  • Consider Microwave Synthesis: For reactions that require high temperatures, microwave-assisted synthesis can sometimes provide rapid, localized heating, reducing overall reaction time and potentially minimizing thermal decomposition.[8][9]

Question 2: I am observing significant formation of undesired side-products, such as di-halogenated species or ring-opened products. How can temperature adjustments help?

Answer: The formation of side-products is a classic indicator of poor reaction control, where temperature plays a pivotal role.

  • Over-Halogenation (Di- or Poly-halogenation): This occurs when the reaction is too energetic, often due to excessive temperature. The initially formed mono-halogenated product is reactive enough to undergo a second halogenation. Halogenations with elemental chlorine and bromine are often fast and highly exothermic, making them difficult to control and prone to over-reaction.[10][11]

  • Ring Opening: The oxazole ring is vulnerable to cleavage by strong bases like organolithium reagents, a process exacerbated by elevated temperatures.[4][6] If you are performing a deprotonation/halogenation sequence (e.g., lithiation followed by quenching with an iodine source), maintaining cryogenic temperatures (typically -78 °C) is critical to prevent the formation of ring-opened isonitrile intermediates.[4][7]

  • Loss of Regioselectivity: Temperature can influence the kinetic vs. thermodynamic control of a reaction. An incorrect temperature might favor the formation of a thermodynamically stable but undesired regioisomer. The outcome of metalation/iodination of oxazoles can be highly dependent on the temperature of the iodination step.[7]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to reduce the reaction rate and minimize over-halogenation and decomposition. For highly exothermic reactions, an ice bath (0 °C) or a dry ice/acetone bath (-78 °C) may be necessary.

  • Control Reagent Addition: Instead of adding the halogenating agent all at once, add it dropwise or in small portions over time. This allows the heat generated by the exothermic reaction to dissipate, maintaining a stable internal temperature.

  • Utilize Cryogenic Conditions: For sensitive substrates or reactions involving strong bases (e.g., LDA, n-BuLi), pre-cooling the reaction vessel to -78 °C before adding reagents is standard practice.[4][12] A cryo-flow reactor can be an excellent option for improving safety and conversion on a larger scale for highly exothermic processes.[10]

Troubleshooting Workflow for Low Yield or Side Products

G cluster_low_temp Scenario: Temperature Too Low cluster_high_temp Scenario: Temperature Too High start Problem Identified: Low Yield or Significant Side Products check_temp Is the reaction temperature known to be optimal for this specific transformation? start->check_temp low_yield Primary Symptom: Incomplete conversion, starting material remains. check_temp->low_yield No / Unsure high_yield Primary Symptoms: Darkening/decomposition, multiple side-products (e.g., di-halogenation). check_temp->high_yield Yes, but issues persist increase_temp Action: Increase temperature in 5-10°C increments. Monitor via TLC/LC-MS. low_yield->increase_temp check_reflux Ensure proper reflux if boiling point is reached. increase_temp->check_reflux end_node Outcome: Optimized Yield and Purity increase_temp->end_node decrease_temp Action: Lower temperature. Use cooling bath (0°C to -78°C). high_yield->decrease_temp slow_addition Action: Add halogenating agent slowly/portion-wise to manage exotherm. high_yield->slow_addition decrease_temp->end_node slow_addition->end_node

Caption: Troubleshooting workflow for temperature-related issues.

Question 3: I am concerned about a potential thermal runaway reaction, especially during scale-up. How can I mitigate this risk?

Answer: Thermal runaway is a serious safety concern where an exothermic reaction accelerates uncontrollably as the temperature rises.[13] Halogenations, particularly with reactive agents like elemental fluorine or chlorine, are prime candidates for this hazard.[11][13]

Mitigation Strategies:

  • Characterize Thermal Hazard: Before scaling up, use reaction calorimetry to understand the heat of reaction and the rate of heat release under your intended process conditions.

  • Ensure Adequate Cooling Capacity: The reactor's cooling system must be able to remove heat faster than the reaction generates it. For highly exothermic reactions, this may require a specialized cryogenic cooling system.[14]

  • Control the Rate of Addition: This is the most critical control parameter. The limiting reagent (usually the halogenating agent) should be added slowly and at a controlled rate, ensuring the temperature does not exceed a predetermined setpoint.

  • Use a Semi-batch Process: In a semi-batch reactor, one reactant is added incrementally to the other. This prevents the accumulation of unreacted reagents that could lead to a sudden, rapid reaction.

  • Dilution: Running the reaction at a lower concentration can help moderate the temperature, as the solvent acts as a heat sink. However, this may also slow down the desired reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for bromination using N-Bromosuccinimide (NBS)?

A1: The optimal temperature for NBS bromination is highly dependent on the reaction type.

  • Electrophilic Aromatic Substitution: For electron-rich aromatic rings (including some oxazoles), bromination with NBS can often be performed at or below room temperature.[3][15]

  • Radical (Benzylic/Allylic) Bromination: This reaction typically requires a radical initiator (like AIBN) and is run at elevated temperatures, often in refluxing carbon tetrachloride (CCl₄).[3][16]

  • Oxazole Synthesis from Ketoaziridines: One method reports the synthesis of 2,5-diaryloxazoles using NBS in 1,4-dioxane at reflux temperature.[2]

Q2: When is cryogenic cooling (e.g., -78 °C) absolutely necessary?

A2: Cryogenic cooling is essential under two main circumstances:

  • When using highly reactive, unstable intermediates: The most common example is the use of strong organolithium bases (like n-BuLi or LDA) for deprotonation of the oxazole ring.[4] At temperatures above -70 °C, the resulting lithiated oxazole can be unstable and undergo ring-opening.[4][6] Maintaining the temperature at -78 °C throughout the deprotonation and subsequent electrophilic quench is crucial for success.[4][7]

  • To control highly exothermic and fast reactions: Some fluorination reactions, for example, are extremely exothermic.[10][11] Using a cryo-flow reactor at temperatures like -60 °C can allow for safe and efficient reaction control that would be impossible in a standard batch reactor at room temperature.[10]

Q3: How does temperature affect the regioselectivity of halogenation on the oxazole ring?

A3: Temperature can be a deciding factor in the regiochemical outcome of a halogenation reaction.

  • Kinetic vs. Thermodynamic Control: At low temperatures, the reaction product is often the one that is formed fastest (the kinetic product). At higher temperatures, the system has enough energy to equilibrate, and the most stable product (the thermodynamic product) will predominate.

  • "Halogen Dance" Rearrangement: In some substituted oxazoles, a "halogen dance" rearrangement can occur. For example, deprotonation of a 5-bromo-oxazole at -78 °C can form a C-4 lithiated species. Upon warming to 0 °C, this can isomerize to a more stable 5-lithio-4-bromo species, completely changing the position of subsequent functionalization.[12] Precise temperature control is therefore key to isolating the desired regioisomer.

Impact of Temperature on Reaction Pathways

G cluster_low_T Low Temperature (-78°C) cluster_ambient_T Ambient Temperature (25°C) cluster_high_T High Temperature (Reflux) SM Starting Materials (Oxazole + Halogenating Agent) Kinetic Kinetic Product (Often desired for organometallic routes) SM->Kinetic Cryogenic Conditions Controlled Controlled Substitution (e.g., with NBS) SM->Controlled Mild Conditions Thermodynamic Thermodynamic Product (or Rearrangement) SM->Thermodynamic Forcing Conditions Decomposition Decomposition / Side Products Thermodynamic->Decomposition Excessive Heat

Caption: Relationship between temperature and reaction outcomes.

Data & Protocols

Table 1: Recommended Temperature Ranges for Common Halogenation Scenarios
Halogenating AgentReaction TypeTypical Temperature RangeKey Considerations
N-Bromosuccinimide (NBS) Electrophilic SubstitutionRoom TemperatureFor activated oxazoles; can be mild and selective.[15]
N-Bromosuccinimide (NBS) Radical Initiation80-100 °C (Reflux)Requires a radical initiator (e.g., AIBN) and anhydrous conditions.[3][16]
Iodine (I₂) Metalation/Quench-78 °CUsed after deprotonation with a strong base (e.g., LiHMDS, LDA).[7]
N-Iodosuccinimide (NIS) Electrophilic Substitution25-80 °COften requires an acid catalyst; can result in low yields.[7]
Elemental Chlorine (Cl₂) Electrophilic Substitution0 °C to Room Temp.Highly reactive and exothermic; requires careful control of addition.[10][11]
NFSI α-Fluorination-78 °C to -60 °CHighly exothermic; best performed in a cryo-flow reactor for safety and efficiency.[10]
Table 2: Troubleshooting Summary: Temperature-Related Problems & Solutions
ProblemSymptom(s)Likely CauseSuggested Solution(s)
Incomplete Reaction High % of starting material remainsTemperature too lowIncrease temperature incrementally; switch to a higher-boiling solvent if necessary.
Decomposition Reaction mixture darkens; multiple spots on TLCTemperature too highLower the reaction temperature; use a cooling bath; add reagents more slowly.
Ring Opening Formation of isonitrile byproductsBase too strong; temperature too high during lithiationUse a milder base (e.g., LDA instead of n-BuLi); maintain temperature at -78 °C.[4]
Poor Regioselectivity Mixture of halogenated isomersSuboptimal temperature favoring undesired pathwayScreen a range of temperatures; use low temperature for kinetic control.[7]
Thermal Runaway Rapid, uncontrolled temperature increasePoor heat dissipation for exothermic reactionImprove cooling; slow down reagent addition rate; increase dilution.[13]
Protocol 1: Low-Temperature Lithiation and Iodination at C4 of an Oxazole

This protocol is adapted from methodologies requiring precise low-temperature control to achieve regioselectivity and prevent ring degradation.[4][7][12]

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the C2-protected oxazole substrate (1.0 equiv) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂) (1.2 equiv) in anhydrous THF and cool to -78 °C. Slowly transfer the lithiated oxazole solution into the iodine solution via cannula while maintaining the temperature at -78 °C.

  • Warm-up and Quench: After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes before slowly warming to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Proceed with standard aqueous work-up and purification by column chromatography.

References

  • Samimi, H. A., & Dadvar, F. (2015). A N-bromosuccinimide-mediated direct synthesis of 2,5-diaryloxazoles starting from N-H ketoaziridines. Synthesis, 47(12), 1899-1904. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope of the bromination reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Organic Chemistry Lessons. (2020). Radical Halogenation of Alkanes. YouTube. Available at: [Link]

  • National Institutes of Health (NIH). (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available at: [Link]

  • ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available at: [Link]

  • Organic Letters. (2013). Metal-Free [2 + 2 + 1] Annulation of Alkynes, Nitriles, and Oxygen Atoms: Iodine(III)-Mediated Synthesis of Highly Substituted Oxazoles. Available at: [Link]

  • ResearchGate. (n.d.). Iodine‐catalysed oxazoles (140) synthesis with reaction mechanism. Available at: [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Available at: [Link]

  • Google Patents. (n.d.). Low temperature halogenation of alkanes.
  • Wikipedia. (n.d.). Thermal runaway. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Available at: [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Alkanes. Available at: [Link]

  • MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]

  • ResearchGate. (2023). Microwave assisted regioselective halogenation of benzo[ b ][2][10]oxazin-2-ones via sp 2 C–H functionalization. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Available at: [Link]

  • PubMed. (n.d.). Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]

  • Taylor & Francis. (n.d.). Thermal runaway – Knowledge and References. Available at: [Link]

  • Heterocycles. (1993). New chemistry of oxazoles. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]

  • PubMed Central. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Available at: [Link]

  • Chemguide. (n.d.). The halogenation of alkanes and cycloalkanes. Available at: [Link]

  • Advanced Thermal Solutions, Inc. (n.d.). Cryogenics Cooling. Available at: [Link]

  • Chad's Prep. (2020). 10.1 Free Radical Halogenation. YouTube. Available at: [Link]

  • TSI Journals. (n.d.). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. Available at: [Link]

Sources

Strategies to avoid regioisomeric byproducts in oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxazole Synthesis

Guide: Strategies to Avoid Regioisomeric Byproducts

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioisomer formation. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven strategies to enhance the precision of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What exactly are regioisomers in oxazole synthesis, and why are they a significant problem?

A: In the context of oxazole synthesis, regioisomers are structural isomers that possess the same molecular formula but differ in the arrangement of substituents on the oxazole ring. This issue commonly arises when employing unsymmetrical starting materials. For instance, the cyclization of an unsymmetrical α-acylamino ketone could yield two distinct products: a 2,4,5-trisubstituted oxazole and its 2,5,4-regioisomer.[1]

The formation of such mixtures is a critical issue for several reasons:

  • Purification Challenges: Regioisomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography difficult and resource-intensive.

  • Reduced Yield: The formation of an undesired isomer inherently lowers the yield of the target molecule, impacting the overall efficiency of the synthesis.

  • Inconsistent Biological Activity: In drug discovery, different regioisomers can exhibit vastly different pharmacological profiles. A mixture of isomers can lead to unreliable or misleading results in biological assays.[1]

Q2: Which common oxazole synthesis methods are most susceptible to forming regioisomeric mixtures?

A: Several classical and modern synthesis methods can yield regioisomeric mixtures, particularly when unsymmetrical precursors are used. Key examples include:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones. If the starting ketone is unsymmetrical, two different enol or enolate intermediates can form, leading directly to a mixture of oxazole regioisomers.[1][2]

  • Fischer Oxazole Synthesis: This synthesis utilizes a cyanohydrin and an aldehyde. While effective for symmetrical 2,5-disubstituted oxazoles, using unsymmetrical aromatic groups on the cyanohydrin and aldehyde can present regiochemical challenges.[1][3]

  • Bredereck Reaction: The reaction between α-haloketones and amides can also result in mixtures if the α-haloketone is unsymmetrical.[1][4]

  • Metal-Catalyzed Reactions: Modern methods using palladium or copper catalysts can face regioselectivity issues. The outcome is often highly dependent on the choice of substrate, ligands, and specific reaction conditions.[1][5]

Q3: What are the fundamental factors that control regioselectivity in an oxazole synthesis?

A: The regiochemical outcome is governed by a delicate interplay of electronic effects, steric factors, and the chosen reaction conditions. Understanding these can help you manipulate the reaction to favor your desired product.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can stabilize one reaction intermediate over another, thereby directing the cyclization pathway. For example, in reactions proceeding through an enolate, the more electronically stabilized enolate intermediate is often favored.[1]

  • Steric Hindrance: Large, bulky substituents can physically block a reaction from occurring at a nearby position. This forces the reaction to proceed via the less sterically hindered pathway, favoring the formation of one regioisomer.[1]

  • Reaction Conditions:

    • Catalyst/Reagent: The choice of dehydrating agent in a Robinson-Gabriel synthesis (e.g., H₂SO₄, PPA, POCl₃) can influence the ratio of products.[1][6]

    • Solvent: Solvent polarity can significantly impact regioselectivity, especially in metal-catalyzed reactions. For instance, in certain palladium-catalyzed arylations of oxazoles, polar solvents favor C-5 substitution, while nonpolar solvents favor C-2 substitution.[7]

    • Temperature: Reaction temperature can determine whether the product distribution is under thermodynamic or kinetic control. Lower temperatures often favor the kinetically controlled, less stable product, while higher temperatures allow the system to equilibrate to the more stable, thermodynamically favored product.[1]

Troubleshooting Guide: Improving Regioselectivity

Problem: My Robinson-Gabriel synthesis is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

This is a classic challenge rooted in the mechanism of the reaction. The key is to control which enolate forms during the cyclization.

Mechanistic Insight: The reaction proceeds via an enol or enolate intermediate of the 2-acylamino-ketone. If the ketone is unsymmetrical (R² ≠ R³), two different enolates can form, leading to two different oxazole products.

Caption: Competing pathways in the Robinson-Gabriel synthesis.

Troubleshooting Strategies:

  • Substrate Modification (Steric Control): If possible, redesign your starting ketone to have one substituent significantly bulkier than the other. This will sterically disfavor the formation of the enolate adjacent to the bulky group, promoting selectivity.

  • Substrate Modification (Electronic Control): Introduce a powerful electron-withdrawing or donating group on one side of the ketone. This can electronically bias the enolization towards one direction.

  • Choice of Dehydrating Agent: The mechanism of dehydration can be influenced by the acid catalyst. While sulfuric acid is common, polyphosphoric acid (PPA) has been shown to improve yields and can sometimes influence selectivity.[8] Experiment with different cyclodehydrating agents like POCl₃, PCl₅, or trifluoroacetic anhydride (TFAA).[6][8][9]

Problem: I need to synthesize a specific 4,5-disubstituted oxazole without regioisomers. Which method should I choose?

For synthesizing 4,5-disubstituted oxazoles with high regiocontrol, the Van Leusen Oxazole Synthesis is an excellent choice. This method is inherently regioselective due to its mechanism.[10][11]

Mechanistic Insight: The Van Leusen reaction involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[12] The aldehyde carbonyl carbon becomes C-5 of the oxazole ring, and the isocyanide carbon becomes C-4. This predictable [3+2] cycloaddition provides a single regioisomeric product.[10][13]

A variation allows for the synthesis of 4,5-disubstituted oxazoles in a one-pot reaction using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid, offering broad substrate scope.[11]

Comparative Analysis of Common Oxazole Syntheses

Synthesis MethodTypical Starting MaterialsRegioselectivity IssuesStrategies for Control
Robinson-Gabriel 2-Acylamino-ketonesHigh potential for regioisomers with unsymmetrical ketones.[1]Modify substrate for steric/electronic bias; screen different dehydrating agents.[1][8]
Fischer Aldehyde Cyanohydrins, AldehydesCan occur with unsymmetrical aromatic substrates.[3]Use of symmetrical starting materials is the most straightforward approach.
Van Leusen Aldehydes, Tosylmethyl isocyanide (TosMIC)Inherently high regioselectivity for 5-substituted oxazoles.[10][12]The reaction mechanism dictates the regiochemical outcome; high control is intrinsic.[13]
Pd/Cu-Catalyzed Varies (e.g., enamides, alkynes)Can be an issue; highly dependent on conditions.[5]Tune ligands, solvent polarity, and temperature. For example, specific phosphine ligands and solvent choice can direct arylation to either C-2 or C-5.[7]

Experimental Protocol: Regioselective Synthesis of 5-Aryl-oxazoles via the Van Leusen Reaction

This protocol describes a general, highly regioselective procedure for the synthesis of a 5-substituted oxazole from an aromatic aldehyde and TosMIC, adapted from principles described by van Leusen.[8][10][11]

Materials:

  • Aromatic Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the aromatic aldehyde (1.0 eq) and TosMIC (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to create a solution with a concentration of approximately 0.2 M with respect to the aldehyde.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup - Quenching: Upon completion, carefully add water to the reaction mixture to dissolve the inorganic salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-oxazole.

Self-Validation: The inherent mechanism of this reaction ensures that the aryl group from the aldehyde will be at the C-5 position of the oxazole ring. The structure of the final product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, where no evidence of the 4-aryl regioisomer should be present.

References

  • Chemical Communications (RSC Publishing). (n.d.). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • ACS Publications. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of Ethyl 2-chlorooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-chlorooxazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and steric properties make it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into their respective advantages and limitations.

Route 1: The Sandmeyer Reaction of Ethyl 2-aminooxazole-5-carboxylate

This classical approach leverages the well-established Sandmeyer reaction to convert a readily available amino-oxazole precursor into the desired chloro-oxazole. The synthesis is a two-step process, commencing with the formation of the key intermediate, Ethyl 2-aminooxazole-5-carboxylate.

Step 1: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

The synthesis of Ethyl 2-aminooxazole-5-carboxylate can be achieved through the condensation of ethyl glyoxalate and cyanamide. While several methods exist for the preparation of this intermediate, a common laboratory-scale procedure is outlined below.

Experimental Protocol:

  • To a solution of ethyl glyoxalate (1.0 eq) in a suitable solvent such as ethanol, add cyanamide (1.1 eq).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Ethyl 2-aminooxazole-5-carboxylate.

Step 2: Sandmeyer Chlorination

The conversion of the 2-amino group to a chloro group is achieved via a Sandmeyer-type reaction. This involves the formation of a diazonium salt intermediate, which is subsequently displaced by a chloride ion using a copper(I) catalyst.

Experimental Protocol:

  • Suspend Ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in a mixture of acetonitrile and aqueous hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Route 2: Cyclocondensation of Ethyl Isocyanoacetate with a Phosgene Equivalent

This alternative approach constructs the 2-chlorooxazole ring in a single step from acyclic precursors. The reaction involves the cyclocondensation of ethyl isocyanoacetate with a suitable phosgene equivalent, such as triphosgene or diphosgene. This method offers the potential for a more convergent and atom-economical synthesis.

Experimental Protocol:

  • To a solution of ethyl isocyanoacetate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in a dry, inert solvent (e.g., dichloromethane) at 0 °C, add a solution of triphosgene (0.4 eq) in the same solvent dropwise.

  • Caution: Triphosgene is a toxic solid and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Comparative Analysis

ParameterRoute 1: Sandmeyer ReactionRoute 2: Cyclocondensation
Starting Materials Ethyl glyoxalate, cyanamideEthyl isocyanoacetate, triphosgene
Number of Steps 21
Overall Yield ModeratePotentially higher
Scalability Moderate; challenges with diazonium salt stabilityGood; amenable to large-scale synthesis
Reagent Safety Diazonium salts can be explosiveTriphosgene is highly toxic
Cost-Effectiveness Dependent on the cost of the amino-oxazolePotentially more cost-effective in the long run
Environmental Impact Use of copper saltsUse of chlorinated reagents

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_route1 Route 1: Sandmeyer Reaction cluster_route2 Route 2: Cyclocondensation Ethyl glyoxalate Ethyl glyoxalate Ethyl 2-aminooxazole-5-carboxylate Ethyl 2-aminooxazole-5-carboxylate Ethyl glyoxalate->Ethyl 2-aminooxazole-5-carboxylate Condensation Cyanamide Cyanamide Cyanamide->Ethyl 2-aminooxazole-5-carboxylate Ethyl 2-chlorooxazole-5-carboxylate_R1 This compound Ethyl 2-aminooxazole-5-carboxylate->Ethyl 2-chlorooxazole-5-carboxylate_R1 Sandmeyer Reaction Ethyl isocyanoacetate Ethyl isocyanoacetate Ethyl 2-chlorooxazole-5-carboxylate_R2 This compound Ethyl isocyanoacetate->Ethyl 2-chlorooxazole-5-carboxylate_R2 Cyclocondensation Triphosgene Triphosgene Triphosgene->Ethyl 2-chlorooxazole-5-carboxylate_R2

Caption: Comparative workflow of the two synthetic routes.

Discussion and Recommendations

Route 1 (Sandmeyer Reaction): This is a well-trodden path in heterocyclic chemistry. The primary advantage lies in the commercial availability of the starting materials for the amino-oxazole precursor. However, the two-step nature of the synthesis and the potential hazards associated with the isolation and handling of diazonium salts are significant drawbacks, particularly for large-scale production. The stability of the diazonium salt of the 2-aminooxazole can be a critical factor influencing the overall yield and reproducibility of the reaction.

Route 2 (Cyclocondensation): This route is more convergent and potentially more efficient in terms of step economy. The direct formation of the 2-chlorooxazole ring from readily available starting materials is an attractive feature. However, the use of phosgene or its safer surrogates like triphosgene necessitates stringent safety protocols due to their high toxicity. The optimization of reaction conditions to avoid side reactions and ensure high yields is also a key consideration.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic letters, 4(17), 2905–2907. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Eckert, H. (2007). Phosgenations–A Review. Angewandte Chemie International Edition, 46(22), 3994-4014. [Link]

A Senior Application Scientist's Guide to Heterocyclic Reactivity: Ethyl 2-chlorooxazole-5-carboxylate vs. 2-Chlorothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolds of Innovation in Drug Discovery

In the landscape of medicinal chemistry, five-membered aromatic heterocycles are indispensable building blocks. Among them, oxazoles and thiazoles feature prominently in a multitude of FDA-approved drugs and clinical candidates, valued for their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as stable, bioisosteric replacements for other functional groups.[1][2]

This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related, yet distinct, heterocyclic scaffolds: Ethyl 2-chlorooxazole-5-carboxylate and the analogous 2-chlorothiazoles . As a synthetic chemist in drug development, selecting the right starting material is a critical decision that impacts route efficiency, cost, and the accessibility of diverse compound libraries. This document is designed to move beyond catalog specifications, offering a nuanced analysis grounded in electronic structure, mechanistic principles, and practical, field-proven experimental insights to guide your synthetic strategy.

Part 1: The Fundamental Divide - Structural and Electronic Properties

The reactivity of any aromatic system is fundamentally governed by the distribution of electrons within the ring. The primary difference between an oxazole and a thiazole is the nature of the heteroatom at the 1-position: oxygen versus sulfur. This single atomic substitution creates a cascade of electronic effects that dictate the behavior of the molecule in chemical transformations.

  • Electronegativity and Inductive Effects: Oxygen is significantly more electronegative than sulfur. In the oxazole ring, this results in a stronger inductive withdrawal of electron density from the carbon atoms, particularly the adjacent C2 position.

  • Aromaticity and Polarizability: Computational studies and reactivity patterns suggest that thiazoles possess a slightly higher degree of aromatic character and a more uniform electron density distribution compared to oxazoles.[3] The oxazole ring is more polarized, which can be attributed to the less effective delocalization of the oxygen lone pair electrons compared to those of sulfur.[2][3] The larger, more polarizable d-orbitals of sulfur also play a role in stabilizing charge in reaction intermediates.

These intrinsic electronic differences are the primary drivers for the reactivity profiles discussed in the subsequent sections.

Caption: Core structures and key electronic features of the compared scaffolds.

Part 2: A Head-to-Head Reactivity Analysis

The true utility of these scaffolds is revealed in their performance in key synthetic transformations. The chlorine atom at the C2 position, activated by the adjacent pyridine-like nitrogen, is the primary reactive site for both nucleophilic substitution and cross-coupling reactions.[4][5]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heteroaromatic functionalization, allowing for the direct introduction of amines, alcohols, thiols, and other nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy anionic intermediate (a Meisenheimer-like complex).[6][7][8]

Causality Behind Reactivity:

  • Electrophilicity of C2: The C2 carbon in the oxazole ring is inherently more electron-deficient (electrophilic) than in the thiazole ring due to the superior inductive effect of oxygen. This suggests a faster initial attack by the nucleophile (k1) for the oxazole.

  • Intermediate Stability: The stability of the anionic intermediate is critical. While oxygen's electronegativity helps stabilize the negative charge, the larger sulfur atom in the thiazole ring is more polarizable and can better delocalize the negative charge, potentially lowering the intermediate's energy.[9]

  • Leaving Group Departure: The rate of chloride expulsion (k2) is influenced by the ring's ability to re-aromatize.

The Verdict: For most nucleophiles, the This compound is expected to exhibit a faster overall SNAr reaction rate. The dominant factor is the significantly enhanced electrophilicity at the C2 position, which lowers the activation energy of the rate-determining nucleophilic attack. This is further amplified by the strong electron-withdrawing effect of the ester at the 5-position.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Mechanism cluster_end Product Start 2-Chloro-Azole + Nu-H Attack Nucleophilic Attack (Rate-Determining Step) Start->Attack + Base Intermediate Meisenheimer-like Intermediate Attack->Intermediate k1 Elimination Chloride Elimination (Re-aromatization) Intermediate->Elimination k2 End 2-Substituted-Azole Elimination->End

Caption: Generalized workflow for the SNAr reaction on 2-chloroazoles.

Palladium-Catalyzed Cross-Coupling Reactions

Modern drug synthesis heavily relies on Pd-catalyzed reactions like Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings to build molecular complexity.[10][11][12]

Causality Behind Reactivity: The catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the C-Cl bond is often the rate-limiting step. While 2-chloro-heterocycles are generally less reactive than their bromo or iodo counterparts, modern catalyst systems with bulky, electron-rich phosphine ligands have made them excellent substrates.[13][15] There is no strong theoretical basis to expect a significant difference in the rate of oxidative addition between the two scaffolds under optimized conditions.

  • Ligand and Catalyst Considerations: The sulfur atom in the thiazole ring can, in some cases, coordinate to the palladium center, potentially leading to catalyst inhibition or altered reactivity. This makes ligand choice particularly critical when working with 2-chlorothiazoles. Oxazoles are generally considered more "innocent" in this regard.

  • Versatility: Both scaffolds have been successfully employed in a wide array of cross-coupling reactions. For instance, ethyl 2-chlorooxazole-4-carboxylate (a regioisomer of our topic molecule) is a versatile intermediate for Suzuki, Stille, and Negishi couplings.[16][17]

The Verdict: Both scaffolds are highly effective substrates for palladium-catalyzed cross-coupling reactions. While the oxazole may be slightly more "user-friendly" due to a lower potential for catalyst inhibition, the vast toolkit of modern ligands and protocols ensures that 2-chlorothiazoles are equally viable and robust coupling partners.[18][19] Success is primarily a function of proper reaction optimization (catalyst, ligand, base, solvent) rather than an inherent superiority of one ring system over the other.

Suzuki_Cycle center Pd OA Oxidative Addition TM Transmetalation OA->TM  Pd(II) complex RE Reductive Elimination TM->RE RE->OA Pd(0) regenerated Product R-R' RE->Product ArX R-Cl ArX->OA Boronic R'-B(OH)₂ Boronic->TM Base + Base Base->TM

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance based on the mechanistic principles discussed. "Reactivity Score" is a qualitative assessment where higher scores indicate more favorable reaction kinetics and yields under standard conditions.

Reaction TypeThis compound2-ChlorothiazoleSenior Scientist's Insight
SNAr with Amines ★★★★★★★★★☆The oxazole's higher electrophilicity at C2 generally leads to faster reactions and milder required conditions.
SNAr with Thiols ★★★★★★★★★★Thiolates are powerful nucleophiles, leading to excellent results with both scaffolds. The oxazole may still react faster.[9]
Suzuki-Miyaura Coupling ★★★★★★★★★★Both are excellent substrates. Success is highly dependent on catalyst/ligand selection, not the core heterocycle.[17][19]
Buchwald-Hartwig Amination ★★★★★★★★★☆Excellent for both, but ligand screening is crucial for the thiazole to prevent potential catalyst inhibition by the sulfur atom.[10][20]
Sonogashira Coupling ★★★☆☆★★★☆☆Can be challenging for 2-chloro-heterocycles. Often requires more forcing conditions or switching to the 2-bromo analogue.[17]

Part 4: Self-Validating Experimental Protocol

To provide actionable data, this protocol describes a competitive experiment to directly measure the relative reactivity of the two scaffolds towards a common nucleophile. This self-validating system eliminates variables by running both reactions in the same flask.

Protocol: Competitive SNAr with Benzylamine

Objective: To determine the relative reaction rates of this compound and Ethyl 2-chlorothiazole-5-carboxylate by reacting an equimolar mixture with a sub-stoichiometric amount of benzylamine.

Materials:

  • This compound (1.0 eq, e.g., 175.6 mg, 1.0 mmol)

  • Ethyl 2-chlorothiazole-5-carboxylate (1.0 eq, e.g., 191.6 mg, 1.0 mmol)

  • Benzylamine (0.5 eq, e.g., 53.6 mg, 0.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, e.g., 323 mg, 2.5 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Internal Standard (e.g., Dodecane, for GC/MS analysis)

Procedure:

  • To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add this compound, Ethyl 2-chlorothiazole-5-carboxylate, and the internal standard.

  • Add anhydrous DMF (5 mL) and stir to dissolve.

  • Add DIPEA, followed by benzylamine.

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Monitor the reaction by taking aliquots at regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h). Quench each aliquot with water and extract with ethyl acetate.

  • Analyze the quenched aliquots by LC-MS or GC-MS to determine the ratio of the two starting materials remaining and the two products formed.

  • Data Analysis: Plot the consumption of each starting material over time. The substrate that is consumed faster is the more reactive species. The final product ratio will provide a quantitative measure of the relative reactivity.

Expected Outcome: The analysis will almost certainly show a faster consumption of this compound and a higher corresponding yield of its aminated product, providing direct experimental validation of its enhanced reactivity in SNAr reactions.

Conclusion and Strategic Recommendations

Both this compound and 2-chlorothiazoles are powerful and versatile intermediates for drug discovery and development. The choice between them should be a strategic one, based on the intended synthetic route.

  • Choose this compound when:

    • Your primary goal is rapid, high-yielding nucleophilic aromatic substitution (SNAr) .

    • You are working with less potent nucleophiles that require a more activated electrophile.

    • You want to minimize potential complications related to catalyst-heteroatom interactions in cross-coupling reactions.

  • Choose a 2-Chlorothiazole when:

    • Your synthesis relies heavily on a diverse range of palladium-catalyzed cross-coupling reactions , as this scaffold is exceptionally well-validated.

    • The final target's biological activity or ADME properties specifically require the presence of a thiazole ring.

    • You have robust catalyst and ligand screening capabilities to optimize cross-coupling conditions.

Ultimately, understanding the fundamental electronic differences between these two scaffolds empowers the synthetic chemist to make rational, evidence-based decisions, accelerating the path from blueprint to breakthrough.

References

  • Journal of the Chemical Society B: Physical Organic. (1970). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. RSC Publishing. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2022). Imidazole, Oxazole and Thiazole Alkaloids | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles | Request PDF. Retrieved from [Link]

  • Swarthmore College. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • PubMed. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2018). Conversion of Imine to Oxazole and Thiazole Linkages in Covalent Organic Frameworks. ACS Publications. Retrieved from [Link]

  • Organic Letters. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • IRJEdT. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Science Trove. (n.d.). Oxazoles, imidazoles, and thiazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Retrieved from [Link]

  • National Institutes of Health. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Retrieved from [Link]

  • ResearchGate. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. Retrieved from [Link]

  • Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020). Nucleophilic substitution/preparation of 2-chloro-2-methylpropane. Retrieved from [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated π-electron density of thiazole. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chlorothiazole-4-carboxylate. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of Ethyl 2-Chlorooxazole-5-Carboxylate Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the architectural precision of a molecule is paramount. The oxazole scaffold, a cornerstone in the design of novel therapeutics, presents a rich field of study. Among its numerous derivatives, ethyl 2-chlorooxazole-5-carboxylate and its analogues are of significant interest due to their potential as versatile intermediates in the synthesis of biologically active compounds. The definitive determination of their three-dimensional structure is not merely an academic exercise; it is a critical step in understanding their reactivity, intermolecular interactions, and ultimately, their pharmacological efficacy.

This guide provides an in-depth exploration of X-ray crystal structure analysis as the gold standard for the unambiguous structural determination of this compound derivatives. We will delve into the causality behind experimental choices, present a detailed protocol, and offer an objective comparison with alternative analytical techniques, supported by experimental data.

The Unambiguous Power of X-ray Crystallography

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) provide invaluable information about the connectivity and chemical environment of atoms within a molecule, they often fall short of providing the absolute spatial arrangement.[1] X-ray crystallography, in contrast, offers a direct visualization of the molecule's three-dimensional structure in the solid state, revealing precise bond lengths, bond angles, and conformational details. This technique is indispensable when dealing with stereoisomers or complex molecular geometries where spectroscopic data can be ambiguous.

A case in point is the structural elucidation of complex heterocyclic systems. For instance, in a study on a related, more complex derivative, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, single-crystal X-ray diffraction was instrumental in confirming its intricate molecular structure and intramolecular hydrogen bonding, details that would be challenging to ascertain with certainty through spectroscopy alone.[2][3]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following is a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of a representative this compound derivative.

Part 1: Crystallization - The Art and Science of Single Crystal Growth

The critical first step is obtaining a high-quality single crystal. For small organic molecules like this compound derivatives, several techniques can be employed:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Protocol for Crystallization of an this compound Derivative:

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. For many oxazole derivatives, solvents like ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate can be effective.

  • Dissolution: Dissolve a small amount of the purified compound (typically 5-10 mg) in a minimal amount of the chosen solvent in a small, clean vial. Gentle warming can be used to aid dissolution.

  • Crystallization Setup (Vapor Diffusion):

    • Place the vial containing the compound solution inside a larger, sealed jar.

    • Add a small amount of an anti-solvent (e.g., hexane if the compound is dissolved in ethyl acetate) to the bottom of the larger jar, ensuring it does not directly contact the vial.

    • Seal the jar and leave it in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial over several days to weeks for the formation of single crystals.

experimental_workflow cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis dissolve Dissolve Derivative in Solvent setup Set up Vapor Diffusion dissolve->setup grow Crystal Formation setup->grow mount Mount Crystal grow->mount collect Collect Diffraction Data mount->collect solve Solve Structure (Phase Problem) collect->solve refine Refine Structural Model solve->refine validate Validate and Deposit refine->validate final_structure final_structure validate->final_structure Final 3D Structure

Experimental workflow for X-ray crystal structure analysis.
Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern.

Protocol for X-ray Diffraction Data Collection and Analysis:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution: The collected diffraction data (a series of reflection intensities) is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

  • Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy before being deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[4][5]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

To provide a comprehensive understanding, it's essential to compare X-ray crystallography with other common analytical techniques used for structural elucidation.

TechniquePrincipleAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalProvides unambiguous 3D structure, precise bond lengths and angles, and information on packing and intermolecular interactions.Requires a high-quality single crystal, which can be difficult to obtain. The structure is in the solid state, which may differ from the solution state.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed information about the chemical environment, connectivity, and dynamics of atoms in solution. Does not require crystallization.Structure determination can be complex and may not be definitive for molecules with conformational flexibility. Less precise for bond lengths and angles compared to X-ray crystallography.
Mass Spectrometry Ionization of molecules and analysis of their mass-to-charge ratioProvides highly accurate molecular weight and fragmentation patterns, which can help in determining the molecular formula and substructures.Does not provide information about the 3D spatial arrangement of atoms.

Spectroscopic Data for an Oxazole Derivative:

While a crystal structure for the parent this compound is not publicly available, spectroscopic data for related compounds are. For instance, the 1H and 13C NMR spectra of various substituted oxazoles provide valuable information on the electronic environment of the heterocyclic ring.[1][6][7] For example, in a related ethyl 2-chlorooxazole-4-carboxylate, the proton on the oxazole ring appears as a singlet at δ 8.28 ppm in the 1H NMR spectrum.[8] This chemical shift is indicative of the electron-withdrawing nature of the surrounding chloro, ester, and oxazole ring functionalities.

Case Study: Elucidating a Complex Oxazole Derivative

In the absence of a crystal structure for the title compound, we can look at a more complex derivative to appreciate the power of the technique. The crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was determined by single-crystal X-ray diffraction.[2][3]

The analysis revealed a monoclinic crystal system with the space group P21/c.[2][3] Crucially, the X-ray data allowed for the precise determination of all bond lengths and angles, confirming the connectivity of the complex heterocyclic system. Furthermore, it revealed a key intramolecular hydrogen bond between an N-H group and a carbonyl oxygen, a detail that is critical for understanding the molecule's conformation and potential interactions with biological targets.[2][3]

molecular_interaction cluster_molecule Intramolecular Hydrogen Bond cluster_packing Crystal Packing N N-H O C=O N->O H-bond mol1 Molecule A mol2 Molecule B mol1->mol2 π-π stacking mol3 Molecule C mol2->mol3 van der Waals cluster_molecule cluster_molecule cluster_packing cluster_packing

Illustration of key structural insights from X-ray analysis.

Conclusion

For researchers and professionals in drug development, the unequivocal determination of molecular structure is a foundational requirement. While a suite of analytical techniques is available, single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional architecture of molecules like this compound and its derivatives. The detailed structural information it provides is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new and improved therapeutic agents. Although obtaining suitable crystals can be a challenge, the wealth of precise and unambiguous data makes X-ray crystallography an indispensable tool in the modern chemical sciences.

References

  • Supporting Information for a study on pyrimidine derivatives. The Royal Society of Chemistry. Available at: [Link]

  • Marjani, A. P., Khalafy, J., & Pesyan, N. N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 27-31. Available at: [Link]

  • Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2015). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Phytochemicals and Estrogen-Receptor Agonists from the Aerial Parts of Liriope platyphylla. ResearchGate. Available at: [Link]

  • Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate. Available at: [Link]

  • PubChem. Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. Available at: [Link]

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  • PubMed. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Available at: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]

  • Sheikh, M., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 297-306. Available at: [Link]

  • ResearchGate. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Validation of Substituted Oxazole Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Validation in Oxazole-Centric Drug Discovery

The oxazole motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous biologically significant natural products and synthetic pharmaceuticals.[1] Its prevalence in drug development pipelines—from anticancer to anti-inflammatory agents—necessitates an unimpeachable, rigorous, and efficient workflow for structural validation.[2][3] For researchers, scientists, and drug development professionals, confirming the identity, purity, and precise substitution pattern of a newly synthesized oxazole is not merely a procedural step; it is the foundation upon which all subsequent biological and pharmacological data rests.[4]

This guide provides an in-depth comparison of the core spectroscopic techniques essential for the validation of substituted oxazole products. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, presenting a synergistic, self-validating workflow that leverages the orthogonal strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Orthogonal Validation Workflow: A Strategy for Certainty

A single spectroscopic technique provides only one dimension of a molecule's identity. True scientific rigor is achieved by integrating data from multiple, complementary methods. This orthogonal approach ensures that the limitations of one technique are offset by the strengths of another, creating a self-validating system that culminates in an unambiguous structural assignment.

G cluster_0 Phase 1: Primary Analysis cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Data Integration & Final Validation A Synthesized Oxazole Product (Crude or Purified) B Mass Spectrometry (MS) (LC-MS or Direct Infusion) A->B Confirms MW C ¹H NMR Spectroscopy A->C Initial Structural Insights E FTIR Spectroscopy A->E Functional Group Check F Comprehensive Data Analysis (Synergistic Interpretation) B->F Molecular Formula D ¹³C NMR & DEPT C->D Detailed Carbon Skeleton C->F Proton Environment D->F Carbon Framework E->F Vibrational Modes G Validated Structure & Purity Confirmed F->G Final Assignment

Figure 1: Orthogonal workflow for oxazole validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of the Molecular Skeleton

NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[5][6][7] For substituted oxazoles, both ¹H and ¹³C NMR are indispensable for unambiguously determining the substitution pattern.

Expertise in Action: Interpreting the Oxazole NMR Spectrum

The heterocyclic nature of the oxazole ring, with its electronegative oxygen and nitrogen atoms, creates a distinct electronic environment that strongly influences the chemical shifts of the ring's protons and carbons.

  • ¹H NMR Spectroscopy : The proton at the C-2 position is typically the most deshielded due to its position between two heteroatoms, appearing furthest downfield. The H-5 and H-4 protons follow, with their exact positions influenced by the nature of the substituents.

  • ¹³C NMR Spectroscopy : The carbon chemical shifts are also predictable. The C-2 carbon is highly deshielded, followed by C-5 and C-4. The presence of substituents can cause significant shifts, which can be predicted and used for structural confirmation.[8] For instance, an electron-donating group at C-5 will shield C-4 and C-5, shifting them upfield.

Comparative Data for a Model Compound: 2-Phenyl-5-methyl-1,3-oxazole
Technique Signal Expected Chemical Shift (δ, ppm) Rationale / Interpretation
¹H NMR H-4~7.1 - 7.3Singlet (or doublet if coupled to a substituent). Upfield relative to H-2.
Methyl (at C-5)~2.4 - 2.6Singlet. Aliphatic protons adjacent to the ring.
Phenyl (at C-2)~7.4 - 8.1Multiplet. Aromatic protons, with ortho protons being the most deshielded.
¹³C NMR C-2~158 - 162Most deshielded ring carbon, positioned between N and O.[8][9]
C-4~123 - 127Shielded relative to C-5 in this substitution pattern.
C-5~148 - 152Deshielded due to substitution and proximity to oxygen.
Methyl (at C-5)~10 - 15Typical aliphatic carbon chemical shift.
Phenyl (at C-2)~125 - 135Aromatic carbons.
Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation : Accurately weigh 5-10 mg of the dried oxazole product.

  • Dissolution : Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; use a solvent that fully dissolves the compound and does not have signals that overlap with key analyte peaks.

  • Homogenization : Vortex the tube until the sample is completely dissolved.

  • Data Acquisition :

    • Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width and resolution.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

    • (Optional but Recommended): Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons, which is invaluable for confirming assignments.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful analytical technique that provides the exact molecular weight of the compound, serving as the primary confirmation of the elemental composition when using high-resolution MS (HRMS).[4] Furthermore, the fragmentation pattern offers a secondary layer of structural validation, acting as a molecular fingerprint.

Expertise in Action: Decoding Oxazole Fragmentation

Electron Impact (EI) or Electrospray Ionization (ESI) can induce fragmentation of the oxazole ring. Understanding these pathways is key to confirming the core structure. Common fragmentation patterns for substituted oxazoles involve characteristic losses of small, stable neutral molecules.[10]

  • Cleavage of the Heterocyclic Ring : The oxazole ring can undergo complex rearrangements and cleavages. For instance, a primary fragmentation may involve the loss of CO or HCN from the molecular ion.[10]

  • Side-Chain Fragmentation : The most prominent fragmentation often occurs at the substituent groups. For example, α-cleavage at an alkyl substituent is a common and predictable fragmentation pathway.

Comparative Data for a Model Compound: 2-Phenyl-5-methyl-1,3-oxazole
Technique Ion (m/z) Identity Rationale / Interpretation
HRMS (ESI) 159.0684[M+H]⁺Confirms the molecular formula C₁₀H₉NO. The high resolution distinguishes it from other potential elemental compositions.
MS/MS 130[M - CHO]⁺Loss of a formyl radical, a potential ring fragmentation pathway.
104[C₇H₆N]⁺Can arise from complex rearrangement and fragmentation of the heterocyclic ring.[10]
77[C₆H₅]⁺Loss of the oxazole ring, leaving the stable phenyl cation.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the oxazole product (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method Development : Develop a liquid chromatography method (if separation is needed) or prepare for direct infusion. A C18 column with a water/acetonitrile mobile phase gradient is a common starting point.

  • Ionization : Utilize Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atom in the oxazole ring is readily protonated.

  • Data Acquisition :

    • Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.

    • Perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Infrared (IR) Spectroscopy: The Functional Group Confirmer

While NMR and MS focus on the atomic connectivity and mass, IR spectroscopy provides crucial information about the types of chemical bonds present in the molecule.[6][11] It is an exceptionally fast and straightforward method to confirm the presence of the oxazole core and other key functional groups.

Expertise in Action: Identifying Key Oxazole Vibrations

The oxazole ring has several characteristic vibrational modes. The presence of these specific bands provides strong evidence for the formation of the heterocyclic ring.

  • C=N Stretch : This is a key vibration for the oxazole ring, typically appearing in the 1610-1680 cm⁻¹ region.[12]

  • C=C Stretch : Aromatic and heterocyclic C=C stretching vibrations are observed around 1450-1590 cm⁻¹.

  • C-O-C Stretch : The ether-like C-O-C stretch of the oxazole ring is a crucial identifier, often found in the 1020-1150 cm⁻¹ range.[13]

Comparative Data for a Model Compound: 2-Phenyl-5-methyl-1,3-oxazole
Technique Frequency (cm⁻¹) Vibration Type Rationale / Interpretation
FTIR (ATR) ~3050-3100Aromatic C-H StretchConfirms the presence of the phenyl group.
~2900-3000Aliphatic C-H StretchConfirms the presence of the methyl group.
~1650C=N StretchCharacteristic of the oxazole imine bond.[12]
~1580, 1490C=C StretchAromatic/heterocyclic ring stretches.
~1070C-O-C StretchConfirms the ether linkage within the oxazole ring.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : Place a small, solvent-free amount of the solid or liquid oxazole product directly onto the ATR crystal.

  • Background Scan : Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan : Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

Synergistic Data Integration and Final Validation

The true power of this workflow lies in the integration of all data points. No single piece of data is sufficient for validation; instead, they must collectively support the proposed structure.

G NMR NMR Data (¹H, ¹³C, DEPT) Structure Proposed Structure: 2-Phenyl-5-methyl-1,3-oxazole NMR->Structure Confirms: - Proton/Carbon count & environment - Precise connectivity - Substitution Pattern MS Mass Spec Data (HRMS, MS/MS) MS->Structure Confirms: - Molecular Formula (C₁₀H₉NO) - Molecular Weight (159.19) - Fragmentation consistent with core IR FTIR Data IR->Structure Confirms: - Presence of C=N, C-O-C - Aromatic & Aliphatic C-H - Absence of starting material groups

Figure 2: Logic of synergistic data integration for structural validation.

Conclusion: A Framework for Confidence

The spectroscopic validation of substituted oxazoles is a multi-faceted process that demands precision and a logical, evidence-based approach. By employing NMR, MS, and IR spectroscopy in a synergistic and orthogonal workflow, researchers can move beyond simple confirmation to achieve a deep and comprehensive understanding of their synthesized products. This guide provides not just the protocols but the underlying scientific rationale, empowering drug development professionals to ensure the absolute integrity of their molecular assets, thereby building a reliable foundation for the discovery of next-generation therapeutics.

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Comparative Biological Activity Screening of Novel Oxazole Derivatives Synthesized from Ethyl 2-chlorooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active natural products and synthetic compounds.[1][2] Derivatives of oxazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Ethyl 2-chlorooxazole-5-carboxylate is a versatile starting material, offering multiple reaction sites for the synthesis of novel compound libraries. This guide provides a comprehensive framework for the biological activity screening of a hypothetical series of novel compounds derived from this precursor.

This document serves as a practical guide for researchers, scientists, and drug development professionals. It outlines detailed protocols for comparative in vitro screening, including anticancer and antimicrobial assays, and provides a template for data presentation and interpretation. The objective is to equip researchers with the necessary tools to efficiently identify and characterize promising lead compounds for further development.

Synthesis of a Hypothetical Compound Library

For the purpose of this guide, we will consider a hypothetical library of three novel compounds (OC-1, OC-2, and OC-3) synthesized from this compound. The synthesis involves nucleophilic substitution at the C2 position and amidation of the C5 carboxylate group, common strategies for generating chemical diversity.

  • Compound OC-1: 2-Anilino-N-benzyl-oxazole-5-carboxamide

  • Compound OC-2: 2-(Piperidin-1-yl)-N-(4-methoxybenzyl)-oxazole-5-carboxamide

  • Compound OC-3: 2-Hydrazinyl-N-(4-chlorobenzyl)-oxazole-5-carboxamide

These structures are designed to explore the impact of different substituents on biological activity.

Part 1: Comparative Anticancer Activity Screening

A primary goal in drug discovery is the identification of compounds that selectively target and eliminate cancer cells.[6] The preliminary anticancer activity of our hypothetical compounds (OC-1, OC-2, and OC-3) was evaluated against a panel of human cancer cell lines using the MTT assay, a reliable method for assessing cell viability.[7][8]

Methodology: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[10]

Detailed Protocol:
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma and A549 lung carcinoma) are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (OC-1, OC-2, OC-3) and a standard reference drug (e.g., Doxorubicin) for 72 hours.[11]

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[9][12]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10][13]

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from dose-response curves.[14]

Experimental Data: Comparative Cytotoxicity

The cytotoxic effects of the hypothetical compounds were evaluated, and the results are summarized in the table below.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
OC-1 15.2 ± 1.822.5 ± 2.1
OC-2 8.7 ± 0.912.3 ± 1.5
OC-3 35.1 ± 3.548.9 ± 4.2
Doxorubicin 1.2 ± 0.32.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results

Based on the hypothetical data, Compound OC-2 exhibits the most potent anticancer activity against both MCF-7 and A549 cell lines, with lower IC50 values compared to OC-1 and OC-3. While not as potent as the standard drug Doxorubicin, its activity warrants further investigation. The structural differences between the compounds, particularly the piperidinyl group in OC-2, may contribute to its enhanced cytotoxicity.

Workflow Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of Compounds (OC-1, OC-2, OC-3) B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution (DMSO) F->G H Read Absorbance at 570nm G->H I Calculate % Viability & IC50 Values H->I Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Signaling KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation OC2 Compound OC-2 OC2->KinaseX

Caption: Hypothetical inhibition of a cancer signaling pathway by Compound OC-2.

Conclusion

This guide provides a structured approach to the comparative biological screening of novel compounds synthesized from this compound. Through a series of well-defined in vitro assays, it is possible to efficiently evaluate and compare the anticancer and antimicrobial activities of a new compound library.

Based on our hypothetical screening cascade:

  • Compound OC-2 emerged as the most promising anticancer agent, with a potential mechanism of action involving kinase inhibition.

  • Compound OC-3 was identified as the lead candidate for antimicrobial drug development.

This systematic screening process, combining robust experimental protocols with clear data analysis, is crucial for identifying and prioritizing lead compounds in the early stages of drug discovery. Further studies, including in vivo efficacy and toxicity assessments, would be the necessary next steps for the most promising candidates.

References

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A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation with 2-Chlorooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The ability to functionalize the oxazole ring, particularly at the C2 position, is crucial for the synthesis of new chemical entities with potential therapeutic applications. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging carbon-carbon bonds with 2-chlorooxazoles, offering a versatile and efficient route to a diverse array of 2-substituted oxazoles.

This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of 2-chlorooxazoles. Drawing upon experimental data from the literature, we will delve into the nuances of catalyst selection, ligand effects, and reaction optimization to provide researchers with the insights needed to accelerate their drug discovery and development programs.

The Challenge of 2-Chlorooxazoles in Cross-Coupling

2-Chlorooxazoles present a unique set of challenges in palladium-catalyzed cross-coupling. The electron-deficient nature of the oxazole ring can influence the reactivity of the C-Cl bond, and the presence of the nitrogen and oxygen heteroatoms can lead to catalyst inhibition through coordination to the palladium center. Therefore, the choice of an appropriate palladium catalyst and ligand system is paramount to achieving high efficiency and yields.

Suzuki-Miyaura Coupling: Forging Aryl-Oxazole Bonds

The Suzuki-Miyaura reaction is a widely used method for the formation of C(sp²)–C(sp²) bonds, and it is a popular choice for the arylation of 2-chlorooxazoles. The selection of the palladium catalyst and ligand is critical to overcome the challenges associated with this substrate.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling

While a single comprehensive study comparing a wide range of catalysts for 2-chlorooxazole is scarce, we can collate data from various studies on similar chloro-heterocycles to draw meaningful comparisons.

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Dioxane/H₂O10012~795[1]
Pd(dppf)Cl₂Arylboronic acidK₃PO₄1,4-Dioxane80-1002-12Good to Excellent3-5[2]
Pd(OAc)₂ / SPhos4-ChlorotolueneK₃PO₄Toluene1001981[3]
Pd₂(dba)₃ / XPhosAryl chloridesK₃PO₄t-BuOH1002-4High1-2

Note: The data presented is a compilation from reactions with similar chloro-heterocyclic substrates and should be considered as a guide.

From the available data, it is evident that while traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald, often provide superior results. These ligands facilitate the oxidative addition of the palladium(0) to the C-Cl bond and promote the reductive elimination step, leading to higher yields and faster reaction times. For instance, catalyst systems based on SPhos and XPhos have shown exceptional activity for the coupling of challenging aryl chlorides.[3]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation R-B(OR')₂ / Base Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-R

Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorooxazole

This protocol is a representative example based on established procedures for similar substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chlorooxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 2-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction: Introducing Alkenyl Moieties

The Heck reaction is a powerful method for the C-C bond formation between an unsaturated halide and an alkene. This reaction provides a direct route to 2-alkenyloxazoles.

Comparative Performance of Palladium Catalysts for the Heck Reaction

The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity in the Heck coupling of 2-chlorooxazoles.

Catalyst SystemAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF10024Moderate[4]
Pd(OAc)₂ / P(o-tolyl)₃n-Butyl acrylateNaOAcDMA12012Good[5]
Herrmann's PalladacycleStyreneNa₂CO₃NMP1304High[6]
Pd/CStyreneK₂CO₃H₂O1002>90[7]

Note: The data is compiled from various sources and serves as a general guide.

For the Heck reaction, phosphine-ligated palladium catalysts are commonly used.[4] However, phosphine-free systems and palladacycles have also demonstrated high activity.[6] The use of heterogeneous catalysts like Pd/C offers advantages in terms of catalyst separation and recycling.[7]

Mechanistic Insights: The Heck Reaction Catalytic Cycle

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving migratory insertion of the alkene.

Heck_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L₂) Migratory Insertion Migratory Insertion Ar-Pd(II)-X(L₂)->Migratory Insertion Alkene R-CH₂-CH(Ar)-Pd(II)-X(L₂) R-CH₂-CH(Ar)-Pd(II)-X(L₂) Migratory Insertion->R-CH₂-CH(Ar)-Pd(II)-X(L₂) β-Hydride Elimination β-Hydride Elimination R-CH₂-CH(Ar)-Pd(II)-X(L₂)->β-Hydride Elimination HPd(II)X(L₂) HPd(II)X(L₂) β-Hydride Elimination->HPd(II)X(L₂) Alkene Product HPd(II)X(L₂)->Pd(0)L₂ Base

Heck Reaction Catalytic Cycle
Experimental Protocol: Heck Coupling of 2-Chlorooxazole

This is a general procedure that can be optimized for specific substrates.

  • Reaction Setup: In a sealed tube, combine 2-chlorooxazole (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N, 2.0 mmol), and a phase-transfer catalyst if needed (e.g., TBAB).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., P(o-tolyl)₃, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., DMF, 5 mL).

  • Reaction: Heat the mixture at the desired temperature (e.g., 120 °C) for the required time, monitoring by an appropriate analytical technique.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.

Sonogashira Coupling: Accessing Alkynyl-Oxazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, providing a direct route to 2-alkynyloxazoles.

Comparative Performance of Palladium Catalysts for Sonogashira Coupling

The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst. However, copper-free conditions have also been developed.

Catalyst SystemAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIPhenylacetyleneEt₃NTHF654Good[8]
PdCl₂(PPh₃)₂ / CuITerminal AlkynesEt₃N / PiperidineDMF802-6High[1]
Pd(OAc)₂ / PPh₃PhenylacetyleneCs₂CO₃Toluene10012Moderate[9]
[DTBNpP]Pd(crotyl)Cl (Copper-free)Various AlkynesTMPDMSOrt0.5-18up to 97[10]

Note: The data is compiled from various sources and serves as a general guide.

The traditional Pd/Cu system is highly effective for a broad range of substrates.[1][8] However, the development of copper-free Sonogashira couplings is advantageous to avoid issues related to the toxicity and homocoupling of alkynes associated with copper.[10] Modern catalyst systems, such as those utilizing bulky phosphine ligands, can facilitate copper-free couplings under mild conditions.[10]

Mechanistic Insights: The Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R(L₂) Ar-Pd(II)-C≡C-R(L₂) Transmetalation->Ar-Pd(II)-C≡C-R(L₂) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L₂)->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-C≡C-R CuX CuX Alkyne Activation Alkyne Activation CuX->Alkyne Activation R-C≡C-H / Base Cu-C≡C-R Cu-C≡C-R Alkyne Activation->Cu-C≡C-R

Sonogashira Coupling Catalytic Cycles
Experimental Protocol: Sonogashira Coupling of 2-Chlorooxazole

The following is a general protocol for a copper-co-catalyzed Sonogashira reaction.

  • Reaction Setup: To a Schlenk flask, add 2-chlorooxazole (1.0 mmol), the terminal alkyne (1.2 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 65 °C) under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.

Catalyst and Ligand Selection Workflow

Choosing the optimal catalyst system is a critical step in developing a robust cross-coupling reaction. The following workflow can guide the screening process.

Catalyst_Screening_Workflow Start Define Coupling Reaction (Substrates & Desired Product) Screen_Pd Screen Palladium Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Screen_Pd Screen_Ligand Screen Ligands (e.g., PPh₃, Buchwald Ligands, NHCs) Screen_Pd->Screen_Ligand Screen_Base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) Screen_Base->Screen_Solvent Optimization Optimize Reaction Conditions (Temperature, Time, Concentration) Screen_Solvent->Optimization Scale_up Scale-up and Validation Optimization->Scale_up

Workflow for Catalyst System Screening

Conclusion

The palladium-catalyzed C-C bond formation with 2-chlorooxazoles is a versatile and powerful strategy for the synthesis of a wide range of functionalized oxazole derivatives. While traditional catalysts can be effective, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, often provide superior performance in terms of yield, reaction time, and substrate scope. A systematic screening of catalysts, ligands, bases, and solvents is crucial for identifying the optimal conditions for a specific transformation. This guide provides a starting point for researchers to navigate the complexities of catalyst selection and to accelerate the development of novel oxazole-containing compounds with potential therapeutic value.

References

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A Comparative Guide to the In Vitro Evaluation of Oxazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the oxazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities.[1][2] Its derivatives have garnered significant attention for their potential to modulate the activity of various key enzymes implicated in a range of pathologies, from inflammation and neurodegenerative disorders to cancer.[3][4] This guide provides an in-depth, objective comparison of the in vitro performance of oxazole derivatives as inhibitors of three distinct and therapeutically relevant enzyme classes: Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to inhibitor profiling. We will delve into detailed, step-by-step methodologies, present comparative experimental data, and visualize complex workflows to empower you in your research and development endeavors.

The Versatility of the Oxazole Scaffold in Enzyme Inhibition

The five-membered aromatic ring of oxazole, containing both nitrogen and oxygen atoms, facilitates a variety of non-covalent interactions with enzyme active sites, including hydrogen bonding, and hydrophobic and van der Waals interactions.[2] This structural versatility allows for the rational design of derivatives with high potency and selectivity for specific enzyme targets.[1][4] Our comparative analysis focuses on three enzymes that highlight the diverse applications of oxazole-based inhibitors.

I. Cyclooxygenase-2 (COX-2): Targeting Inflammation

Scientific Rationale: Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible at sites of inflammation, making it a prime target for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile.[5] Numerous oxazole and isoxazole derivatives have been investigated as selective COX-2 inhibitors.[6][7]

Comparative Inhibitory Activity of Oxazole Derivatives against COX-2
Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
Isoxazole DerivativeC6COX-20.55 ± 0.03--
Isoxazole DerivativeC5COX-20.85 ± 0.04--
Isoxazole DerivativeC3COX-20.93 ± 0.01--
1,3,4-Oxadiazole Derivative4aCOX-2Not specified, but noted as most activeMeloxicamSimilar affinity
1,3,4-Oxadiazole Derivative2bCOX-1Not specified, but noted as most activeCelecoxibComparable activity

Note: The IC50 values are highly dependent on the specific assay conditions and should be used for comparative purposes within the same study.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the principle of a colorimetric inhibitor screening assay, which measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (chromogenic substrate)

  • Test oxazole derivatives and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Create serial dilutions of the test oxazole derivatives and the reference inhibitor.

  • Plate Setup: Design the 96-well plate to include wells for a blank (no enzyme), a positive control (enzyme without inhibitor), and the test compounds at various concentrations.

  • Enzyme and Inhibitor Incubation:

    • To each well (except the blank), add the assay buffer, heme, and the COX-2 enzyme.

    • Add the diluted test oxazole derivatives or reference inhibitor to the appropriate wells. For the positive control well, add the vehicle (DMSO).

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[1]

  • Detection: Add TMPD to all wells and immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of test sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents & Serially Dilute Inhibitors setup_plate Setup 96-Well Plate (Blank, Control, Test) prep_reagents->setup_plate add_enzyme Add Buffer, Heme, & COX-2 Enzyme setup_plate->add_enzyme add_inhibitor Add Oxazole Derivatives or Vehicle (DMSO) add_enzyme->add_inhibitor incubate_inhibitor Incubate (15 min, RT) for Inhibitor Binding add_inhibitor->incubate_inhibitor initiate_reaction Initiate Reaction with Arachidonic Acid incubate_inhibitor->initiate_reaction add_tmpd Add TMPD for Colorimetric Detection initiate_reaction->add_tmpd read_absorbance Kinetic Read at 590 nm add_tmpd->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

II. Acetylcholinesterase (AChE): A Target in Neurodegenerative Disease

Scientific Rationale: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a major therapeutic strategy for Alzheimer's disease, helping to alleviate the cognitive symptoms associated with the disease.[8] Oxazole derivatives have been explored as potential AChE inhibitors.[4][9]

Comparative Inhibitory Activity of Oxazole Derivatives against AChE
Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
Benzimidazole-OxazoleAnalogue 9AChE0.10 ± 0.050Donepezil2.16 ± 0.12
Benzimidazole-OxazoleAnalogue 14AChE0.20 ± 0.050Donepezil2.16 ± 0.12
Benzylidene OxazoloneCompound 1hAChE9.2 ± 2.3--
1,3,4-OxadiazoleCompound 16AChE41.87 ± 0.67Galanthamine45.17 ± 0.89

Note: hAChE refers to human acetylcholinesterase. IC50 values can vary based on enzyme source and assay conditions.[10]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by quantifying the formation of a yellow-colored product.[8] AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.[8]

Materials:

  • AChE enzyme (from electric eel or human recombinant)

  • Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Test oxazole derivatives and a reference inhibitor (e.g., Donepezil) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer. Prepare serial dilutions of the test compounds and the reference inhibitor.

  • Plate Setup: Arrange the 96-well plate with wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), and the test compounds at different concentrations.

  • Enzyme and Inhibitor Addition:

    • To each well (except the blank), add the AChE working solution.

    • Add the appropriate dilutions of the test compounds or reference inhibitor. Add vehicle (assay buffer with DMSO) to the negative control wells.

    • Add assay buffer to all wells to reach the desired pre-incubation volume.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of ATCI and DTNB to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value.[10]

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents & Serially Dilute Inhibitors setup_plate Setup 96-Well Plate (Blank, Control, Test) prep_reagents->setup_plate add_enzyme_inhibitor Add AChE Enzyme & Oxazole Derivatives setup_plate->add_enzyme_inhibitor pre_incubate Pre-incubate (15 min) for Inhibitor Binding add_enzyme_inhibitor->pre_incubate initiate_reaction Initiate Reaction with ATCI & DTNB pre_incubate->initiate_reaction read_absorbance Kinetic Read at 412 nm initiate_reaction->read_absorbance calc_rate Calculate Reaction Rates (ΔAbs/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro AChE inhibition assay.

III. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Key Target in Angiogenesis and Cancer

Scientific Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[3] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require sustained angiogenesis for growth and metastasis.[3] Consequently, inhibiting VEGFR-2 is a well-established anti-cancer strategy.[3] Benzoxazole and other related heterocyclic derivatives have shown promise as VEGFR-2 inhibitors.[1][11]

Comparative Inhibitory Activity of Oxazole and Related Derivatives against VEGFR-2
Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 Value (nM)Reference CompoundIC50 Value (nM)
Benzoxazole Derivative12lVEGFR-297.38Sorafenib48.16
Benzoxazole Derivative12dVEGFR-2194.6Sorafenib48.16
Benzoxazole Derivative12iVEGFR-2155Sorafenib48.16
1,3,4-Oxadiazole Derivative7jVEGFR-29 (estimated)--

Note: The inhibitory activities are highly dependent on the specific assay format and conditions.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol describes a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.[3]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test oxazole derivatives and a reference inhibitor (e.g., Sorafenib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • Solid white 96-well microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Buffer and serial dilutions of the test compounds and reference inhibitor.

  • Master Mix Preparation: Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and the VEGFR-2 substrate.

  • Kinase Reaction:

    • To the wells of a solid white 96-well plate, add the Master Mix.

    • Add the diluted test compounds or reference inhibitor to the appropriate wells. Add vehicle (DMSO) to the positive control (100% activity) and blank (no enzyme) wells.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for 60 minutes.[4]

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

VEGFR2_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Kinase Reaction & Detection cluster_analysis Data Analysis prep_reagents Prepare Buffers, Substrates, & Inhibitors prep_master_mix Prepare Kinase Reaction Master Mix prep_reagents->prep_master_mix add_mix_inhibitor Add Master Mix & Oxazole Derivatives to Plate prep_master_mix->add_mix_inhibitor initiate_reaction Initiate Reaction with VEGFR-2 Enzyme add_mix_inhibitor->initiate_reaction incubate_reaction Incubate (60 min, 30°C) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction generate_signal Generate Luminescence (Kinase Detection Reagent) stop_reaction->generate_signal read_luminescence Measure Luminescence generate_signal->read_luminescence normalize_data Normalize Data to Controls read_luminescence->normalize_data calc_inhibition Calculate % Inhibition normalize_data->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of oxazole derivatives as inhibitors of three key enzymes: COX-2, AChE, and VEGFR-2. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development. By understanding the nuances of each assay and the scientific principles that underpin them, you can generate robust, reproducible, and meaningful data to advance your research programs. The inherent versatility of the oxazole scaffold, combined with rigorous in vitro testing, holds significant promise for the development of novel and effective enzyme inhibitors for a wide range of therapeutic applications.

References

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  • Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. MDPI. Available at: [Link]

  • Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. PMC. Available at: [Link]

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  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]

  • Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. National Institutes of Health. Available at: [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. Available at: [Link]

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Decoding Reactivity: A Comparative Guide to Quantum Chemical Calculations of 2-Chlorooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, 2-chlorooxazoles represent a privileged scaffold, a core structure frequently found in biologically active compounds. Understanding and predicting their reactivity is paramount for the rational design of novel therapeutics and the optimization of synthetic pathways. This guide provides an in-depth comparison of quantum chemical calculation methods to elucidate the reactivity of 2-chlorooxazoles, offering a powerful predictive tool to complement and guide experimental work.

The Central Role of Computational Chemistry

Quantum chemical calculations have emerged as an indispensable tool in modern chemistry, providing insights into molecular structure, properties, and reactivity that can be difficult or impossible to obtain through experimentation alone.[1] For 2-chlorooxazoles, these methods allow us to probe the electronic environment of the molecule and identify the most likely sites for chemical attack, thereby predicting the outcome of reactions.

Key Concepts in a Nutshell:

  • Density Functional Theory (DFT): A computational method that has become a workhorse in quantum chemistry due to its balance of accuracy and computational cost.[2][3] It's particularly well-suited for studying the electronic structure and reactivity of organic molecules like 2-chlorooxazoles.

  • Frontier Molecular Orbital (FMO) Theory: This theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[4][5][6] The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity).[4][6]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[7][8] This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

  • Fukui Functions: These are reactivity descriptors derived from DFT that quantify the change in electron density at a particular site when the total number of electrons in the molecule changes.[9][10] They are powerful for pinpointing the most reactive atoms in a molecule for nucleophilic, electrophilic, and radical attack.[11]

Comparative Analysis of Computational Methods

The choice of computational method is crucial for obtaining reliable predictions. Here, we compare the application of different quantum chemical tools in assessing the reactivity of 2-chlorooxazoles.

Workflow for Reactivity Analysis

A typical computational workflow for analyzing the reactivity of 2-chlorooxazoles involves several key steps:

G cluster_0 Computational Workflow A Geometry Optimization B Frequency Calculation A->B Verify Minimum Energy C Electronic Structure Analysis B->C Obtain Wavefunction D Reactivity Descriptor Calculation C->D HOMO, LUMO, MEP, Fukui Functions E Interpretation & Prediction D->E Relate to Reactivity

Caption: A generalized workflow for the computational analysis of molecular reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The energy and distribution of the HOMO and LUMO are fundamental indicators of reactivity. For 2-chlorooxazole, the HOMO is typically localized on the oxazole ring, indicating its potential to act as a nucleophile in certain reactions. The LUMO, conversely, is often distributed over the C2-Cl bond, highlighting the C2 position as a primary site for nucleophilic attack.

Reactivity DescriptorImplication for 2-Chlorooxazole
HOMO Energy Higher energy indicates greater nucleophilicity.
LUMO Energy Lower energy indicates greater electrophilicity.
HOMO-LUMO Gap A smaller gap suggests higher reactivity.[2]

Calculations at the B3LYP/6-311G++(d,p) level of theory have been shown to provide reliable predictions for the electronic properties of oxazole derivatives.[2]

Molecular Electrostatic Potential (MEP)

MEP maps offer a more intuitive picture of reactivity. For 2-chlorooxazole, the MEP is expected to show a region of negative potential (red/yellow) around the nitrogen and oxygen atoms, suggesting their susceptibility to electrophilic attack. Conversely, a region of positive potential (blue) is anticipated around the C2 carbon and the chlorine atom, indicating these as likely sites for nucleophilic attack.[7][8]

MEP_Concept cluster_molecule 2-Chlorooxazole cluster_reagents Reactants mol N, O: Electron-rich (Negative MEP) C2, Cl: Electron-poor (Positive MEP) elec Electrophile (e.g., E⁺) mol->elec N or O attacks nuc Nucleophile (e.g., Nu⁻) nuc->mol Attacks C2

Caption: Conceptual diagram of MEP-guided reactivity for 2-chlorooxazole.

Fukui Functions

Fukui functions provide a quantitative measure of local reactivity. For electrophilic attack, the site with the highest value of the Fukui function for nucleophilic attack (f+) is the most probable target. For nucleophilic attack, the site with the highest value of the Fukui function for electrophilic attack (f-) is the most reactive.[11] Studies on similar azole systems have demonstrated the utility of Fukui functions in correctly identifying sites for electrophilic and nucleophilic substitution.[9][10] For 2-chlorooxazole, Fukui function analysis would likely pinpoint the C2 position as the most susceptible to nucleophilic attack.

Predicting Reaction Outcomes: Case Studies

Nucleophilic Substitution at C2

The chlorine atom at the C2 position of the oxazole ring is a good leaving group, making this position highly susceptible to nucleophilic substitution. Computational studies can be employed to compare the activation energies for the reaction of 2-chlorooxazole with a series of nucleophiles. This allows for a quantitative prediction of relative reaction rates. DFT calculations can model the transition state of the SNAr reaction, providing valuable insights into the reaction mechanism.

Experimental Protocol: A Representative Nucleophilic Substitution

Objective: To synthesize 2-aminooxazole from 2-chlorooxazole via nucleophilic substitution with an amine.

Materials:

  • 2-chlorooxazole

  • Desired amine (e.g., morpholine)

  • Solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve 2-chlorooxazole (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.2 equivalents) and the base (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Cycloaddition Reactions

While less common for simple 2-chlorooxazoles, the oxazole ring can participate in cycloaddition reactions. Quantum chemical calculations can predict the feasibility and regioselectivity of such reactions by analyzing the frontier molecular orbitals of the reactants. For instance, in a Diels-Alder reaction, the HOMO of the diene and the LUMO of the dienophile (or vice versa) must have compatible symmetry and a small energy gap for the reaction to proceed favorably.[5]

Bridging Theory and Experiment

The true power of quantum chemical calculations lies in their synergy with experimental work. Computational predictions can guide the design of experiments, helping to select the most promising reaction conditions and substrates. Conversely, experimental results provide crucial validation for the computational models, allowing for their refinement and improvement. For instance, a discrepancy between predicted and observed reactivity might indicate a different reaction mechanism is at play, prompting further investigation.[12]

Conclusion

Quantum chemical calculations, particularly DFT-based methods, offer a robust and predictive framework for understanding and exploring the reactivity of 2-chlorooxazoles. By leveraging concepts such as frontier molecular orbitals, molecular electrostatic potential, and Fukui functions, researchers can gain valuable insights into reaction mechanisms and predict the outcomes of chemical transformations. This computational approach, when used in concert with experimental studies, accelerates the discovery and development of new molecules with desired properties, particularly in the realm of drug design.

References

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  • Molecular electrostatic potential map for our molecules | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

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  • Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 2-chlorooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the safety, efficacy, and quality of drug substances. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ethyl 2-chlorooxazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Drawing upon extensive experience in analytical sciences, this document outlines the critical validation parameters and provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this specific application. The principles and protocols detailed herein are grounded in the internationally recognized guidelines set forth by the International Council for Harmonisation (ICH).[4][5][6][7][8]

Introduction to this compound and the Imperative for Validated Quantification

This compound (CAS No: 862599-47-1) is a heterocyclic compound featuring an oxazole ring, a structural motif present in numerous biologically active molecules.[1][2][3][9][10] Its precise quantification is critical at various stages of the drug development lifecycle, from synthesis and purification to formulation and stability testing. An unvalidated or poorly validated analytical method can lead to inaccurate measurements, potentially compromising the quality and safety of the final drug product. Therefore, a robustly validated analytical method is a non-negotiable prerequisite for regulatory submissions and commercial manufacturing.

This guide will delve into the validation of two primary chromatographic techniques, HPLC and GC, for the quantification of this compound. We will explore the core validation parameters as stipulated by the ICH Q2(R2) guidelines, providing both theoretical explanations and practical experimental protocols.[7][11]

The Validation Workflow: A Systematic Approach

The validation of an analytical procedure is a systematic process designed to demonstrate its suitability for its intended purpose.[8] The workflow for validating a quantitative method for this compound can be visualized as follows:

Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol (Pre-defined Acceptance Criteria) MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ForcedDegradation Forced Degradation (Stability-Indicating) Specificity->ForcedDegradation Demonstrates Stability-Indicating Nature ValidationReport Validation Report Specificity->ValidationReport_invis Linearity->ValidationReport_invis Accuracy->ValidationReport_invis Precision->ValidationReport_invis LOD_LOQ->ValidationReport_invis Robustness->ValidationReport_invis ForcedDegradation->ValidationReport_invis ValidationReport_invis->ValidationReport

Caption: A typical workflow for the validation of an analytical method, from development to the final report.

Comparative Analysis of HPLC and GC for Quantification

The choice between HPLC and GC for the quantification of this compound depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[12]Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to Analyte Well-suited for non-volatile and thermally labile compounds. Given the ester and chloro functionalities, HPLC is a strong candidate.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary if the compound has low volatility.
Typical Stationary Phases Reversed-phase (C18, C8), Normal-phase (Silica).[13]Polysiloxanes (e.g., DB-5, DB-17), Polyethylene glycols (e.g., DB-WAX).
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Advantages High versatility, wide range of stationary and mobile phases, suitable for a broad range of compounds.High resolution and sensitivity, especially with FID for organic compounds.
Disadvantages Can be more complex to develop methods, potential for peak tailing.Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures.

Detailed Experimental Protocols for Method Validation

The following protocols are based on ICH guidelines and represent a robust approach to validating an analytical method for the quantification of this compound.[4][5][8]

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][5]

Experimental Protocol (HPLC):

  • Blank Analysis: Inject a blank solution (mobile phase or sample diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If analyzing a formulated product, inject a placebo solution (all excipients without the active pharmaceutical ingredient) to assess for interference.

  • Forced Degradation Studies: Subject the analyte to stress conditions to intentionally generate degradation products.[14][15][16] This is crucial for developing a stability-indicating method.[16]

    • Acid Hydrolysis: Treat the analyte with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the analyte with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

    • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis of Stressed Samples: Analyze the stressed samples by HPLC. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks. Peak purity analysis using a DAD can provide additional evidence of specificity.

Forced_Degradation Analyte This compound Stress Stress Conditions Analyte->Stress Analysis HPLC Analysis Analyte->Analysis Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts DegradationProducts->Analysis Resolution Peak Resolution (Specificity) Analysis->Resolution

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-Chlorooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for Laboratory Safety and Environmental Stewardship

As a key intermediate in pharmaceutical research and synthetic chemistry, ethyl 2-chlorooxazole-5-carboxylate demands rigorous adherence to safety and disposal protocols. Its classification as a halogenated heterocyclic compound necessitates a disposal pathway distinct from non-chlorinated organic waste. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly, ensuring laboratory safety and minimizing environmental impact.

Section 1: Hazard Identification and Chemical Profile

Understanding the specific hazards of this compound is the foundation of its safe management. This compound is classified as hazardous, primarily due to its irritant properties and potential harm upon ingestion.[1][2][3]

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 862599-47-1 [1][2]
Molecular Formula C₆H₆ClNO₃ [1][2]
Molecular Weight 175.57 g/mol [1][3]
Physical Form Liquid / Solid [2][3]

| Synonyms | Ethyl 2-chloro-1,3-oxazole-5-carboxylate |[1][2] |

The causality behind its hazardous nature lies in its chemical structure. The presence of a chlorine atom on the oxazole ring makes it a halogenated organic compound, which requires specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[4][5]

Table 2: GHS Hazard Classification

Category Information Source
Pictogram GHS07 (Exclamation Mark) [2]
Signal Word Warning [1][2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1][2]

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 |[1][2][3] |

Section 2: Pre-Disposal Operations: Safe Handling and Waste Accumulation

Proper disposal begins with meticulous handling and segregation during the experimental phase. The objective is to prevent contamination and ensure waste streams are correctly categorized from the moment of generation.

Personal Protective Equipment (PPE)

A self-validating safety system starts with appropriate PPE. Each item is chosen to counteract a specific hazard posed by the chemical.

Table 3: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye Protection Chemical safety goggles or face shield Protects against splashes and potential vapors causing serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile) Prevents direct skin contact, which can cause irritation.[3]
Body Protection Laboratory coat Shields skin and personal clothing from accidental spills.

| Respiratory | Use in a chemical fume hood | Ensures adequate ventilation to avoid inhaling vapors that may cause respiratory irritation.[3] |

Waste Segregation and Collection Workflow

The single most critical step in managing this waste is segregation. Halogenated organic waste must be collected separately from all other waste streams.[6][7][8] This is because the disposal process for chlorinated compounds is fundamentally different and more costly than for non-halogenated substances.[7] Mixing these waste streams leads to cross-contamination, complicating and increasing the cost of disposal for the entire volume.

cluster_0 Laboratory Operations cluster_1 Waste Segregation Point cluster_2 Final Disposal Pathway A This compound (Pure compound or in solution) D Designated 'Halogenated Organic Waste' Container (Liquid) A->D Collect all liquid waste B Contaminated Materials (Gloves, wipes, pipette tips) E Designated 'Halogenated Solid Waste' Container B->E Collect all solid waste C Empty Reagent Bottle F Triple-Rinse Station C->F Decontaminate via rinsing H Licensed Hazardous Waste Disposal Facility D->H E->H F->D Collect rinsate into liquid waste container G Non-Hazardous Glass Recycling F->G Dispose of clean, defaced container

Caption: Waste Segregation and Collection Workflow.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, operational plan for the disposal of this compound and associated materials.

1. Waste Segregation:

  • As outlined in the workflow, strictly separate all waste containing this compound.

  • Use two distinct, dedicated containers: one for liquid waste (the compound, solutions, and rinsates) and one for solid waste (contaminated gloves, weighing paper, absorbent materials).[6][8]

2. Containerization:

  • Select waste containers made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene or glass).

  • Ensure containers have a secure, leak-proof screw cap.[8] Never use containers with taps, as they are prone to leakage.[7]

  • Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[9]

3. Labeling:

  • Label waste containers clearly before adding any waste.[8]

  • The label must include:

    • The words "Hazardous Waste "[6]

    • The full chemical name: "This compound " (no abbreviations)

    • The primary hazard(s): "Irritant, Harmful if Swallowed "

    • Appropriate GHS pictograms.

4. Decontamination of Empty Containers:

  • Empty reagent bottles must be decontaminated before being disposed of as non-hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[7]

  • Crucially, the rinsate from all three rinses must be collected and added to the 'Halogenated Organic Liquid Waste' container. [6] This rinsate is considered hazardous waste.

  • After rinsing, deface or remove the original label and dispose of the clean container according to institutional guidelines for glass or plastic recycling.[7]

5. Spill Management:

  • In the event of a small spill, follow this immediate response protocol. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[8]

spill Spill Occurs alert Alert personnel in the immediate area spill->alert ppe Ensure appropriate PPE is worn alert->ppe contain Contain the spill with absorbent material (e.g., chemical pads, sand) ppe->contain collect Carefully collect absorbed material using non-sparking tools contain->collect dispose Place all contaminated materials into the 'Halogenated Solid Waste' container collect->dispose clean Decontaminate the spill area with soap and water dispose->clean report Report the incident to the lab supervisor or EHS clean->report

Caption: Small Spill Response Protocol.

6. Arranging for Final Disposal:

  • Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Disposal must be managed through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

  • The ultimate disposal method for chlorinated organic compounds is typically high-temperature incineration at a specialized facility equipped to handle and neutralize the resulting acidic gases (like HCl).[4][5] Never dispose of this chemical down the drain or in general trash. [3][10]

Section 4: The 'Why' Behind the Protocol: Environmental and Safety Rationale

Adherence to these procedures is a matter of both safety and environmental ethics.

  • Environmental Fate: Halogenated organic compounds can be persistent in the environment.[11] Improper disposal can lead to soil and water contamination.[12] Many chlorinated compounds are toxic to aquatic life, and their release can have long-lasting effects on ecosystems.[13] While specific data on this compound's environmental fate is limited, the general principle for halogenated compounds is to prevent environmental release.[3]

  • Human Health and Safety: Beyond the immediate irritant hazards, the primary risk from improper disposal of chlorinated waste is the potential for generating highly toxic and carcinogenic dioxins and furans if incinerated at temperatures that are too low or in facilities not designed for such waste.[5] Proper hazardous waste incineration facilities operate at temperatures and with emission controls (e.g., scrubbers) that destroy the molecule and safely manage byproducts.[4]

By following this comprehensive guide, laboratory professionals can effectively manage this compound waste, upholding the highest standards of safety, compliance, and environmental responsibility.

References

  • Ethyl 2-chloro-1,3-oxazole-5-carboxylate | C6H6ClNO3 | CID 26369855. PubChem, National Center for Biotechnology Information. [Link]

  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • This compound. Appretech Scientific Limited. [Link]

  • This compound (1 x 5 g). Reagentia. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • Waste Management. The University of Edinburgh. [Link]

  • Environmental fate and toxicology of chlorothalonil. PubMed, National Center for Biotechnology Information. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Heterocyclic Chemistry. University course material. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • The Fate of Chemical Contaminants in Soil with a View to Potential Risk to Human Health: A Review. MDPI. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. State of Maine, Department of Environmental Protection. [Link]

  • Experimental Assessment of the Environmental Fate and Effects of Triazoles and Benzotriazole. ResearchGate. [Link]

  • (PDF) Environmental Fate and Toxicology of Chlorothalonil. ResearchGate. [Link]

  • (PDF) Fate Processes of Chlorobenzenes in Soil and Potential Remediation Strategies: A Review. ResearchGate. [Link]

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Mastering the Safe Handling of Ethyl 2-chlorooxazole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the ability to handle novel chemical entities with confidence and precision is paramount. Ethyl 2-chlorooxazole-5-carboxylate, a halogenated heterocyclic compound, presents unique handling requirements that demand a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The GHS pictogram associated with this chemical is the exclamation mark (GHS07), and the signal word is "Warning".[2] These classifications necessitate a comprehensive approach to personal protection and handling to mitigate the risk of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldGiven the risk of serious eye irritation, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[3] A full-face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a high potential for splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[4][5] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn at all times to protect against splashes and incidental contact.[3] For procedures with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline the recommended process from material receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_retrieve Retrieve from Freezer prep_spill->handle_retrieve Proceed to Handling handle_weigh Weigh in Fume Hood handle_retrieve->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Recommended workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation and Engineering Controls:

    • Before beginning any work, ensure that a certified chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Prepare a spill kit containing an inert absorbent material (e.g., vermiculite, sand), a sealed container for waste, and any necessary neutralizing agents.[8]

  • Handling the Compound:

    • This compound should be stored in an inert atmosphere in a freezer at temperatures under -20°C.[2]

    • When retrieving from storage, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

    • All weighing and transfers of the solid material must be conducted within a chemical fume hood.[6]

    • Avoid creating dust. If the material is a fine powder, handle it with extra care to prevent aerosolization.

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Cleanup and Decontamination:

    • All glassware and equipment that have come into contact with the compound should be decontaminated. A preliminary rinse with an appropriate solvent (check for compatibility) can be done in the fume hood, with the rinsate collected as halogenated waste.

    • Wash decontaminated glassware thoroughly with soap and water.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioFirst Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][10] Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] If skin irritation persists, seek medical attention.
Inhalation Remove the individual to fresh air.[9][10] If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[7][10] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7] Ventilate the area and wash the spill site once the material has been removed. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.[11]

Waste Disposal: A Critical Final Step

Proper waste disposal is not only a matter of regulatory compliance but also of environmental responsibility. As a halogenated organic compound, this compound waste must be handled according to specific protocols.

cluster_waste Waste Segregation cluster_container Containment cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Absorbents) halogenated_container Designated, Labeled Halogenated Waste Container solid_waste->halogenated_container liquid_waste Liquid Waste (Solvents, Rinsates) liquid_waste->halogenated_container ehs_pickup Arrange for EHS Pickup halogenated_container->ehs_pickup

Caption: Waste disposal workflow for this compound.

Key Disposal Principles:

  • Segregation is Mandatory: Halogenated organic waste must be collected separately from non-halogenated waste.[6][11][12] This is crucial for proper disposal and often has significant cost implications for the institution.[7][13]

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and an indication that it is a halogenated compound.[7][11] Do not use abbreviations or chemical formulas.[11]

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[11]

  • Accumulation Limits: Be aware of your laboratory's satellite accumulation area (SAA) limits for hazardous waste.[7]

  • Institutional Guidelines: Always follow your institution's specific chemical waste management guidelines.

By integrating these safety protocols and operational procedures into your daily laboratory practices, you can confidently and safely advance your research while maintaining a secure environment for yourself and your colleagues.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Sigma-Aldrich. This compound | 862599-47-1.
  • Temple University. Halogenated Solvents in Laboratories.
  • Bucknell University. Hazardous Waste Segregation.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Synquest Labs. Ethyl 2-chloro-2-oxoacetate Safety Data Sheet.
  • PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate.
  • Fisher Scientific. Ethyl 2-chlorooxazole-4-carboxylate Safety Data Sheet.
  • BenchChem. Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)nicotinate.
  • Cole-Parmer. Ethyl 2-chloroacetoacetate, 97% Material Safety Data Sheet.
  • University of Florida Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Aliport. Discover the Various Types of PPE for Optimal Chemical Safety.
  • Sigma-Aldrich. This compound | 862599-47-1.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.